Vactosertib Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN7.ClH/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23;/h2-10,12-13,24H,11H2,1H3,(H,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRJLVATGDHMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Vactosertib: A Technical Guide to a Potent TGF-β Receptor 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vactosertib (TEW-7197) is a potent, orally bioavailable small molecule inhibitor targeting the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune response.[3] Its dysregulation is implicated in the pathology of various diseases, most notably in cancer, where it can promote tumor growth, metastasis, and resistance to therapy.[4][5] This technical guide provides a comprehensive overview of Vactosertib, including its mechanism of action, chemical properties, and a summary of key preclinical and clinical findings. Detailed experimental protocols for relevant assays and visualizations of the associated biological pathways and workflows are also presented to support further research and development efforts.
Introduction to Vactosertib
Vactosertib is a selective, ATP-competitive inhibitor of ALK5. By binding to the kinase domain of ALK5, Vactosertib blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[6] This targeted inhibition has shown promise in a variety of therapeutic areas, particularly in oncology, where Vactosertib is being investigated as a monotherapy and in combination with other anti-cancer agents.[4]
Chemical Properties
Vactosertib is a complex heterocyclic molecule with the following properties:
| Property | Value |
| IUPAC Name | N-((4-([3][7]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline |
| Molecular Formula | C22H18FN7 |
| Molecular Weight | 399.42 g/mol |
| SMILES String | CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4[8] |
| Synonyms | TEW-7197, EW-7197 |
Mechanism of Action
The transforming growth factor-beta (TGF-β) signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI or ALK5).[7] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[7] Phosphorylated SMAD2 and SMAD3 form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes.[3][7]
Vactosertib exerts its inhibitory effect by directly competing with ATP for binding to the kinase domain of ALK5. This prevents the autophosphorylation and activation of ALK5, thereby blocking the subsequent phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.
Figure 1. Vactosertib's inhibition of the canonical TGF-β signaling pathway.
Quantitative Data
In Vitro Potency
Vactosertib has demonstrated high potency against its primary target, ALK5, as well as activity against other related kinases.
| Target | IC50 (nM) | Assay Type | Reference |
| ALK5 (TGF-βR1) | 12.9 | ATP-competitive kinase assay | |
| ALK4 (ACVR1B) | 17.3 | ATP-competitive kinase assay | |
| ALK2 (ACVR1) | 17.3 | ATP-competitive kinase assay | |
| pSMAD3 (in 4T1 cells) | 10-30 | Cellular assay |
Pharmacokinetic Profile (Phase 1, NCT02160106)
A first-in-human, dose-escalation study in patients with advanced solid tumors provided the following pharmacokinetic parameters for orally administered Vactosertib.
| Parameter | Median Value (Range) |
| Tmax (Time to maximum concentration) | 1.2 hours (0.8 - 1.8) |
| t1/2 (Terminal half-life) | 3.2 hours (2.2 - 4.2) |
| CL/F (Apparent clearance) | 29 L/h (21 - 44) |
| Vd/F (Apparent volume of distribution) | 133 L (77 - 222) |
| Accumulation Ratio (after 5 days) | 0.87 (0.69 - 1.07) |
Data from a study in 29 patients receiving doses from 30 mg to 340 mg once daily.[9][10]
Clinical Efficacy Highlights
Vactosertib has been evaluated in several clinical trials, often in combination with other therapies, demonstrating promising anti-tumor activity.
| Trial ID | Indication | Combination Agent | Key Outcomes | Reference |
| NCT03143985 | Relapsed/Refractory Multiple Myeloma | Pomalidomide | 6-month Progression-Free Survival (PFS-6) of 82% | [11] |
| Phase Ib/II | Desmoid Tumors | Imatinib | Objective Response Rate (ORR) of 25.9%; 1-year Progression-Free Rate (PFR) of 81.0% | |
| Phase Ib/IIa | Advanced NSCLC (PD-L1 positive) | Durvalumab | Median Overall Survival (mOS) of 41.9 months for PD-L1 ≥25% | [6] |
Experimental Protocols
ALK5 Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro potency of Vactosertib against ALK5 using a radiometric or luminescence-based assay.
Figure 2. General workflow for an ALK5 kinase inhibition assay.
Materials:
-
Recombinant active ALK5 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., casein or a specific peptide)
-
ATP (with [γ-33P]ATP for radiometric assay, or unlabeled for ADP-Glo™ assay)
-
Vactosertib (serially diluted in DMSO)
-
96-well or 384-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of Vactosertib in DMSO.
-
In a multi-well plate, add the kinase buffer, ALK5 enzyme, and the Vactosertib dilutions.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction (e.g., by adding EDTA or a stop solution).
-
Measure the amount of substrate phosphorylation. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12][13][14]
Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to assess the effect of Vactosertib on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Vactosertib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Vactosertib (and/or in combination with other drugs) and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the untreated control and plot against Vactosertib concentration to determine the GI50 (concentration for 50% growth inhibition).[3]
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of Vactosertib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest (e.g., osteosarcoma or breast cancer cells)
-
Vactosertib formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Vactosertib (e.g., by oral gavage) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily or 5 days on/2 days off).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Analyze the data to determine the effect of Vactosertib on tumor growth inhibition.[4][15]
Western Blot for p-SMAD2/3
This protocol describes the detection of phosphorylated SMAD2 and SMAD3 in cell lysates to confirm the inhibitory effect of Vactosertib on TGF-β signaling.
Materials:
-
Cell line responsive to TGF-β
-
TGF-β1 ligand
-
Vactosertib
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies against p-SMAD2/3 and total SMAD2/3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells and serum-starve them overnight.
-
Pre-treat the cells with various concentrations of Vactosertib for a short period (e.g., 30-60 minutes).
-
Stimulate the cells with TGF-β1 ligand for a defined time (e.g., 30-60 minutes).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against p-SMAD2/3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total SMAD2/3 as a loading control.
Conclusion
Vactosertib is a well-characterized and potent inhibitor of the TGF-β type I receptor, ALK5. Its ability to modulate the tumor microenvironment and inhibit tumor growth, both as a monotherapy and in combination with other agents, has been demonstrated in numerous preclinical and clinical studies. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Vactosertib in oncology and other diseases driven by aberrant TGF-β signaling. The favorable pharmacokinetic profile and manageable safety data from clinical trials support its continued development and investigation.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 4. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 7. Vactosertib | C22H18FN7 | CID 54766013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. vactosertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Evaluation of the prognostic value of pSMAD immunohistochemistry in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Vactosertib (EW-7197): An ALK5 Inhibitor
This technical guide provides a comprehensive overview of Vactosertib (EW-7197), a potent and selective inhibitor of the Activin Receptor-Like Kinase 5 (ALK5). The document details its inhibitory activity, the underlying mechanism of action through the TGF-β signaling pathway, and standardized experimental protocols for its evaluation.
Vactosertib is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of the serine/threonine kinase ALK5, also known as the transforming growth factor-beta (TGF-β) type I receptor (TGFBR1).[1][2][3] By inhibiting ALK5, Vactosertib effectively blocks TGF-β signaling, a pathway critically involved in tumor cell proliferation, migration, and the suppression of host immune responses.[3][4] This targeted action has positioned Vactosertib as a promising agent in cancer immunotherapy and for treating fibrotic diseases.[5]
Quantitative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Vactosertib has been evaluated against several kinases, demonstrating high selectivity for ALK5 and related receptors. The following table summarizes the reported IC50 values from various in vitro and cell-based assays.
| Target | Assay Type | IC50 Value (nM) | Reference |
| ALK5 (TGFBR1) | Cell-free kinase assay | 11 | [6][7] |
| Cell-free kinase assay | 12.9 | [1][2][5] | |
| Cell-free kinase assay | 13 | [6] | |
| Radioisotopic protein kinase assay | 7 | [6] | |
| Radioisotopic protein kinase assay | 9.67 | [6] | |
| ALK4 (ACVR1B) | Cell-free kinase assay | 13 | [6] |
| Cell-free kinase assay | 17.3 | [1][2] | |
| ALK2 (ACVR1) | Cell-free kinase assay | 17.3 | [1][2] |
| Cellular ALK5 Activity | TGF-β1-induced luciferase reporter (4T1 cells) | 12.1 | [6] |
| TGF-β1-induced luciferase reporter (HaCaT cells) | 16.5 | [6] | |
| pSmad3 inhibition (4T1 cells) | 10 - 30 | [1][2] | |
| Cell Growth Inhibition | Osteosarcoma cell lines | 790 - 2100 | [8] |
Signaling Pathway and Mechanism of Action
Vactosertib exerts its therapeutic effect by inhibiting the TGF-β signaling pathway. In this pathway, the binding of a TGF-β ligand to the TGF-β type II receptor (TGFBR2) induces the recruitment and phosphorylation of the ALK5/TGFBR1 receptor. Activated ALK5 then phosphorylates the downstream signaling molecules Smad2 and Smad3. This phosphorylation event causes Smad2/3 to form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. These genes are involved in processes such as cell cycle control, apoptosis, epithelial-to-mesenchymal transition (EMT), and immune suppression.[9] Vactosertib, by inhibiting ALK5, prevents the phosphorylation of Smad2/3 and blocks all subsequent downstream signaling.[1][2][6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Vactosertib's inhibitory properties. Below are protocols for key in vitro and cell-based assays.
In Vitro ALK5 Kinase Assay (Radioisotopic)
This assay directly measures the enzymatic activity of ALK5 and its inhibition by Vactosertib.
-
Objective: To determine the IC50 of Vactosertib against recombinant human ALK5 kinase.
-
Materials:
-
Recombinant human ALK5 (expressed in Sf9 insect cells).[6]
-
Substrate: Casein or a specific peptide substrate (e.g., TGFBR1 peptide).[6][10]
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]
-
[γ-33P]-ATP.
-
Vactosertib (serial dilutions).
-
Phosphocellulose paper or membrane.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the ALK5 enzyme, substrate, and kinase assay buffer.
-
Add serial dilutions of Vactosertib or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-33P]-ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 45 minutes).[12]
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-33P]-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Vactosertib concentration relative to the control and determine the IC50 value by non-linear regression analysis.
-
Cellular Phospho-Smad2/3 Inhibition Assay (Western Blot)
This assay confirms the mechanism of action of Vactosertib within a cellular context by measuring the phosphorylation of its direct downstream target, Smad2/3.
-
Objective: To determine the cellular potency of Vactosertib by measuring the inhibition of TGF-β1-induced Smad2/3 phosphorylation.
-
Cell Line: 4T1 murine breast cancer cells or other TGF-β responsive cell lines.[1][2]
-
Materials:
-
4T1 cells.
-
Cell culture medium.
-
Recombinant human TGF-β1.
-
Vactosertib (serial dilutions).
-
Lysis buffer.
-
Primary antibodies: anti-phospho-Smad2, anti-Smad2, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
-
Procedure:
-
Seed 4T1 cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with serial dilutions of Vactosertib for a specified time (e.g., 30 minutes).[1][2]
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour to induce Smad2 phosphorylation.[8]
-
Wash the cells with cold PBS and lyse them.
-
Determine protein concentration in the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Smad2, total Smad2, and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize the phospho-Smad2 signal to total Smad2. Determine the IC50 from the dose-response curve.
-
Cell Viability Assay (SRB or XTT)
This assay evaluates the effect of Vactosertib on the proliferation and viability of cancer cell lines.
-
Objective: To assess the cytostatic or cytotoxic effects of Vactosertib on cancer cells.
-
Materials:
-
Procedure (SRB Assay Example):
-
Seed cells in 96-well plates and allow them to attach.[6]
-
Treat cells with various concentrations of Vactosertib for a defined period (e.g., 72 hours).[6]
-
Fix the cells by gently adding cold TCA and incubating for 1 hour at 4°C.[6]
-
Wash the plates with water and air dry.
-
Stain the fixed cells with 0.4% SRB solution for 30 minutes.[6]
-
Wash away the unbound dye with 1% acetic acid and air dry.[6]
-
Solubilize the bound dye with 10 mM Tris buffer.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the IC50 of Vactosertib using a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. vactosertib - My Cancer Genome [mycancergenome.org]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Oral transforming growth factor‐beta receptor 1 inhibitor vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Vactosertib's Impact on Epithelial-to-Mesenchymal Transition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The epithelial-to-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance.[1][2] Transforming growth factor-beta (TGF-β) has been identified as a potent inducer of EMT.[3][4] Vactosertib (also known as TEW-7197), a selective and orally bioavailable small molecule inhibitor, targets the TGF-β type I receptor (ALK5), offering a promising therapeutic strategy to counteract EMT.[5][6][7] This document provides a detailed technical guide on the mechanism of vactosertib and its effects on EMT, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Inhibition of TGF-β Signaling
Vactosertib exerts its effects by inhibiting the activin receptor-like kinase 5 (ALK5), also known as the TGF-β type I receptor.[5][7] In the canonical TGF-β signaling pathway, the binding of TGF-β to its type II receptor leads to the recruitment and phosphorylation of the type I receptor.[3] This activated complex then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[3][8] These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[3][8] Many of these target genes are key transcription factors that drive the EMT process, such as Snail, Slug, ZEB1/2, and Twist.[2][4] These factors, in turn, repress epithelial markers like E-cadherin and upregulate mesenchymal markers such as N-cadherin and Vimentin.[4]
Vactosertib, by inhibiting ALK5, blocks the phosphorylation of SMAD2 and SMAD3, thereby preventing the downstream signaling cascade that leads to the transcriptional changes associated with EMT.[9] Beyond the canonical SMAD pathway, TGF-β can also activate non-SMAD pathways, including the PI3K/AKT, MAPK, and Rho GTPase pathways, which also contribute to EMT.[10][11] Vactosertib's inhibition of the TGF-β receptor can also attenuate these non-canonical signaling routes.
Quantitative Data on Vactosertib's Efficacy
The potency of vactosertib has been evaluated across various cancer cell lines, demonstrating its effectiveness in inhibiting TGF-β signaling and cell growth.
Table 1: IC50 Values of Vactosertib in Cancer Cell Lines
| Cell Line Type | Specific Cell Line | IC50 Value | Reference |
| Breast Cancer | 4T1 (luciferase) | 12.1 nM | [9] |
| Human Keratinocytes | HaCaT (luciferase) | 16.5 nM | [9] |
| Osteosarcoma | K7M2, SAOS2, etc. | 0.79 - 2.1 µM | [12] |
Table 2: Effect of Vactosertib on EMT Marker Expression in Breast Cancer Cells
| Cell Line | Treatment | EMT Marker | Change in Expression | Reference |
| 4T1-Luc | Radiation | Vimentin, Fibronectin, Snail, N-cadherin | Upregulated (mRNA) | [5] |
| 4T1-Luc | Radiation + Vactosertib | Vimentin, Fibronectin, Snail, N-cadherin | Reduced Upregulation (mRNA) | [5] |
| MDA-MB-231 | Radiation | EMT Markers | Increased (protein) | [5] |
| MDA-MB-231 | Radiation + Vactosertib | EMT Markers | Decreased (protein) | [5] |
Studies have shown that vactosertib effectively suppresses the expression of mesenchymal markers while restoring epithelial characteristics. For instance, in breast cancer models, vactosertib treatment weakened TGF-β/Smad signaling, which in turn reduced cancer cell migration and invasion[5]. When combined with radiation, a known inducer of EMT, vactosertib significantly attenuated the increase in EMT markers such as Vimentin, Fibronectin, Snail, and N-cadherin[5].
Experimental Protocols
To assess the effect of vactosertib on EMT, several key in vitro experiments are typically performed.
This protocol is for determining changes in the protein levels of epithelial and mesenchymal markers.
-
Cell Lysis:
-
Culture cells to 80-90% confluency and treat with vactosertib and/or TGF-β for the desired time.
-
Wash cells twice with ice-cold PBS.[13]
-
Add RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[13]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14][15]
-
Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and signaling proteins (e.g., p-SMAD2, SMAD2) overnight at 4°C.[14]
-
Wash the membrane three times with TBST for 10 minutes each.[14]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]
-
This protocol measures changes in the mRNA expression of key EMT-inducing transcription factors.
-
RNA Extraction:
-
Treat cells as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare the PCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the genes of interest (e.g., SNAIL1, SLUG, ZEB1, TWIST1, and a housekeeping gene like GAPDH or TBP), and the cDNA template.[16]
-
Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[16]
-
-
Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.[17]
-
This assay assesses the functional effect of vactosertib on the migratory and invasive capacity of cancer cells.
-
Cell Preparation:
-
Assay Setup:
-
Place 24-well plate inserts (8 µm pore size) into the wells of a 24-well plate.[18] For invasion assays, the inserts should be pre-coated with a basement membrane extract (e.g., Matrigel).[19]
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.[18]
-
Add the cell suspension to the upper chamber of the inserts.[18]
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type (typically 12-48 hours).[18]
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.[18]
-
Fix and stain the migrated cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).
-
Elute the stain and measure the absorbance using a plate reader, or count the stained cells in several microscopic fields.
-
Conclusion
Vactosertib demonstrates significant potential as a therapeutic agent for targeting EMT in cancer. By selectively inhibiting the TGF-β type I receptor, ALK5, it effectively blocks the canonical SMAD-dependent signaling pathway and likely influences non-canonical pathways, leading to a reversal of the mesenchymal phenotype. The quantitative data from various studies consistently show a reduction in mesenchymal markers and an inhibition of the migratory and invasive properties of cancer cells. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate the effects of vactosertib and other potential EMT inhibitors. These findings underscore the therapeutic promise of targeting the TGF-β pathway with vactosertib to overcome drug resistance and prevent metastasis in various cancers.[20] Clinical trials are ongoing to evaluate the safety and efficacy of vactosertib in combination with other cancer therapies.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-beta-Induced Epithelial-to-Mesenchymal Transition Promotes Breast Cancer Progression: R&D Systems [rndsystems.com]
- 4. TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets [mdpi.com]
- 5. Co-treatment with Vactosertib, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. radioloncol.com [radioloncol.com]
- 7. Facebook [cancer.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Signaling pathway cooperation in TGF-β-induced epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGF-β-induced epithelial to mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral transforming growth factor‐beta receptor 1 inhibitor vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Protocol [protocols.io]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Epithelial-to-mesenchymal transition markers are differentially expressed in epithelial cancer cell lines after everolimus treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Detection of EMT Markers in Circulating Tumor Cells from Metastatic Non-Small Cell Lung Cancer Patients: Potential Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Co-treatment with vactosertib, a novel, orally bioavailable activin receptor-like kinase 5 inhibitor, suppresses radiotherapy-induced epithelial-to-mesenchymal transition, cancer cell stemness, and lung metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Vactosertib: A Technical Guide for Cancer Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vactosertib (TEW-7197) is an orally bioavailable small molecule inhibitor that selectively targets the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5)[1][2][3]. The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of cancer progression. In the tumor microenvironment, TGF-β signaling promotes tumor growth, metastasis, angiogenesis, and immunosuppression[2][4]. By inhibiting ALK5, Vactosertib blocks the downstream signaling cascade, thereby mitigating the pro-tumorigenic effects of TGF-β. This technical guide provides a comprehensive overview of the preclinical studies of Vactosertib across various cancer models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental applications.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
Vactosertib exerts its anti-cancer effects by binding to the ATP-binding site of TGF-βR1 (ALK5), which prevents the phosphorylation and activation of downstream mediators Smad2 and Smad3[1][5]. This inhibition effectively abrogates the canonical TGF-β signaling pathway, leading to a reduction in the expression of TGF-β target genes involved in cell proliferation, epithelial-to-mesenchymal transition (EMT), and immune suppression[1][5][6].
Vactosertib inhibits the TGF-β signaling pathway by targeting ALK5.
In Vitro Studies: Anti-proliferative and Anti-metastatic Effects
Preclinical in vitro studies have demonstrated the dose-dependent inhibitory effects of Vactosertib on the proliferation, migration, and invasion of various cancer cell lines.
Quantitative Data from In Vitro Assays
| Cancer Type | Cell Line(s) | Assay | Endpoint | Result | Citation(s) |
| Osteosarcoma | K7M2, mOS493, mOS482, M132, SAOS2 | Cell Proliferation (IncuCyte) | IC50 | 0.8–2.1 μM | [1] |
| Multiple Myeloma | RPMI8226, U266, 5T33MM | Apoptosis Assay | Apoptosis Induction | Vactosertib induced apoptosis. | [7] |
| Multiple Myeloma | Primary Patient Samples | Anti-myeloma Effect | Effective Concentration | 700-750 nM | [7] |
| Breast Cancer | 4T1-Luc, MDA-MB-231 | Wound Healing Assay | Cell Migration | Vactosertib abolished radiation-induced increases in wound closure. | [6] |
| Colorectal Cancer | CT-26 | Spheroid Assay | Spheroid Shrinkage | Vactosertib decreased cell proliferation and induced spheroid shrinkage. | [8] |
| Pancreatic Cancer | - | Cell Viability Assay | Synergism with Gemcitabine | Vactosertib synergistically inhibited cell viability with gemcitabine. | [9] |
Key Experimental Protocols
Cell Proliferation Assay (IncuCyte)
-
Cell Lines: Mouse osteosarcoma (K7M2, mOS493, mOS482) and human osteosarcoma (M132, SAOS2) cells.
-
Treatment: Cells were treated with Vactosertib at concentrations ranging from 10 nM to 10 μM.
-
Methodology: Cell growth was monitored over a 4-day period using the IncuCyte Imaging System, which captures real-time phase-contrast images and quantifies cell confluence.
-
Analysis: The half-maximal inhibitory concentration (IC50) was calculated using a nonlinear regression curve fit.[1]
Western Blotting for TGF-β Signaling Inhibition
-
Cell Lines: Osteosarcoma cell lines (K7, K7M2, mOS493, mOS482, SAOS2, M132).
-
Treatment: Cells were pre-treated with Vactosertib (10–1000 nM) for 15 minutes, followed by stimulation with TGF-β1 (5 ng/ml).
-
Methodology: Cell lysates were collected and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. Membranes were probed with primary antibodies against phosphorylated Smad2 (p-Smad2) and total Smad2, followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Workflow for assessing TGF-β signaling inhibition by Western Blot.
In Vivo Studies: Tumor Regression and Immune Modulation
Vactosertib has demonstrated significant anti-tumor efficacy in various preclinical cancer models, both as a monotherapy and in combination with other anti-cancer agents.
Quantitative Data from In Vivo Models
| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Citation(s) |
| Osteosarcoma | NSG mice with SAOS2 xenografts | 50 mg/kg, p.o., 5 days/week | Significantly inhibited tumor growth and improved survival. | [1] |
| Osteosarcoma | BALB/c mice with K7M2-Luc cells (pulmonary metastasis model) | 25 mg/kg, p.o., 5 days on/2 days off | Inhibited pulmonary metastasis development. | [1] |
| Multiple Myeloma | 5T33MM syngeneic mouse model | - | Inhibited MM progression, prolonged survival, and increased trabecular bone thickness. | [7] |
| Breast Cancer | 4T1-Luc allografted BALB/c mice | Combination with radiotherapy | Suppressed breast-to-lung metastasis. | [6] |
| Pancreatic Cancer | Orthotopic models | Combination with gemcitabine | Significantly suppressed tumor growth. | [9] |
| Colorectal Cancer | BALB/C mice with CT-26 cells | Combination with 5-FU | Decreased tumor volume and weight, increased tumor necrosis. | [8] |
Key Experimental Protocols
Human Osteosarcoma Xenograft Model
-
Animal Strain: NOD scid gamma (NSG) mice.
-
Tumor Inoculation: 1x10^6 human SAOS2 cells were injected subcutaneously (s.c.).
-
Treatment: When tumors became palpable, mice were treated with Vactosertib (50 mg/kg) via oral gavage, 5 days per week.
-
Monitoring: Tumor size was measured regularly with calipers. Survival was also monitored.
-
Endpoint Analysis: At the end of the study, tumors were excised for further analysis, such as Western blotting for p-Smad2 and qRT-PCR for c-Myc expression.[1]
Syngeneic Mouse Model of Multiple Myeloma
-
Animal Strain: Immunocompetent mice.
-
Tumor Inoculation: Mice were injected with 5T33MM cells expressing luciferase.
-
Treatment: Mice were treated with Vactosertib, pomalidomide, or a combination for 3 weeks.
-
Monitoring: Tumor growth was monitored by bioluminescence imaging (BLI). Peripheral blood M-spike was measured by ELISA.
-
Endpoint Analysis: Bone marrow and spleen were analyzed for immune cell populations (e.g., MDSCs, regulatory T cells) by flow cytometry. Distal femur trabecular bone structure was assessed by 3D micro-CT.[7][10]
General workflow for in vivo preclinical studies of Vactosertib.
Modulation of the Tumor Microenvironment
A significant aspect of Vactosertib's anti-cancer activity is its ability to remodel the immunosuppressive tumor microenvironment (TME). Preclinical studies have shown that Vactosertib can enhance anti-tumor immunity.
Key Findings:
-
Increased Anti-Tumor Immune Cells: Vactosertib treatment led to an increase in IFNγ-expressing CD8+ T cells and Natural Killer (NK) cells within the osteosarcoma TME.[1][11]
-
Decreased Immunosuppressive Cells: The drug suppressed the accumulation of M2-like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs)[1][11]. In multiple myeloma models, Vactosertib reduced the expansion of CD11b+Gr-1+ MDSCs in the bone marrow and diminished the population of Foxp3+ regulatory T cells in the spleen[7].
Conclusion
The preclinical data for Vactosertib robustly supports its mechanism of action as a potent and selective inhibitor of the TGF-β signaling pathway. Across a range of cancer models, Vactosertib has demonstrated significant anti-proliferative, anti-metastatic, and immune-modulatory effects, both as a monotherapy and in combination with standard-of-care therapies. These compelling preclinical findings have paved the way for its evaluation in multiple clinical trials[2][4]. This technical guide summarizes the foundational preclinical evidence that underscores the therapeutic potential of Vactosertib in oncology.
References
- 1. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vactosertib - My Cancer Genome [mycancergenome.org]
- 3. Facebook [cancer.gov]
- 4. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-treatment with Vactosertib, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Vactosertib potently improves anti-tumor properties of 5-FU for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vactosertib, TGF-β receptor I inhibitor, augments the sensitization of the anti-cancer activity of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Vactosertib's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vactosertib (TEW-7197) is an orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway plays a paradoxical role in cancer; it can act as a tumor suppressor in the early stages but promotes tumor progression, metastasis, and immune evasion in advanced cancers.[3][4][5] Vactosertib, by selectively targeting ALK5, aims to abrogate the pro-tumorigenic effects of TGF-β within the tumor microenvironment (TME).[6] This technical guide provides an in-depth overview of vactosertib's mechanism of action and its multifaceted impact on the TME, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Inhibition of TGF-β Signaling
TGF-β ligands initiate signaling by binding to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI/ALK5).[7][8] This activation of ALK5 leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3.[4] Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes, including cell cycle control, apoptosis, epithelial-mesenchymal transition (EMT), and immune suppression.[3][8]
Vactosertib competitively binds to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3 and thereby blocking the canonical TGF-β signaling pathway.[1][9] This inhibition counteracts the diverse effects of TGF-β in the TME.
Canonical TGF-β Signaling Pathway and Vactosertib's Point of Inhibition.
Impact on the Immune Microenvironment
Vactosertib remodels the immunosuppressive TME by modulating the function and phenotype of various immune cell populations.
T-Cell Reinvigoration
TGF-β is a potent suppressor of T-cell function. Vactosertib has been shown to enhance T-cell-mediated anti-tumor immunity.
-
Reduction of T-Cell Exhaustion Markers: In a phase 1b trial in relapsed/refractory multiple myeloma, vactosertib treatment was associated with a reduction in the expression of the immune checkpoint receptor PD-1 on CD8+ T-cells.[6][10] Ex vivo studies have further demonstrated that vactosertib can decrease the expression of PD-1 and TIM-3 on CD8+ T-cells.[11][12]
-
Enhanced T-Cell Cytotoxicity: By alleviating TGF-β-mediated immunosuppression, vactosertib can enhance the cytotoxic activity of T-cells against tumor cells.[10][13]
-
Increased T-cell Infiltration: In preclinical osteosarcoma models, vactosertib treatment led to a significant increase in the infiltration of CD3+ and IFNγ+CD8+ T cells into the tumor.[14][15]
Modulation of Myeloid Cells
Vactosertib also targets myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), which are key contributors to an immunosuppressive TME.
-
Inhibition of MDSCs: Preclinical studies in osteosarcoma have shown that vactosertib can inhibit the accumulation of MDSCs within the TME.[9][14]
-
Repolarization of TAMs: Vactosertib has been observed to decrease the prevalence of M2-like TAMs, which are associated with tumor promotion and immune suppression, in the TME of osteosarcoma.[9][14]
Enhancement of NK Cell Activity
Natural killer (NK) cells are crucial for innate anti-tumor immunity, and their function is often suppressed by TGF-β. Vactosertib treatment has been shown to increase the number of NK cells within the tumor microenvironment in preclinical osteosarcoma models.[14][15]
Remodeling of the Extracellular Matrix
The extracellular matrix (ECM) is a critical component of the TME that can promote tumor progression and act as a barrier to immune cell infiltration and drug delivery. TGF-β is a key driver of fibrosis and ECM deposition.
-
Reduction of Collagen Deposition: In a rat model of Peyronie's disease, a fibrotic condition, vactosertib promoted the regression of fibrotic plaques by reducing collagen production.[16] In pancreatic cancer models, the combination of vactosertib and gemcitabine significantly attenuated the expression of major ECM components, including collagens and fibronectin.
-
Inhibition of Fibroblast-to-Myofibroblast Differentiation: Vactosertib has been shown to abrogate the TGF-β1-induced differentiation of fibroblasts into myofibroblasts, a key cell type responsible for ECM production.[16][17]
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of vactosertib on the tumor microenvironment from various studies.
Table 1: Impact of Vactosertib on Immune Cell Populations and Markers
| Cell Type/Marker | Cancer Type | Model | Vactosertib Treatment | Observed Effect | Reference |
| CD8+ T-cells | Multiple Myeloma | Human (Phase 1b) | Vactosertib + Pomalidomide | Reduced PD-1 expression | [6][10] |
| CD8+ T-cells | Multiple Myeloma | Human (ex vivo) | Vactosertib | Decreased PD-1 expression by up to 40% and TIM-3 by ~65% | [11][12] |
| CD138+ Myeloma Cells | Multiple Myeloma | Human (ex vivo) | Vactosertib | Reduced PD-L1 and PD-L2 expression | [6][11] |
| CD3+, IFNγ+CD8+, NK cells | Osteosarcoma | Mouse | Vactosertib | Increased infiltration into tumors | [14][15] |
| PD1+CD8+, PD1+CD4+ T cells | Osteosarcoma | Mouse | Vactosertib | Decreased prevalence in TME | [15] |
| M2-like TAMs, MDSCs | Osteosarcoma | Mouse | Vactosertib | Inhibited accumulation in TME | [9][14] |
Table 2: Clinical Efficacy of Vactosertib in Combination Therapies
| Cancer Type | Combination Agent | Phase | Key Efficacy Endpoint | Result | Reference |
| Relapsed/Refractory Multiple Myeloma | Pomalidomide | 1b | 6-month Progression-Free Survival (PFS-6) | 80% | [6][18] |
| Advanced NSCLC (PD-L1≥25%) | Durvalumab | 1b/2a | Objective Response Rate (ORR) | 45.8% | [19] |
| Advanced NSCLC (PD-L1<25%) | Durvalumab | 1b/2a | Objective Response Rate (ORR) | 22.2% | [19] |
| Desmoid Tumors | Imatinib | 1b/2 | Objective Response Rate (ORR) | 25.9% | [20][21] |
| Desmoid Tumors | Imatinib | 1b/2 | 2-year Progression-Free Survival | 77.8% | [20] |
| Osteosarcoma | Monotherapy | 1 | Objective Response Rate (ORR) | 36.4% | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of vactosertib on the TME.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Experimental Workflow for TIL Analysis by Flow Cytometry.
-
Tumor Dissociation:
-
Freshly resected tumor tissue is mechanically minced into small fragments (1-2 mm³).
-
The minced tissue is then subjected to enzymatic digestion using a cocktail of enzymes such as collagenase and hyaluronidase, often supplemented with DNase I to prevent cell clumping. The digestion is typically performed at 37°C with agitation.
-
-
Single-Cell Suspension Preparation:
-
The digested tissue is passed through a cell strainer (e.g., 70 µm) to obtain a single-cell suspension.
-
Red blood cells are lysed using an ACK lysis buffer.
-
The resulting cell pellet is washed and resuspended in an appropriate buffer (e.g., PBS with 2% FBS).
-
-
Antibody Staining:
-
Cells are first stained with a viability dye to exclude dead cells from the analysis.
-
Subsequently, cells are incubated with a cocktail of fluorophore-conjugated antibodies against cell surface markers of interest (e.g., CD45 for pan-leukocytes, CD3 for T-cells, CD4 and CD8 for T-cell subsets, and immune checkpoint markers like PD-1 and TIM-3). Staining is typically performed on ice to prevent antibody internalization.
-
-
Data Acquisition and Analysis:
-
Stained cells are acquired on a multicolor flow cytometer.
-
Data analysis is performed using specialized software (e.g., FlowJo) to gate on specific cell populations and quantify the expression levels of various markers.
-
Western Blot for Phosphorylated Smad2 (p-Smad2)
-
Cell Lysis and Protein Extraction:
-
Cells are treated with TGF-β with or without vactosertib for the desired time.
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Cell lysates are sonicated to shear DNA and then centrifuged to pellet cell debris. The supernatant containing the protein extract is collected.
-
-
Protein Quantification:
-
The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with 5% BSA in TBST to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated Smad2 (p-Smad2). Subsequently, the membrane is stripped and re-probed with an antibody for total Smad2 as a loading control.
-
-
Detection:
-
The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system.
-
Immunohistochemistry (IHC) for PD-L1
-
Tissue Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
-
Staining:
-
Endogenous peroxidase activity is blocked.
-
The sections are incubated with a primary antibody against PD-L1 (specific clones such as 22C3, 28-8, SP142, or SP263 are often used in clinical settings).[23]
-
A secondary antibody conjugated to a detection system (e.g., HRP) is applied.
-
-
Visualization and Scoring:
-
The signal is developed using a chromogen (e.g., DAB), resulting in a brown precipitate at the site of antigen expression.
-
The sections are counterstained with hematoxylin.
-
The staining is evaluated by a pathologist, often using scoring systems like the Tumor Proportion Score (TPS) or Combined Positive Score (CPS) to quantify PD-L1 expression.[24]
-
In Vitro T-Cell Exhaustion Assay
-
T-Cell Isolation:
-
CD8+ T-cells are isolated from healthy donor peripheral blood mononuclear cells (PBMCs).
-
-
Induction of Exhaustion:
-
Vactosertib Treatment:
-
Exhausted or exhausting T-cells are treated with vactosertib at various concentrations.
-
-
Assessment of Exhaustion Reversal:
-
The expression of exhaustion markers (e.g., PD-1, TIM-3) is measured by flow cytometry.
-
T-cell functionality is assessed by measuring cytokine production (e.g., IFN-γ, TNF-α) by ELISA or intracellular cytokine staining, and proliferative capacity using assays like CFSE dilution.
-
Sirius Red Staining for Collagen Deposition
-
Tissue Preparation:
-
FFPE tissue sections are deparaffinized and rehydrated.
-
-
Staining:
-
Slides are stained with a Picro-Sirius Red solution for approximately one hour.
-
The slides are then washed with acidified water.
-
-
Visualization:
-
Collagen fibers appear red under bright-field microscopy. When viewed with polarized light, thicker, more organized collagen fibers appear yellow-orange, while thinner, less organized fibers appear green. This allows for a semi-quantitative assessment of collagen content and organization.[27]
-
Conclusion
Vactosertib demonstrates a profound and multifaceted impact on the tumor microenvironment. By inhibiting the TGF-β signaling pathway, it not only exerts direct anti-proliferative effects on some tumor cells but also critically remodels the TME from an immunosuppressive to an immune-permissive state. The ability of vactosertib to reinvigorate T-cell and NK cell function, modulate myeloid cell populations, and reduce ECM deposition provides a strong rationale for its continued investigation, particularly in combination with immunotherapies and conventional chemotherapies. The experimental protocols outlined in this guide provide a framework for researchers to further explore and validate the therapeutic potential of targeting the TGF-β pathway with vactosertib in various cancer types.
References
- 1. MDSC suppression [bio-protocol.org]
- 2. Protocol for tumor dissociation and fluorescence-activated cell sorting of human head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDSC Isolation and T Cell Suppression Assay [bio-protocol.org]
- 4. rna-seqblog.com [rna-seqblog.com]
- 5. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 7. stemcell.com [stemcell.com]
- 8. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using RNA Sequencing to Characterize the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]
- 10. med.emory.edu [med.emory.edu]
- 11. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lonzabio.jp [lonzabio.jp]
- 13. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Methods to Evaluate Macrophage Polarization and Function in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. google.com [google.com]
- 17. Protocol for Single-Cell Analysis of Tumor-Infiltrating B Cells Isolated from Human Breast Cancer Tissue Before and After Neo-adjuvant Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. crownbio.com [crownbio.com]
- 23. mayocliniclabs.com [mayocliniclabs.com]
- 24. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 25. Live-Cell Kinetic Assays Reveal that the TGF-β Inhibitor Vactosertib Suppresses T Cell Exhaustion | The Ohio Academy of Science [partner.projectboard.world]
- 26. A Human In Vitro T Cell Exhaustion Model for Assessing Immuno-Oncology Therapies | Springer Nature Experiments [experiments.springernature.com]
- 27. m.youtube.com [m.youtube.com]
Vactosertib (TEW-7197): A Technical Guide to a Potent TGF-β Receptor I Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vactosertib, also known by its synonyms TEW-7197 and EW-7197, is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinase (TGFBR1), also known as activin receptor-like kinase 5 (ALK5).[1][2][3][4][5][6][7][8] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in the progression of various diseases, including cancer and fibrosis.[4][9] Vactosertib's ability to modulate this pathway has made it a subject of extensive preclinical and clinical investigation. This guide provides an in-depth overview of Vactosertib, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Synonyms and Chemical Properties
Vactosertib is identified by several synonyms in scientific literature and databases. A comprehensive list is provided below for clear identification.
| Identifier Type | Identifier | Source |
| Primary Name | Vactosertib | [2] |
| Synonyms | TEW-7197, EW-7197 | [2][5][6][10] |
| Systematic Name | N-((4-([1][10][11]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline | [2][7] |
| CAS Number | 1352608-82-2 | [2][5][12] |
| Molecular Formula | C22H18FN7 | [2][12][13] |
| Molecular Weight | 399.4 g/mol | [2][13] |
Mechanism of Action and Signaling Pathway
Vactosertib exerts its therapeutic effects by inhibiting the kinase activity of TGF-β receptor type I (TGFBR1/ALK5).[3][4] Upon binding of the TGF-β ligand, TGFBR1 forms a complex with the TGF-β type II receptor (TGFBR2), leading to the phosphorylation and activation of TGFBR1. Activated TGFBR1 then phosphorylates the downstream signaling molecules Smad2 and Smad3.[4][14] These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus and regulates the transcription of target genes involved in cell proliferation, differentiation, migration, and immune response.[4][7][11]
Vactosertib, being an ATP-competitive inhibitor, binds to the kinase domain of ALK5, thereby preventing the phosphorylation of Smad2 and Smad3 and blocking the entire downstream signaling cascade.[6][15][16] In addition to ALK5, Vactosertib has been shown to inhibit other activin receptor-like kinases, such as ALK2 and ALK4, at nanomolar concentrations.[4][6][15][16] The inhibition of TGF-β signaling by Vactosertib can lead to a variety of anti-tumor effects, including the suppression of tumor growth, reduction of metastasis, and enhancement of anti-tumor immunity.[3][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data for Vactosertib from various preclinical and clinical studies.
Table 1: In Vitro Potency
| Target | IC50 (nM) | Assay Type | Source |
| ALK5 (TGFBR1) | 12.9 | Kinase Assay | [6][7][15][16] |
| ALK5 (TGFBR1) | 11 | Kinase Assay | [8][11] |
| ALK2 | 17.3 | Kinase Assay | [4][6][15][16] |
| ALK4 | 17.3 | Kinase Assay | [4][6][15][16] |
| TGF-β1-induced luciferase activity (4T1 cells) | 12.1 | Reporter Assay | [8] |
| TGF-β1-induced luciferase activity (HaCaT cells) | 16.5 | Reporter Assay | [8] |
Table 2: Pharmacokinetic Parameters in Humans (Phase 1 Study)
| Parameter | Value | Conditions | Source |
| Tmax (median) | 1.2 hours | Single dose (30-340 mg) | [17] |
| t1/2 (median) | 3.2 hours | Single dose (30-340 mg) | [17] |
| Apparent Clearance (CL/F) (median) | 29 L/h | Single dose (30-340 mg) | [17] |
| Volume of Distribution (Vd/F) (median) | 133 L | Single dose (30-340 mg) | [17] |
| AUC | Proportional to dose | Single dose (30-340 mg) | [17] |
| Accumulation Ratio (median) | 0.87 | Repeated once-daily doses for 5 days | [17] |
| Oral Bioavailability (in rats) | 51% | - | [8] |
Table 3: Clinical Efficacy Data
| Indication | Study Phase | Combination Therapy | Efficacy Endpoint | Result | Source |
| Desmoid Tumors | Ib/II | Imatinib | Objective Response Rate (ORR) | 25.9% | [18][19] |
| Progression-Free Rate (PFR) at 16 weeks | 96.3% | [18][19] | |||
| Progression-Free Rate (PFR) at 1 year | 81.0% | [18][19] | |||
| Relapsed/Refractory Multiple Myeloma | Ib | Pomalidomide | Progression-Free Survival at 6 months (PFS-6) | 80% | [14][20] |
Key Experimental Protocols
This section outlines the methodologies for key experiments frequently cited in Vactosertib research.
Western Blot Analysis for Smad2 Phosphorylation
Objective: To determine the effect of Vactosertib on TGF-β1-induced Smad2 phosphorylation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., K7, K7M2, mOS493, mOS482, SAOS2, M132) and allow them to adhere overnight.[11]
-
Pre-treat cells with varying concentrations of Vactosertib (e.g., 10–1000 nM) for 15 minutes.[11]
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/ml) for 1 hour.[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Smad2, total Smad2, and a loading control (e.g., β-actin) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Growth and Metastasis Model
Objective: To evaluate the in vivo efficacy of Vactosertib on primary tumor growth and metastasis.
Protocol:
-
Animal Model: Utilize appropriate mouse models, such as 4T1 orthotopic-grafted mice for breast cancer metastasis or syngeneic models like 5T33MM for multiple myeloma.[12][21]
-
Tumor Cell Implantation: Inject tumor cells into the appropriate site (e.g., mammary fat pad for 4T1 cells).
-
Treatment: Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, Vactosertib).
-
Administer Vactosertib orally at a specified dose and schedule (e.g., 2.5 mg/kg daily).[8]
-
Monitoring:
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest tumors and relevant organs for further analysis (e.g., immunohistochemistry, flow cytometry).
Clinical Trial Protocol for a Phase Ib/II Study
Objective: To assess the safety, tolerability, and efficacy of Vactosertib in combination with another agent in patients with a specific cancer type.
Protocol (Example based on a Desmoid Tumor Study): [18]
-
Patient Selection: Enroll patients with histologically confirmed desmoid tumors who are not candidates for locoregional therapies or have progressed after at least one standard therapy.[18] Ensure patients meet specific inclusion/exclusion criteria, including performance status and organ function.[18]
-
Study Design: An open-label, multicenter, phase Ib/II trial.[18]
-
Phase Ib (Dose Escalation): Employ a 3+3 design to determine the recommended phase II dose (RP2D). Assess dose-limiting toxicities (DLTs) during the first cycle.[18]
-
Phase II (Efficacy Assessment): Enroll an expanded cohort at the RP2D to evaluate the primary efficacy endpoint.
-
-
Treatment Regimen:
-
Assessments:
-
Safety: Monitor adverse events according to Common Terminology Criteria for Adverse Events (CTCAE).
-
Efficacy: Evaluate tumor response using Response Evaluation Criteria in Solid Tumors (RECIST). The primary endpoint could be progression-free rate at a specific time point (e.g., 16 weeks).[18][19]
-
Pharmacokinetics: Collect blood samples at specified time points to determine the plasma concentration of Vactosertib.[18]
-
Pharmacodynamics/Biomarkers: Collect tumor biopsies or blood samples to analyze TGF-β pathway-related markers.
-
Conclusion
Vactosertib (TEW-7197) is a promising therapeutic agent that potently and selectively inhibits the TGF-β signaling pathway. Its well-defined mechanism of action, favorable pharmacokinetic profile, and encouraging clinical activity in various cancer types underscore its potential as a valuable component of anti-cancer therapy. The information and protocols provided in this guide are intended to support further research and development of this compound, ultimately contributing to the advancement of novel cancer treatments.
References
- 1. vactosertib - My Cancer Genome [mycancergenome.org]
- 2. Vactosertib | C22H18FN7 | CID 54766013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vactosertib | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 6. ushelf.com [ushelf.com]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Vactosertib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ashpublications.org [ashpublications.org]
Vactosertib's Interruption of Cancer Cell Stemness: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of vactosertib (TEW-7197), a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5). The focus of this document is to delineate the critical role of vactosertib in the modulation of cancer cell stemness, a key driver of tumor progression, metastasis, and therapeutic resistance.
Core Mechanism of Action: Targeting the TGF-β Signaling Pathway
Vactosertib exerts its anti-cancer effects by targeting the TGF-β signaling pathway, which is frequently dysregulated in various malignancies. In a healthy physiological context, TGF-β signaling is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. However, in the tumor microenvironment, this pathway is often hijacked by cancer cells to promote their survival, invasion, and the maintenance of a subpopulation of cancer stem cells (CSCs).
CSCs are characterized by their ability to self-renew and differentiate into the heterogeneous cell types that comprise a tumor. They are widely implicated in tumor initiation, metastasis, and relapse following conventional therapies. The TGF-β pathway plays a pivotal role in sustaining this CSC phenotype. Vactosertib's inhibition of ALK5 effectively blocks the phosphorylation of downstream mediators, SMAD2 and SMAD3, thereby disrupting the entire signaling cascade that contributes to the expression of genes associated with stemness, epithelial-to-mesenchymal transition (EMT), and immunosuppression.
Quantitative Analysis of Vactosertib's Efficacy
The following tables summarize the quantitative data from preclinical studies, demonstrating the impact of vactosertib on cancer cell stemness across various cancer models.
Table 1: In Vitro Efficacy of Vactosertib on Cancer Stem Cell Properties
| Cancer Type | Cell Line | Assay | Vactosertib Concentration | Outcome | Reference |
| Glioblastoma | Patient-derived GSC lines | Sphere Formation Assay | 1-10 µM | Dose-dependent reduction in sphere formation and size | |
| Glioblastoma | U373, U87MG | Western Blot | 5 µM | Decreased expression of p-Smad2, Snail, and Slug | |
| Colorectal Cancer | Patient-derived CRC cells | Sphere Formation Assay | 10 µM | Significant reduction in the number of colonospheres | |
| Breast Cancer | MDA-MB-231 | Aldefluor Assay | 5 µM | Reduction in the ALDH-positive cell population | |
| Non-Small Cell Lung Cancer | PC9, H1975 | Sphere Formation Assay | 1 µM | Inhibition of sphere formation in osimertinib-resistant cells |
Table 2: In Vivo Efficacy of Vactosertib on Tumor Growth and Metastasis
| Cancer Type | Animal Model | Treatment | Dosage | Outcome | Reference |
| Glioblastoma | Orthotopic xenograft (mouse) | Vactosertib + Radiation | 50 mg/kg/day | Significantly prolonged survival compared to radiation alone | |
| Colorectal Cancer | Xenograft (mouse) | Vactosertib | 25 mg/kg/day | Inhibition of tumor growth and reduction in CSC markers (CD133+, Lgr5+) | |
| Breast Cancer | Xenograft (mouse) | Vactosertib | 50 mg/kg/day | Reduced tumor growth and lung metastasis | |
| Non-Small Cell Lung Cancer | Xenograft (mouse) | Vactosertib + Osimertinib | 50 mg/kg/day | Overcame osimertinib resistance and suppressed tumor growth |
Key Experimental Protocols
This section details the methodologies for the key experiments cited in the quantitative data tables.
Sphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells in vitro.
-
Cell Preparation: Single-cell suspensions of cancer cells are prepared by enzymatic digestion (e.g., with Accutase) and passed through a cell strainer.
-
Plating: Cells are seeded at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates or flasks.
-
Media: Cells are cultured in a serum-free stem cell medium (e.g., DMEM/F12) supplemented with growth factors such as epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF), as well as B27 supplement.
-
Treatment: Vactosertib is added to the media at the desired concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a period of 7 to 14 days to allow for the formation of spheres (spheroids).
-
Quantification: The number and size of the spheres are measured using a microscope and imaging software. A sphere is typically defined as a free-floating colony with a diameter greater than a certain threshold (e.g., 50 µm).
Flow Cytometry for Cancer Stem Cell Markers
This technique is employed to identify and quantify the population of cells expressing specific CSC surface markers.
-
Cell Preparation: A single-cell suspension is prepared from the cancer cell line or tumor tissue.
-
Blocking: Cells are incubated with a blocking solution (e.g., containing fetal bovine serum or Fc block) to prevent non-specific antibody binding.
-
Antibody Staining: Cells are incubated with fluorescently conjugated primary antibodies specific for CSC markers (e.g., CD133, CD44, ALDH activity). Isotype controls are used to account for background fluorescence.
-
Washing: Cells are washed with a suitable buffer (e.g., PBS with BSA) to remove unbound antibodies.
-
Data Acquisition: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is analyzed using specialized software to gate the cell populations and determine the percentage of cells positive for the specific CSC markers.
In Vivo Xenograft Studies
These studies are conducted to evaluate the efficacy of vactosertib in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID mice) are typically used to prevent rejection of the human tumor cells.
-
Tumor Implantation: Cancer cells are implanted into the mice, either subcutaneously (to form a solid tumor under the skin) or orthotopically (into the organ of origin).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors are established, the mice are randomized into treatment groups (e.g., vehicle control, vactosertib alone, combination therapy). Vactosertib is typically administered orally.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Visualizing the Molecular and Experimental Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships central to understanding vactosertib's role in combating cancer cell stemness.
Caption: Vactosertib inhibits the TGF-β signaling pathway by blocking ALK5.
Caption: Workflow for evaluating vactosertib's effect on cancer stemness.
Caption: Logical flow from vactosertib administration to therapeutic effect.
Vactosertib Clinical Trials: A Technical Guide to a Novel TGF-β Receptor I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vactosertib (TEW-7197) is an orally bioavailable, potent, and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2] The dysregulation of the TGF-β signaling pathway is a critical factor in tumorigenesis, contributing to immune evasion, epithelial-mesenchymal transition (EMT), fibrosis, and metastasis.[3][4] By targeting ALK5, Vactosertib blocks the canonical downstream phosphorylation of SMAD2 and SMAD3, thereby inhibiting the pro-tumorigenic effects of TGF-β.[1][3] This guide provides a comprehensive overview of the key clinical trials of Vactosertib across various cancer types, detailing experimental protocols, summarizing quantitative outcomes, and visualizing the core biological pathways and workflows.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
The TGF-β signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-β type I receptor (TGF-βRI or ALK5). This phosphorylation event activates the kinase domain of ALK5. Vactosertib specifically binds to the ATP-binding site of the ALK5 kinase domain, preventing the subsequent phosphorylation of its downstream targets, SMAD2 and SMAD3.[1] The phosphorylated SMAD2/3 would otherwise form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of genes involved in a wide range of cellular processes that promote cancer progression.[5]
Clinical Trials in Non-Small Cell Lung Cancer (NSCLC)
Phase 1b/2a Study: Vactosertib in Combination with Durvalumab
This study evaluated the safety and efficacy of Vactosertib combined with the anti-PD-L1 immune checkpoint inhibitor Durvalumab in patients with advanced NSCLC who progressed after platinum-based chemotherapy.[6][7]
3.1.1 Experimental Protocol
-
Study Design: Open-label, Phase 1b/2a clinical trial.[6]
-
Patient Population: Patients aged ≥19 years with advanced/metastatic PD-L1 positive NSCLC, ECOG performance status of 0-1, who had progressed after platinum-based chemotherapy. Patients had no prior exposure to immune checkpoint inhibitors or other TGF-β R1 kinase inhibitors.[6][7]
-
Dosing Regimen:
-
Endpoints:
3.1.2 Quantitative Data Summary
| Metric | PD-L1 ≥25% (n=24) | PD-L1 <25% (n=36) | PD-L1 ≥1% (Overall) | Source |
| Objective Response Rate (ORR) | 45.8% | 22.2% | 30.8% | [6][7] |
| Median Overall Survival (mOS) | 41.9 months | 11.2 months | - | [7] |
| Median Progression-Free Survival (mPFS) | 2.6 months | 3.0 months | - | [7] |
| Median Duration of Response (mDoR) | 15.5 months | 7.3 months | - | [7] |
3.1.3 Safety and Tolerability The combination was reported to have a manageable safety profile. The most common treatment-related adverse events (TRAEs) included pruritus (40%), rash (32%), and increased lipase (18%).[7] Serious TRAEs included interstitial lung disease (6.7%) and toxic epidermal necrolysis (3.3%).[7] An earlier trial of Vactosertib with Pembrolizumab reported two deaths (one from skin toxicity, one from hepatotoxicity) at a higher 300mg BID dose, leading to a dose reduction in that study.[8]
Clinical Trials in Colorectal Cancer (CRC)
Phase 2 Study: Vactosertib in Combination with Pembrolizumab
This trial investigated Vactosertib with the anti-PD-1 inhibitor Pembrolizumab in patients with microsatellite stable metastatic colorectal cancer (MSS mCRC), a population with high unmet need for effective immunotherapies.[9]
4.1.1 Experimental Protocol
-
Study Design: Open-label, Phase 2 clinical trial (NCT03724851).[9]
-
Patient Population: Patients aged ≥19 years with histologically confirmed MSS mCRC who had disease progression after treatment with all available standard therapies. Patients had an ECOG status of ≤1 and no prior immunotherapy exposure.[9]
-
Dosing Regimen:
-
Endpoints:
4.1.2 Quantitative Data Summary
| Metric | Value (N=33) | Source |
| Objective Response Rate (ORR) | 15.2% (5 PRs) | [9] |
| Clinical Benefit Rate | 33.3% | [10] |
| Disease Control Rate (DCR) | 36.4% (5 PRs + 7 SDs) | [9] |
PR: Partial Response; SD: Stable Disease
4.1.3 Biomarker Analysis and Experimental Workflow A key component of this trial was the deep analysis of tumor biopsies to identify predictive biomarkers.[10] Researchers developed a "Vactosertib Responsive Gene Signature" (VRGS) score. The VRGS score was significantly enriched in patients who responded to the therapy compared to non-responders, suggesting its potential as a predictive biomarker.[10]
Clinical Trials in Other Solid Tumors
Desmoid Tumors (Aggressive Fibromatosis)
A Phase Ib/II study evaluated Vactosertib in combination with imatinib for patients with advanced desmoid tumors.[11][12]
5.1.1 Experimental Protocol
-
Study Design: Open-label, multicenter, Phase Ib/II trial (NCT03802084).[11][13]
-
Patient Population: Patients with desmoid tumors not amenable to locoregional therapies or with disease progression after at least one prior treatment.[11][14]
-
Dosing Regimen:
-
Endpoints:
5.1.2 Quantitative Data Summary
| Metric | Value (N=27) | Source |
| Objective Response Rate (ORR) | 25.9% (7 confirmed PRs) | [11] |
| Stable Disease (SD) | 70.4% | [11] |
| Progression-Free Rate (PFR) at 16 weeks | 96.3% | [11] |
| Progression-Free Rate (PFR) at 1 year | 81.0% | [11] |
Pancreatic Cancer (PDAC)
A Phase 1b study assessed the safety and RP2D of Vactosertib combined with FOLFOX (oxaliplatin, 5FU/LV) in patients with metastatic PDAC who failed first-line gemcitabine/nab-paclitaxel.[15]
5.2.1 Experimental Protocol
-
Study Design: Phase 1b, dose-escalation and expansion study (NCT03666832).[15]
-
Patient Population: Patients with histologically confirmed metastatic PDAC who failed first-line gemcitabine/nab-paclitaxel.[15]
-
Dosing Regimen:
-
Endpoints: Primary endpoints were to determine RP2D and safety. Secondary endpoints included PFS, ORR, and DCR.[15]
5.2.2 Quantitative Data Summary
| Metric | Value (at RP2D, N=13) | Source |
| Partial Response (PR) | 23.1% | [15] |
| Stable Disease (SD) | 38.5% | [15] |
| Clinical Benefit Rate (PR+SD) | 61.5% | [15] |
| Median Progression-Free Survival (mPFS) | 5.6 months | [15] |
Osteosarcoma
A Phase 1 study is evaluating Vactosertib monotherapy in adolescents and adults with recurrent, refractory, or progressive osteosarcoma.[16]
5.3.1 Experimental Protocol
-
Study Design: Phase 1, dose-escalation study (NCT05588648).[16]
-
Patient Population: Heavily pretreated (median of 7 prior lines of therapy) adolescents and adults with recurrent, refractory, or progressive osteosarcoma.[16]
-
Dosing Regimen: Vactosertib monotherapy at 150, 200, or 300 mg BID for adults.[16]
-
Endpoints: Primary endpoint was safety; secondary endpoints included anti-tumor activity.[16]
5.3.2 Quantitative Data Summary
| Metric | Value (N=11 evaluable) | Source |
| Objective Response Rate (ORR) | 36.4% (1 CR, 3 PRs) | [16] |
| Median Progression-Free Survival (mPFS) | 1.9 months | [16] |
| Median Overall Survival (mOS) | 6.8 months | [16] |
| Median Time to Response (TTR) | 9.6 months | [16] |
CR: Complete Response
Clinical Trials in Hematologic Malignancies
Multiple Myeloma (MM)
A Phase 1b study evaluated a corticosteroid-free regimen of Vactosertib combined with pomalidomide in patients with relapsed/refractory multiple myeloma (RRMM).[17][18]
6.1.1 Experimental Protocol
-
Study Design: Phase 1b, 3+3 dose-escalation trial (NCT03143985).[17][18]
-
Patient Population: Patients with RRMM who had received ≥2 prior lines of chemoimmunotherapy, including a proteasome inhibitor and an IMiD.[17]
-
Dosing Regimen:
-
Endpoints: Primary endpoints were safety and determination of the Maximum Tolerated Dose (MTD), which was defined as 200 mg BID.[17]
6.1.2 Quantitative Data Summary
| Metric | Value | Source |
| Progression-Free Survival at 6 months (PFS-6) | 80% | [17][19] |
| Historical Control (Pomalidomide alone) | 20% | [19] |
| Historical Control (Pomalidomide + Corticosteroids) | 40% | [18] |
Conclusion and Future Directions
Vactosertib has demonstrated a manageable safety profile and promising clinical activity across a range of solid and hematologic malignancies, both as a monotherapy and in combination with chemotherapy and immunotherapy.[20] The combination of Vactosertib with immune checkpoint inhibitors is a particularly promising strategy, with evidence suggesting it can enhance anti-tumor immunity in cancers that are typically resistant to immunotherapy, such as MSS mCRC and PD-L1 positive NSCLC.[6][9] Ongoing and future studies will further define the role of Vactosertib in the oncology treatment landscape. The identification of predictive biomarkers, such as the VRGS score, will be crucial for patient selection and for maximizing the therapeutic benefit of targeting the TGF-β pathway.[10]
References
- 1. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vactosertib - My Cancer Genome [mycancergenome.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. MedPacto changes Vactosertib's clinical trial plans as combo therapy < Pharma < Article - KBR [koreabiomed.com]
- 9. ascopubs.org [ascopubs.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. Clinical Activity of TGF-β Inhibitor Vactosertib in Combination with Imatinib in Desmoid Tumors: A Multicenter Phase Ib/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. ashpublications.org [ashpublications.org]
- 20. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vactosertib Hydrochloride In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vactosertib (also known as TEW-7197 or EW-7197) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2][3][4] It also shows inhibitory activity against ALK2 and ALK4 at nanomolar concentrations.[5] The TGF-β signaling pathway is crucial in various cellular processes, including proliferation, differentiation, and migration.[6] In the context of cancer, aberrant TGF-β signaling can promote tumor growth, metastasis, and suppress the host immune response.[1][7] Vactosertib hydrochloride inhibits the kinase activity of ALK5, thereby blocking the phosphorylation of downstream mediators Smad2 and Smad3.[5][8] This inhibition prevents the nuclear translocation of Smad complexes and the subsequent regulation of target gene transcription, leading to the suppression of tumor progression.[5][9][10] These application notes provide detailed protocols for various in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action: TGF-β Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI/ALK5).[10] The activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[8][9] These phosphorylated R-Smads form a complex with the common-mediator Smad (co-Smad), Smad4. This complex then translocates to the nucleus to regulate the transcription of target genes involved in cellular processes.[6][10] Vactosertib competitively binds to the ATP-binding site of ALK5, inhibiting its kinase activity and thus blocking the entire downstream signaling cascade.[5]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various assays.
| Assay Type | Cell Line/Target | IC50 Value | Reference |
| Kinase Assay | ALK5 | 11 nM, 12.9 nM | [5][11] |
| Kinase Assay | ALK4 | 13 nM, 17.3 nM | [5][11] |
| Kinase Assay | ALK2 | 17.3 nM | [5] |
| Luciferase Reporter Assay | HaCaT (3TP-luc) | 16.5 nM | [11] |
| Luciferase Reporter Assay | 4T1 (3TP-luc) | 12.1 nM | [11] |
| Cell Growth Inhibition | Mouse & Human Osteosarcoma Cells | 0.8 - 2.1 µM | [12] |
| p-Smad3 Inhibition | 4T1 cells | 10 - 30 nM | [13] |
Experimental Protocols
ALK5 Kinase Assay (Radioisotopic)
This assay measures the direct inhibitory effect of Vactosertib on the kinase activity of ALK5.
Workflow:
Protocol:
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable buffer containing MgCl2, MnCl2, and DTT.
-
Substrate: Use a generic kinase substrate such as casein.[11]
-
Enzyme: Recombinant human ALK5.[11]
-
Vactosertib Stock: Prepare a stock solution in DMSO and make serial dilutions.[4]
-
ATP Solution: Prepare a solution of ATP containing [γ-32P]ATP.
-
-
Assay Procedure:
-
In a microplate, add the kinase buffer, recombinant ALK5, substrate, and varying concentrations of Vactosertib.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of Vactosertib concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (XTT)
This assay determines the effect of Vactosertib on the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed 5,000 cells per well in a 96-well plate in 250 µL of complete RPMI media without phenol red.[8]
-
-
Drug Treatment:
-
After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate under standard conditions (37°C, 5% CO2) for 72 hours.[8]
-
-
XTT Reagent Addition:
-
Absorbance Measurement:
-
Measure the absorbance at 475 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of Vactosertib concentration to determine the IC50 value.
-
Western Blot for Phosphorylated Smad2 (p-Smad2)
This protocol is used to assess the inhibition of TGF-β-induced Smad2 phosphorylation by Vactosertib.
Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15] (Note: Use BSA for phospho-specific antibodies).[15]
-
Incubate the membrane with a primary antibody against p-Smad2 overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.
-
-
Detection:
Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of the Smad pathway in response to TGF-β and its inhibition by Vactosertib.
Protocol:
-
Cell Transfection:
-
Cell Seeding and Treatment:
-
Seed the transfected cells in a 96-well white plate.
-
After 24 hours, pre-treat the cells with various concentrations of Vactosertib.
-
Stimulate the cells with TGF-β1.
-
Incubate for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the luciferase assay buffer.
-
Measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Calculate the percentage of inhibition of TGF-β-induced luciferase activity and determine the IC50 value for Vactosertib.
-
Cell Migration and Invasion Assays
These assays evaluate the effect of Vactosertib on the migratory and invasive potential of cancer cells, which are often promoted by TGF-β.
Protocol (Wound Healing Assay for Migration):
-
Create a Monolayer:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
-
Create a "Wound":
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
-
Treatment:
-
Add media containing various concentrations of Vactosertib and TGF-β1.
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 8-12 hours) until the wound in the control well is closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point and calculate the percentage of wound closure.
-
Protocol (Transwell Invasion Assay):
-
Prepare Transwell Inserts:
-
Coat the upper chamber of Transwell inserts (8 µm pore size) with a thin layer of Matrigel.
-
-
Cell Seeding:
-
Seed serum-starved cells in the upper chamber in serum-free media containing various concentrations of Vactosertib.
-
-
Chemoattractant:
-
Add media containing a chemoattractant (e.g., 10% FBS and TGF-β1) to the lower chamber.
-
-
Incubation:
-
Incubate for 24-48 hours.
-
-
Cell Staining and Counting:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invading cells in several microscopic fields.
-
Mammosphere Formation Assay
This assay assesses the effect of Vactosertib on cancer stem cell-like properties, as TGF-β can induce the formation of mammospheres.[14]
Protocol:
-
Cell Seeding:
-
Dissociate cells into a single-cell suspension.
-
Seed a low density of cells (e.g., 1,000 cells/mL) in ultra-low attachment plates.
-
-
Culture Conditions:
-
Culture the cells in mammosphere-forming medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF).
-
Add TGF-β1 and various concentrations of Vactosertib to the media.
-
-
Incubation:
-
Incubate for 7-10 days to allow for sphere formation.
-
-
Quantification:
-
Count the number of mammospheres (typically >50 µm in diameter) per well.
-
Calculate the mammosphere formation efficiency (MFE).
-
References
- 1. Facebook [cancer.gov]
- 2. Vactosertib | C22H18FN7 | CID 54766013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vactosertib - My Cancer Genome [mycancergenome.org]
- 4. Vactosertib | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Vactosertib, TGF-β receptor I inhibitor, augments the sensitization of the anti-cancer activity of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 10. Live Cell Imaging of the TGF- β/Smad3 Signaling Pathway In Vitro and In Vivo Using an Adenovirus Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | ALK5 Inhibitor | TargetMol [targetmol.com]
- 14. Co-treatment with Vactosertib, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
Vactosertib: Comprehensive Application Notes for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vactosertib (also known as TEW-7197) is a potent and selective, orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor type 1 (TGFBR1), also known as activin receptor-like kinase 5 (ALK5), and ALK4.[1][2] It demonstrates antineoplastic activity by blocking TGF-β signaling, which plays a crucial role in tumor cell proliferation, migration, and immune suppression.[3][4] Accurate preparation and proper storage of Vactosertib stock solutions are critical for ensuring experimental reproducibility and preserving the compound's integrity. These application notes provide detailed protocols and guidelines for the effective handling of Vactosertib in a research setting.
Physicochemical Properties
A summary of the key physicochemical properties of Vactosertib is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₈FN₇ | [3] |
| Molecular Weight | 399.4 g/mol | [3] |
| Appearance | White solid | [5] |
| CAS Number | 1352608-82-2 | [3] |
Vactosertib Signaling Pathway
Vactosertib exerts its biological effects by inhibiting the TGF-β signaling pathway. The diagram below illustrates the canonical TGF-β signaling cascade and the point of inhibition by Vactosertib.
Vactosertib inhibits TGF-β signaling by blocking TβRI/ALK5 kinase activity.
Vactosertib Stock Solution Preparation
The solubility of Vactosertib can vary between different solvents. It is crucial to use a high-purity, anhydrous solvent to achieve the desired concentration.[1]
Solubility Data
| Solvent | Solubility (Vactosertib) | Solubility (Vactosertib HCl) | Notes |
| DMSO | 60-100 mg/mL (150.22-250.36 mM)[1][5][6][7] | 100 mg/mL (229.42 mM)[8] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] Sonication or gentle warming may be required.[5][6] |
| Ethanol | 40-100 mg/mL (100.15-250.36 mM)[1][5][7] | Not specified | Sonication may be necessary to fully dissolve the compound.[5] |
| Water | Insoluble or slightly soluble (<1 mg/mL)[1][5] | 20 mg/mL (45.88 mM)[8] | Sonication is recommended for the hydrochloride salt.[8] |
Recommended Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Vactosertib in DMSO.
Materials:
-
Vactosertib powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Workflow for Stock Solution Preparation:
Workflow for preparing Vactosertib stock solution.
Procedure:
-
Equilibrate: Allow the vial of Vactosertib powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of Vactosertib powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.994 mg of Vactosertib (Molecular Weight = 399.4 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the Vactosertib powder.
-
Dissolution: Vortex the solution until the Vactosertib is completely dissolved. If necessary, sonicate the vial or warm it briefly in a water bath (not exceeding 37°C) to aid dissolution.[5][6] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[1][5]
Storage and Stability of Vactosertib Stock Solutions
Proper storage is essential to maintain the stability and activity of Vactosertib stock solutions.
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years[1][5] | Store desiccated. |
| Stock Solution in Solvent | -80°C | Up to 2 years[1][6][7][9] | Recommended for long-term storage. Avoid repeated freeze-thaw cycles.[1][5] |
| -20°C | 1 month to 1 year[1][7][9] | Suitable for shorter-term storage. |
Storage and Handling Workflow
Recommended storage and handling of Vactosertib stock solutions.
Key Handling Recommendations:
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Aliquoting into single-use volumes is highly recommended.[1][5]
-
Protection from Light: While not explicitly stated for Vactosertib, it is good practice to protect stock solutions from prolonged exposure to light.
-
Working Solutions: Prepare working solutions fresh from the stock solution for each experiment. It is generally not recommended to store dilute aqueous solutions for extended periods. For in vivo experiments, it is advised to prepare the formulation freshly on the same day of use.[6][9]
In Vivo Formulation
For in vivo studies, Vactosertib is often administered orally. A common vehicle for oral administration consists of a suspension in a mixture of solvents. One such formulation involves a sequential addition of:
It is important to add each solvent sequentially and ensure the solution is clear before adding the next component.[8] Sonication may be required to achieve a uniform suspension.[7]
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the preparation and storage of Vactosertib stock solutions. Adherence to these guidelines will help ensure the integrity and consistent performance of Vactosertib in research applications, leading to more reliable and reproducible experimental outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. vactosertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Vactosertib | C22H18FN7 | CID 54766013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vactosertib - My Cancer Genome [mycancergenome.org]
- 5. Vactosertib | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Vactosertib Hydrochloride | ALK5 Inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Vactosertib Application Notes and Protocols for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vactosertib (TEW-7197) is a potent, orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[4][5][6] In the context of cancer, dysregulation of this pathway can contribute to tumor progression, metastasis, and the suppression of anti-tumor immune responses.[1][6][7] Vactosertib exerts its anti-neoplastic activity by selectively inhibiting TGFβRI, thereby blocking downstream signaling cascades, primarily through the SMAD proteins.[1][8][9] These application notes provide recommended concentrations for Vactosertib in various cancer cell lines and detailed protocols for key in vitro experiments.
Data Presentation: Vactosertib In Vitro Efficacy
The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) of Vactosertib in different cancer cell lines as reported in the literature. These values can serve as a starting point for designing experiments.
| Cancer Type | Cell Line(s) | Vactosertib Concentration/IC50 | Key Findings | Reference(s) |
| Osteosarcoma | Mouse (K7, K7M2, mOS493, mOS482) & Human (SAOS2, M132) | IC50: 0.79 µM - 2.1 µmol/L | Dose-dependent inhibition of cell growth. Complete suppression of TGF-β1 induced p-Smad2 at 100 nM. | [3][10][11] |
| Breast Cancer | 4T1 (mouse), MDA-MB-231 (human) | IC50 (4T1): 12.1 nM (luciferase reporter assay) | Inhibits TGFβ-induced Smad2/3 phosphorylation, migration, and invasion. | [12][13] |
| Pancreatic Cancer | Various | Synergistic effects with gemcitabine. | Sensitizes pancreatic cancer cells to gemcitabine, inhibiting viability and metastasis by inhibiting the TGF-β/Smad2 pathway. | [7] |
| Multiple Myeloma | MM.1S, MM.1R, U266, RPMI-8226, OPM2, H929 | Not specified | Vactosertib, in combination with pomalidomide, was well-tolerated and induced durable responses. | [14] |
Signaling Pathway
Vactosertib targets the TGF-β signaling pathway. The diagram below illustrates the canonical SMAD-dependent pathway and the point of inhibition by Vactosertib.
Caption: Vactosertib inhibits the phosphorylation of TGFBRI (ALK5), blocking downstream SMAD signaling.
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the efficacy of Vactosertib.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Vactosertib on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Vactosertib (stock solution, e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Vactosertib Treatment:
-
Prepare serial dilutions of Vactosertib in complete culture medium from the stock solution. A typical concentration range to test is 10 nM to 10 µM.[10]
-
Remove the medium from the wells and add 100 µL of the Vactosertib dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest Vactosertib concentration).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot for Phospho-SMAD2
This protocol is to assess the inhibitory effect of Vactosertib on the TGF-β signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Vactosertib
-
Recombinant Human TGF-β1
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-SMAD2, anti-SMAD2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-SMAD2, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total SMAD2 and a loading control like β-actin.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying Vactosertib-induced apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Vactosertib
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of Vactosertib for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
Gate the cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Experimental Workflow
The following diagram outlines a typical workflow for evaluating Vactosertib in a new cancer cell line.
Caption: A typical workflow for characterizing the effects of Vactosertib on a cancer cell line.
Conclusion
Vactosertib is a promising therapeutic agent that effectively targets the TGF-β signaling pathway in various cancer models. The provided concentration ranges and detailed protocols offer a solid foundation for researchers to investigate the effects of Vactosertib in their specific cancer cell lines of interest. It is recommended to empirically determine the optimal concentration and treatment duration for each cell line and experimental setup.
References
- 1. Facebook [cancer.gov]
- 2. vactosertib - My Cancer Genome [mycancergenome.org]
- 3. Oral transforming growth factor‐beta receptor 1 inhibitor vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vactosertib, TGF-β receptor I inhibitor, augments the sensitization of the anti-cancer activity of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Co-treatment with Vactosertib, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vactosertib Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vactosertib (also known as TEW-7197) is an orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2][3][4] By selectively targeting ALK5, Vactosertib effectively blocks the downstream signaling of the TGF-β pathway, which plays a crucial role in various cellular processes, including proliferation, differentiation, and immune response.[1][5] Dysregulation of the TGF-β pathway is implicated in numerous diseases, including cancer and fibrosis, making Vactosertib a compound of significant interest in preclinical and clinical research.[6][7] These application notes provide a detailed protocol for the preparation and administration of Vactosertib to mice via oral gavage, a common and effective method for delivering precise doses of therapeutic agents in preclinical studies.
Mechanism of Action: TGF-β Signaling Pathway
Vactosertib functions by inhibiting the kinase activity of TGF-βR1 (ALK5).[1] In the canonical TGF-β signaling pathway, the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI.[8][9] This activated receptor complex then phosphorylates the downstream effector proteins, SMAD2 and SMAD3.[10] Phosphorylated SMAD2/3 forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell growth, metastasis, and immune suppression.[10][11] Vactosertib's inhibition of ALK5 prevents the phosphorylation of SMAD2 and SMAD3, thereby disrupting the entire signaling cascade.[1][12]
Figure 1. Vactosertib inhibits the TGF-β signaling pathway.
Quantitative Data Summary
The following table summarizes dosages and administration schedules for Vactosertib used in various mouse models as reported in the literature.
| Mouse Model | Vactosertib Dosage | Vehicle | Administration Schedule | Reference |
| Osteosarcoma (BALB/c) | 25 mg/kg | Not explicitly stated, vehicle control used. | Oral gavage, once daily, 5 days/week | [1] |
| Osteosarcoma (BALB/c & NSG) | 50 mg/kg | Water with pepsin | Oral gavage, once daily, 5 days/week | [1][13] |
| Breast Cancer (BALB/c) | 2.5 mg/kg | Not explicitly stated, vehicle control used. | Not explicitly stated. | [7] |
| Peyronie's Disease (Rat Model) | 10 mg/kg | Artificial gastric fluid (7 mL 37% HCl, 2.0 g NaCl, 3.2 g pepsin in 1000 mL water) | Oral gavage, 5 times a week for 2 weeks | [12] |
Experimental Protocol: Vactosertib Oral Gavage in Mice
This protocol provides a detailed methodology for the preparation and administration of Vactosertib via oral gavage.
1. Materials and Equipment
-
Vactosertib (TEW-7197) powder
-
Vehicle solution (e.g., sterile water with pepsin or prepared artificial gastric fluid)[1][12]
-
Sterile water for injection
-
Pepsin (if using water with pepsin vehicle)
-
Hydrochloric acid (HCl) (if preparing artificial gastric fluid)
-
Sodium chloride (NaCl) (if preparing artificial gastric fluid)
-
Animal scale
-
1.5 mL or 2 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Adjustable micropipettes and sterile tips
-
1 mL syringes
-
20-22 gauge stainless steel feeding needles (gavage needles) with a ball tip
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
2. Experimental Workflow
References
- 1. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. vactosertib - My Cancer Genome [mycancergenome.org]
- 4. Co-treatment with vactosertib, a novel, orally bioavailable activin receptor-like kinase 5 inhibitor, suppresses radiotherapy-induced epithelial-to-mesenchymal transition, cancer cell stemness, and lung metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-treatment with Vactosertib, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vactosertib, a Novel, Orally Bioavailable Activin Receptor-Like Kinase 5 Inhibitor, Promotes Regression of Fibrotic Plaques in a Rat Model of Peyronie's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral transforming growth factor‐beta receptor 1 inhibitor vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vactosertib and Pembrolizumab Combination Therapy
Introduction
The combination of vactosertib, a selective inhibitor of the transforming growth factor-beta (TGF-β) receptor type 1 (TGFBR1/ALK5), and pembrolizumab, a humanized monoclonal antibody against the programmed cell death-1 (PD-1) receptor, represents a promising strategy in immuno-oncology.[1][2] TGF-β signaling is known to contribute to an immunosuppressive tumor microenvironment, which may cause primary resistance to immune checkpoint inhibitors like pembrolizumab.[3][4] By inhibiting the TGF-β pathway, vactosertib is hypothesized to remodel the tumor microenvironment, enhance T-cell infiltration, and thereby sensitize tumors to the anti-tumor effects of pembrolizumab.[5][6] These application notes provide a summary of the mechanism of action, clinical trial data, and key experimental protocols relevant to this combination therapy.
Mechanisms of Action
Vactosertib: TGF-β Pathway Inhibition
Vactosertib is an orally bioavailable small molecule that selectively inhibits the serine/threonine kinase activity of TGFBR1 (also known as ALK5).[1][7] In the canonical signaling pathway, the binding of TGF-β ligand to the TGF-β receptor type 2 (TGFBR2) leads to the recruitment and phosphorylation of TGFBR1. Activated TGFBR1 then phosphorylates downstream signaling molecules SMAD2 and SMAD3, which form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of genes involved in processes like cell proliferation, immunosuppression, and fibrosis.[8][9] By blocking TGFBR1, vactosertib prevents this cascade, thereby suppressing TGF-β-mediated tumor growth and immune evasion.[1][7]
Pembrolizumab: PD-1 Checkpoint Inhibition
Pembrolizumab is an IgG4 monoclonal antibody that binds to the PD-1 receptor on T-cells, blocking its interaction with ligands PD-L1 and PD-L2, which are often expressed on tumor cells.[2][10] The binding of PD-L1/L2 to PD-1 is a key immune checkpoint mechanism that tumors exploit to deactivate T-cells and evade immune surveillance.[11][12] By inhibiting this interaction, pembrolizumab releases the "brakes" on the immune system, restoring the cytotoxic function of T-cells and enabling them to recognize and attack cancer cells.[10][13]
References
- 1. Facebook [cancer.gov]
- 2. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. ascopubs.org [ascopubs.org]
- 5. medpacto.com [medpacto.com]
- 6. researchgate.net [researchgate.net]
- 7. vactosertib - My Cancer Genome [mycancergenome.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Vactosertib, TGF-β receptor I inhibitor, augments the sensitization of the anti-cancer activity of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. keytrudahcp.com [keytrudahcp.com]
- 11. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot for pSMAD2/3 Following Vactosertib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vactosertib (TEW-7197) is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] The TGF-β signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[4][5] Upon ligand binding, the TGF-β type II receptor phosphorylates and activates the type I receptor (ALK5).[6][7] Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, at their C-terminal serine residues.[5][8] Phosphorylated SMAD2 and SMAD3 (pSMAD2/3) form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[4][5]
Vactosertib competitively binds to the ATP-binding site of ALK5, thereby inhibiting its kinase activity and preventing the subsequent phosphorylation of SMAD2 and SMAD3.[1] This leads to the downregulation of the canonical TGF-β/SMAD signaling pathway.[1][9] Western blotting is a widely used and effective technique to detect and quantify the levels of specific proteins, such as pSMAD2/3, in cell or tissue lysates.[10] This application note provides a detailed protocol for performing a Western blot to assess the efficacy of Vactosertib in inhibiting SMAD2/3 phosphorylation.
TGF-β Signaling Pathway and Vactosertib Inhibition
The following diagram illustrates the canonical TGF-β signaling pathway and the mechanism of inhibition by Vactosertib.
References
- 1. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. vactosertib - My Cancer Genome [mycancergenome.org]
- 4. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
Application Notes and Protocols for Mammosphere Formation Assay with Vactosertib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the mammosphere formation assay for evaluating the efficacy of Vactosertib, a potent TGF-β receptor I (ALK5) inhibitor, on breast cancer stem cells (CSCs).
Vactosertib is an orally bioavailable small molecule that selectively inhibits the serine/threonine kinase activity of ALK5, a type I receptor for transforming growth factor-beta (TGF-β).[1][2] The TGF-β signaling pathway is critically involved in the regulation of cancer stem cell properties, including self-renewal, differentiation, and the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive capabilities.[3][4] In the context of breast cancer, TGF-β signaling can promote the maintenance and expansion of the CSC population.[4]
The mammosphere formation assay is a widely used in vitro method to quantify the self-renewal capacity of mammary stem and progenitor cells, as well as breast CSCs.[3] This assay is based on the principle that stem/progenitor cells, when cultured in suspension in a serum-free, non-adherent environment, can proliferate and form three-dimensional spherical colonies known as mammospheres. The efficiency of mammosphere formation is considered a surrogate measure of the proportion of CSCs within a given cell population.
By treating breast cancer cells with Vactosertib during the mammosphere formation assay, researchers can quantitatively assess its impact on the CSC subpopulation. A reduction in mammosphere forming efficiency (MFE) following Vactosertib treatment indicates an inhibition of CSC self-renewal and survival, highlighting its potential as a therapeutic agent targeting the root of tumor recurrence and metastasis.
Quantitative Data Summary
The following tables summarize the quantitative effects of Vactosertib on mammosphere formation in breast cancer cell lines, particularly in the context of radiotherapy, which is known to induce CSC properties. The data is extracted from a study by Choi et al., where Vactosertib was shown to attenuate the radiation-induced increase in mammosphere forming efficiency (MSFE).[3]
Table 1: Effect of Vactosertib on Radiation-Induced Mammosphere Forming Efficiency (MSFE) in 4T1-Luc Murine Breast Cancer Cells [3]
| Treatment Group | Mammosphere Forming Efficiency (MSFE %) |
| Control | ~1.5% |
| Radiation (10 Gy) | ~4.0% |
| Radiation (10 Gy) + Vactosertib (100 nM) | ~2.0% |
Table 2: Effect of Vactosertib on Radiation-Induced Mammosphere Forming Efficiency (MSFE) in MDA-MB-231 Human Breast Cancer Cells [3]
| Treatment Group | Mammosphere Forming Efficiency (MSFE %) |
| Control | ~1.0% |
| Radiation (10 Gy) | ~3.0% |
| Radiation (10 Gy) + Vactosertib (100 nM) | ~1.5% |
Experimental Protocols
I. Mammosphere Formation Assay Protocol
This protocol is adapted from established methods for generating mammospheres from breast cancer cell lines.[3]
Materials:
-
Breast cancer cell line of interest (e.g., MDA-MB-231, 4T1-Luc)
-
DMEM/F-12 medium
-
B-27 supplement
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment plates or flasks
-
Sterile cell strainers (40 µm)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Culture Preparation: Culture the chosen breast cancer cell line in standard adherent conditions until they reach 70-80% confluency.
-
Harvesting and Single-Cell Suspension:
-
Aspirate the culture medium and wash the cells twice with sterile PBS.
-
Add Trypsin-EDTA to detach the cells and incubate at 37°C for 2-5 minutes.
-
Neutralize the trypsin with a serum-containing medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in mammosphere culture medium (DMEM/F-12 supplemented with B-27, EGF, bFGF, heparin, and penicillin-streptomycin).
-
To ensure a single-cell suspension, pass the cells through a 40 µm cell strainer.
-
-
Cell Counting and Seeding:
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Seed the single cells in ultra-low attachment plates at a density of 500 - 5,000 cells/cm². The optimal seeding density should be determined empirically for each cell line.
-
-
Mammosphere Culture:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 5-10 days. Avoid disturbing the plates during this period to prevent cell aggregation.
-
-
Quantification of Mammospheres:
-
After the incubation period, count the number of mammospheres per well using an inverted microscope. Mammospheres are typically defined as spheres with a diameter greater than 50 µm.
-
Calculate the Mammosphere Forming Efficiency (MFE) using the following formula:
-
MFE (%) = (Number of mammospheres formed / Number of single cells seeded) x 100
-
-
II. Vactosertib Treatment Protocol in Mammosphere Assay
This protocol describes the application of Vactosertib to assess its effect on mammosphere formation, particularly as a countermeasure to radiation-induced CSC enrichment.[3]
Materials:
-
Vactosertib (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Mammosphere culture reagents (as listed above)
-
Radiation source (optional, for studying radiation-induced effects)
Procedure:
-
Cell Seeding for Treatment:
-
Seed the breast cancer cells in standard adherent culture plates and allow them to attach for 24 hours.
-
-
Pre-treatment with Vactosertib (in combination with radiation):
-
For studies involving radiation, starve the cells in a serum-reduced medium (e.g., 0.2% FBS) for 16 hours.
-
Pre-treat the cells with the desired concentration of Vactosertib (e.g., 100 nM) for 30 minutes.[3]
-
Immediately following pre-treatment, irradiate the cells with the desired dose (e.g., 10 Gy).[3]
-
Include appropriate control groups: untreated, Vactosertib alone, and radiation alone.
-
-
Vactosertib Treatment (without radiation):
-
For standalone Vactosertib treatment, add the desired concentrations of Vactosertib directly to the mammosphere culture medium at the time of cell seeding.
-
-
Mammosphere Formation and Quantification:
-
Following treatment (and radiation, if applicable), incubate the cells for a desired period (e.g., 24 hours).[3]
-
Harvest the cells and proceed with the Mammosphere Formation Assay as described in Protocol I, starting from step 2 (Harvesting and Single-Cell Suspension).
-
Maintain the same concentration of Vactosertib in the mammosphere culture medium for the duration of the assay.
-
After 5-10 days, quantify the MFE for each treatment group and compare the results to the control groups.
-
Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. Co-treatment with Vactosertib, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-treatment with vactosertib, a novel, orally bioavailable activin receptor-like kinase 5 inhibitor, suppresses radiotherapy-induced epithelial-to-mesenchymal transition, cancer cell stemness, and lung metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vactosertib Hydrochloride solubility issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Vactosertib Hydrochloride in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound generally exhibits good solubility in fresh, anhydrous DMSO. However, the reported solubility can vary slightly between suppliers. It is crucial to consult the product-specific datasheet for the most accurate information.
Data Summary: Vactosertib Solubility in DMSO
| Supplier | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Selleck Chemicals | 79 - 80 mg/mL | 197.78 - 200.29 mM | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. |
| MedchemExpress | 100 mg/mL | 250.36 mM | Requires sonication. Hygroscopic DMSO significantly impacts solubility; use newly opened DMSO. |
| TargetMol | 60 mg/mL | 150.22 mM | Sonication is recommended. |
Q2: I've added the correct amount of this compound to DMSO, but it's not fully dissolving. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, please follow the troubleshooting workflow below.
Q3: My this compound stock solution in DMSO was clear, but a precipitate formed when I diluted it into my aqueous cell culture medium. Why is this happening and how can I prevent it?
A3: This is a common issue for hydrophobic compounds like Vactosertib. DMSO is a strong organic solvent, but when the stock solution is diluted into an aqueous buffer or medium, the solvating power of DMSO is significantly reduced, which can cause the compound to precipitate.[1][2]
To prevent precipitation upon dilution, consider the following strategies:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous solution. Instead, perform a stepwise dilution by first diluting the stock into a smaller volume of medium, mixing gently, and then adding this intermediate dilution to the final volume.[3]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to minimize cytotoxicity.[3]
-
Use of Co-solvents: For in vivo or other challenging applications, a co-solvent system may be necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Warm the Aqueous Medium: Gently warming the cell culture medium to 37°C before adding the Vactosertib stock can sometimes help maintain solubility.
Q4: How should I prepare a stock solution of this compound in DMSO?
A4: Below is a standard protocol for preparing a this compound stock solution.
Experimental Protocol: Preparation of this compound Stock Solution
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Pre-weighing Preparation: Before opening the vial of this compound, centrifuge it briefly to collect all the powder at the bottom.
-
Weighing: Carefully weigh the desired amount of this compound in a sterile tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.
-
Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C for a short period.
-
-
Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
Q5: What is the recommended storage condition for this compound stock solutions in DMSO?
A5: To ensure the stability and efficacy of your this compound stock solution, proper storage is critical.
Storage Recommendations for Vactosertib in DMSO
| Storage Temperature | Recommended Duration | Storage Conditions |
| -20°C | Up to 1 month | Store under a dry, inert atmosphere (e.g., nitrogen) and away from moisture. |
| -80°C | Up to 6 months | Store under a dry, inert atmosphere (e.g., nitrogen) and away from moisture. |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended.
-
Hygroscopic Nature of DMSO: DMSO readily absorbs water from the atmosphere, which can reduce the solubility of Vactosertib.[4] Always use fresh, anhydrous DMSO and keep vials tightly sealed.
Q6: How does Vactosertib work?
A6: Vactosertib is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). By inhibiting ALK5, Vactosertib blocks TGF-β signaling, which plays a crucial role in tumor cell proliferation, migration, and invasion.[5]
Experimental Protocol: Stability Assessment of Vactosertib in DMSO using LC-MS/MS
While a specific forced degradation study for Vactosertib is not publicly available, its stability in a DMSO-containing solution can be assessed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method adapted from pharmacokinetic studies.[6][7] This method can be used to quantify the concentration of Vactosertib over time under different storage conditions.
Materials and Instrumentation:
-
This compound stock solution in DMSO
-
Acetonitrile (ACN)
-
Formic acid
-
Internal Standard (IS), e.g., Cabozantinib[7] or Valsartan[6]
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
C18 reverse-phase HPLC column (e.g., Agilent XDB C18, 50 × 2.1 mm, 5 μm)[7]
Procedure:
-
Sample Preparation:
-
Prepare aliquots of the Vactosertib stock solution in DMSO and store them under the desired stability testing conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
At each time point, take an aliquot and dilute it with a solution of 0.1% formic acid in water.
-
Add the internal standard to each sample.
-
Precipitate proteins (if in a biological matrix) by adding acetonitrile, then vortex and centrifuge.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Quantify the peak area of Vactosertib relative to the internal standard at each time point.
-
Compare the concentration of Vactosertib at different time points to the initial concentration to determine the stability of the compound under the tested conditions.
-
This protocol provides a framework for assessing the stability of Vactosertib in DMSO. For regulatory submissions, a full, validated stability-indicating method should be developed according to ICH guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. Vactosertib, TGF-β receptor I inhibitor, augments the sensitization of the anti-cancer activity of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Vactosertib an Inhibitor of TGFBR1 by LC-MS/MS in Rat Plasma and Its Pharmacokinetic Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Vactosertib Kinase Assay Technical Support Center
Welcome to the technical support center for Vactosertib kinase assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common issues, and answer frequently asked questions regarding the on-target and off-target effects of Vactosertib.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Vactosertib?
A1: Vactosertib is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] It also shows inhibitory activity against the highly related ALK4.[1]
Q2: What are the known off-target effects of Vactosertib in kinase assays?
A2: While Vactosertib is highly selective for ALK5, it has been reported to inhibit other kinases. Notably, it can inhibit Receptor-Interacting Protein Kinase 2 (RIPK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with IC50 values below 100 nM.
Q3: How can I assess the selectivity of Vactosertib in my experiments?
A3: To determine the selectivity of Vactosertib, it is recommended to perform a broad kinase panel screening, often referred to as a kinome scan. This will provide a comprehensive profile of its inhibitory activity across a wide range of kinases. Alternatively, you can perform individual kinase assays for suspected off-targets like RIPK2 and VEGFR2.
Q4: What are some common pitfalls in kinase assays that could affect my results with Vactosertib?
A4: Common issues include compound interference with the assay signal (e.g., fluorescence quenching), non-specific inhibition due to compound aggregation, impurities in reagents, and using inappropriate ATP concentrations that do not reflect the physiological conditions or the Km of the kinase.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Pipetting errors- Inconsistent mixing- Edge effects on the plate | - Use calibrated pipettes and proper technique.- Ensure thorough mixing of all reagents.- Avoid using the outer wells of the plate or fill them with buffer. |
| No or very low kinase activity in control wells | - Inactive enzyme- Substrate degradation- Incorrect buffer conditions (pH, cofactors) | - Verify enzyme activity with a known activator or positive control.- Use fresh, high-quality substrate.- Optimize the reaction buffer for the specific kinase. |
| Unexpectedly high inhibition by Vactosertib | - Compound precipitation at high concentrations- Non-specific inhibition | - Check the solubility of Vactosertib in the assay buffer.- Include a counter-screen for non-specific inhibition, such as a denatured enzyme control. |
| Discrepancy between biochemical and cellular assay results | - Cell permeability issues- Presence of efflux pumps in cells- Cellular ATP concentration affecting inhibitor potency | - Perform cell permeability assays.- Use cell lines with known efflux pump expression profiles.- Interpret biochemical IC50 values in the context of cellular ATP levels. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of Vactosertib against its primary target and known off-target kinases.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| ALK5 (TGFβR1) | 11 | Cell-free assay | [1] |
| ALK4 | 13 | Cell-free assay | [1] |
| RIPK2 | < 100 | Not specified | |
| VEGFR2 | < 100 | Not specified |
Experimental Protocols
Protocol: Off-Target Kinase Inhibition Assay (e.g., for RIPK2 or VEGFR2)
This protocol describes a general method for assessing the inhibitory effect of Vactosertib on a specific kinase using a luminescence-based ADP-Glo™ Kinase Assay. This method measures the amount of ADP produced, which is correlated with kinase activity.[6]
Materials:
-
Purified recombinant human kinase (e.g., RIPK2 or VEGFR2)
-
Kinase-specific substrate
-
Vactosertib (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Vactosertib in 100% DMSO. A common starting concentration is 10 mM. Then, dilute the compound in the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Reaction Setup:
-
Add 1 µL of the diluted Vactosertib or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase enzyme solution to each well.
-
Add 2 µL of a solution containing the substrate and ATP to initiate the reaction. The ATP concentration should ideally be at the Km for the specific kinase to ensure accurate IC50 determination.[5]
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each Vactosertib concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the Vactosertib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: TGF-β signaling pathway and the mechanism of action of Vactosertib.
Caption: General experimental workflow for a luminescence-based kinase assay.
Caption: A troubleshooting decision tree for kinase inhibition assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Vactosertib | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Technical Support Center: Vactosertib Delivery in Orthotopic Tumor Models
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the successful delivery of Vactosertib in orthotopic tumor models.
Frequently Asked Questions (FAQs)
Vactosertib Formulation and Handling
Q1: How should I prepare Vactosertib for in vivo oral administration?
A1: Vactosertib is soluble in DMSO and ethanol but insoluble in water.[1][2] For oral gavage, a common method is to first dissolve Vactosertib in a small amount of DMSO and then create a suspension using vehicles like PEG300, Tween 80, and saline or a Carboxymethylcellulose sodium (CMC-Na) solution.[2][3] It is critical to ensure the final concentration of DMSO is low to avoid toxicity. Always prepare the formulation fresh before each use.
Recommended Formulation Example:
-
Dissolve Vactosertib in 100% DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix.
-
Finally, add saline or PBS to reach the desired final volume and concentration.[3]
| Component | Example Percentage | Purpose |
| DMSO | 5-10% | Initial Solubilization |
| PEG300 | 30-40% | Co-solvent |
| Tween 80 | 5% | Surfactant/Emulsifier |
| Saline/PBS | 45-60% | Vehicle |
Table 1: Example vehicle formulation for oral delivery of Vactosertib. Percentages may need optimization.
Q2: What is the recommended storage for Vactosertib powder and stock solutions?
A2: Vactosertib powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO can be stored at -80°C for up to a year. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3]
Administration and Dosing
Q3: What is the typical dose and schedule for Vactosertib in mouse orthotopic models?
A3: Dosing can vary depending on the tumor model and experimental goals. However, a frequently cited regimen is 25-50 mg/kg, administered via oral gavage (p.o.), once daily for 5 consecutive days, followed by a 2-day rest period (5 days/week) .[4][5][6][7]
Q4: My mice are showing signs of distress after oral gavage. What are the common complications and how can I avoid them?
A4: Oral gavage is a stressful procedure that can lead to severe complications if performed incorrectly.[8]
Common Complications:
-
Esophageal Trauma/Perforation: Caused by forcing the gavage needle or using a needle with a rough tip. This can lead to esophagitis, internal bleeding, and mortality.[9][10]
-
Aspiration Pneumonia: Accidental administration of the solution into the trachea and lungs.[9][11]
-
Animal Stress: Restraint and the procedure itself can significantly increase stress hormones like corticosterone, which may confound experimental results.[8]
-
Regurgitation/Inaccurate Dosing: Administering the fluid too quickly can cause reflux.[11]
Mitigation Strategies:
-
Proper Training: Ensure personnel are thoroughly trained and experienced in the technique.
-
Correct Needle Choice: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse to minimize tissue damage.[11] The length should be pre-measured from the mouse's mouth to the xiphoid process (bottom of the sternum).[11]
-
Proper Restraint: Restrain the mouse firmly but gently, ensuring the head and body are in a straight line to facilitate smooth passage of the needle.
-
Slow Administration: Inject the solution slowly and steadily to prevent reflux.[11]
-
Consider Anesthesia: Brief isoflurane anesthesia can reduce animal stress and resistance, leading to a lower incidence of complications and more accurate dosing.[12]
| Complication | Cause | Prevention |
| Esophageal Perforation | Improper technique, rough needle tip | Use ball-tipped flexible needle, do not force passage |
| Aspiration | Needle enters trachea | Ensure proper head/neck alignment, stop if resistance is felt |
| Animal Stress | Restraint, procedure | Handle animals gently, consider brief anesthesia |
| Inaccurate Dosing | Regurgitation, incomplete retention | Administer fluid slowly, use appropriate volume |
Table 2: Troubleshooting Common Oral Gavage Complications.
Q5: Can I use Intraperitoneal (IP) injection for Vactosertib? What are the risks?
A5: While some studies have used IP injection for Vactosertib, it is an inherently unreliable route of administration in rodents.[13][14][15]
Key Risks of IP Injection:
-
Misinjection: There is a high rate of misinjection (reported as 15% or higher), where the compound is accidentally delivered into the gastrointestinal tract (cecum, intestines), bladder, or subcutaneous fat instead of the peritoneal cavity.[16] This leads to variable drug absorption and inconsistent results.
-
Organ Damage: Puncturing abdominal organs can cause internal bleeding, peritonitis (inflammation/infection), and animal distress.[17][18]
-
First-Pass Metabolism: Substances absorbed from the peritoneal cavity enter the portal circulation and may be metabolized by the liver before reaching systemic circulation, potentially reducing bioavailability to the tumor.[16]
Given its high oral bioavailability (around 51% in rats), oral gavage is generally the preferred and more clinically relevant route for Vactosertib.[1][2]
Pharmacodynamics and Efficacy
Q6: How can I confirm that Vactosertib is active at the tumor site?
A6: The most direct way is to measure the downstream pharmacodynamic (PD) markers of TGF-β signaling in tumor tissue. Vactosertib inhibits the phosphorylation of SMAD2 and SMAD3.[3] You can collect tumor samples at a specified time point after the final dose and perform Western blotting or immunohistochemistry (IHC) to assess the levels of phosphorylated SMAD2 (p-SMAD2). A significant reduction in p-SMAD2 in the Vactosertib-treated group compared to the vehicle control group confirms target engagement.[7][19]
Q7: My experimental results are inconsistent between animals. What could be the cause?
A7: Inconsistent results in orthotopic models can stem from several factors related to both the model itself and drug delivery.
Potential Causes:
-
Variable Drug Administration: As discussed, inaccurate oral gavage or IP misinjection is a primary cause of variability.
-
Tumor Implantation Technique: Inconsistent surgical implantation can lead to variations in initial tumor size, location (e.g., proximity to vasculature), and growth rate.[20]
-
Animal Health and Stress: Underlying health issues or high stress levels can impact tumor growth and immune response, affecting treatment outcomes.[8]
-
Drug Formulation: Improperly prepared or unstable Vactosertib formulation can lead to inconsistent dosing.
To troubleshoot, review and standardize all administration and surgical procedures. Consider including a cohort for pharmacodynamic analysis to confirm consistent target inhibition across animals.
Experimental Protocols
Protocol 1: Oral Gavage in Mice
-
Preparation:
-
Prepare the Vactosertib formulation fresh.
-
Select an appropriate gavage needle (e.g., 20-22 gauge, flexible with a ball tip for an adult mouse).[8]
-
Measure the needle length from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach.
-
Draw the calculated dose into a 1 mL syringe. Ensure there are no air bubbles.
-
-
Restraint:
-
Grasp the mouse by the scruff of the neck to immobilize its head. The body should be supported by your remaining fingers.
-
Ensure the head, neck, and back are in a straight line. A slight extension of the neck can help straighten the esophagus.
-
-
Intubation:
-
Gently insert the gavage needle into the side of the mouth (diastema), avoiding the incisors.
-
Angle the needle to follow the roof of the mouth towards the back of the pharynx.
-
Allow the mouse to swallow the tip of the needle. Once it enters the esophagus, there should be minimal resistance. If you feel resistance or the mouse struggles excessively, withdraw immediately. [9]
-
Advance the needle gently to the pre-measured depth.
-
-
Administration:
-
Dispense the liquid slowly and smoothly over 2-3 seconds.
-
Watch for any fluid coming from the nose or mouth, which indicates improper placement.[11]
-
-
Post-Procedure:
-
Gently remove the needle along the same path of insertion.
-
Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress.[9]
-
Protocol 2: Tumor Tissue Collection for PD Marker Analysis
-
Timing: Euthanize animals at a predetermined time point after the last Vactosertib dose (e.g., 2-4 hours) to capture the peak of drug activity.
-
Tumor Excision: Following euthanasia, surgically expose and carefully excise the orthotopic tumor.
-
Sample Processing:
-
For Western Blotting: Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
For Immunohistochemistry (IHC): Fix the tissue in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol before paraffin embedding.
-
-
Analysis: Process the tissues to create protein lysates (for Western blot) or tissue sections (for IHC). Probe with antibodies specific for p-SMAD2, total SMAD2, and a loading control (e.g., β-actin).
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Vactosertib Hydrochloride | ALK5 Inhibitor | TargetMol [targetmol.com]
- 4. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medpacto.com [medpacto.com]
- 7. Oral transforming growth factor‐beta receptor 1 inhibitor vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchanimaltraining.com [researchanimaltraining.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. documents.uow.edu.au [documents.uow.edu.au]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. researchgate.net [researchgate.net]
- 19. Co-treatment with Vactosertib, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Creating Orthotopic Cancer Models for Safety and Efficacy Assessment [anilocus.com]
Cell viability problems with high concentrations of Vactosertib
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting cell viability issues that may arise when using high concentrations of Vactosertib in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Vactosertib and what is its primary mechanism of action?
A1: Vactosertib (also known as TEW-7197) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2] By inhibiting the kinase activity of ALK5, Vactosertib blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting TGF-β signaling.[3][4][5]
Q2: Why am I observing a decrease in cell viability at high concentrations of Vactosertib?
A2: A dose-dependent decrease in cell viability is an expected outcome in many cancer cell lines, as inhibition of the TGF-β pathway can lead to cell cycle arrest and apoptosis.[6] However, at very high concentrations, other factors could contribute to reduced cell viability, including potential off-target effects or issues with compound solubility.
Q3: Can Vactosertib have different effects on different cell lines?
A3: Yes. The TGF-β signaling pathway can have dual roles, either promoting or suppressing tumors depending on the cellular context.[7] Therefore, the effect of Vactosertib on cell viability can vary significantly between different cell lines.
Q4: What is the recommended solvent for Vactosertib?
A4: Vactosertib is soluble in dimethyl sulfoxide (DMSO).[8] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced toxicity.
Troubleshooting Guide: Cell Viability Issues
This guide addresses common problems encountered during cell viability assays with high concentrations of Vactosertib.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low cell viability, even in control groups. | 1. Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. 2. Cell culture conditions: Suboptimal conditions (e.g., contamination, improper CO2 levels, temperature fluctuations). 3. Cell handling: Over-trypsinization, excessive centrifugation speeds. | 1. Perform a DMSO toxicity control: Test the effect of the highest DMSO concentration used in your experiment on cell viability. Ensure the final DMSO concentration is consistent and ideally below 0.5%. 2. Review and optimize cell culture protocols: Regularly check for contamination and ensure all equipment is properly calibrated. 3. Handle cells gently: Use the minimum necessary trypsin incubation time and centrifuge at appropriate speeds. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. "Edge effect" in microplates: Evaporation from wells on the edge of the plate can concentrate media components and the drug. 3. Incomplete dissolution of formazan crystals (MTT assay). | 1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. 3. Ensure complete formazan dissolution: After adding the solubilization solution, visually inspect all wells to confirm that all purple crystals have dissolved. Mix gently on a plate shaker if necessary. |
| Vactosertib appears to precipitate in the culture medium. | 1. Poor solubility at high concentrations: Vactosertib, like many small molecules, has limited solubility in aqueous solutions. | 1. Prepare fresh dilutions: Make fresh dilutions of Vactosertib from a DMSO stock for each experiment. 2. Check for precipitates: Before adding to cells, inspect the diluted Vactosertib solution for any visible precipitate. If present, consider using a lower top concentration or a different formulation if available. 3. Use pre-warmed media for dilution. |
| No significant effect on cell viability at expected cytotoxic concentrations. | 1. Cell line resistance: The cell line may be inherently resistant to TGF-β inhibition. 2. Incorrect drug concentration: Errors in calculation or dilution. 3. Inactive compound: Improper storage or handling of Vactosertib. | 1. Use a positive control: Include a compound known to be cytotoxic to your cell line to validate the assay. 2. Verify calculations and dilutions: Double-check all calculations for preparing stock and working solutions. 3. Store Vactosertib correctly: Follow the manufacturer's instructions for storage to maintain its activity. |
Quantitative Data Presentation
The half-maximal inhibitory concentration (IC50) of Vactosertib varies across different cancer cell lines. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| CT-26 | Colon Carcinoma | 0.02 | [6] |
| Various Osteosarcoma Cell Lines | Osteosarcoma | 0.8 - 2.1 | [9] |
| PANC-1 | Pancreatic Cancer | Varies (often used in combination studies) | [10][11] |
| MDA-MB-231 | Breast Cancer | Varies (often used in combination studies) | [12] |
| 4T1 | Breast Cancer | Varies (often used in combination studies) | [5] |
Note: IC50 values can be influenced by experimental conditions such as cell seeding density and incubation time.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of Vactosertib.
Materials:
-
Vactosertib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Vactosertib Treatment:
-
Prepare a series of Vactosertib dilutions in complete medium from a concentrated DMSO stock.
-
Remove the medium from the wells and add 100 µL of the Vactosertib dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use the no-cell control wells to blank the reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value.
-
Trypan Blue Exclusion Assay
This protocol provides a direct method for counting viable and non-viable cells.
Materials:
-
Vactosertib
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Cell suspension
Procedure:
-
Cell Treatment:
-
Culture and treat cells with Vactosertib at various concentrations in a suitable culture vessel (e.g., 6-well plate).
-
-
Cell Harvesting:
-
After the treatment period, collect the cells by trypsinization.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of serum-free medium or PBS.
-
-
Staining:
-
Counting:
-
Load 10 µL of the stained cell suspension into a hemocytometer.[13]
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
-
-
Calculation:
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.[14]
-
Visualizations
Caption: Vactosertib inhibits the TGF-β signaling pathway by targeting ALK5.
Caption: A workflow for troubleshooting unexpected cell viability assay results.
References
- 1. Vactosertib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting the role of TGF-beta type I receptor/ALK5 in pancreatic ductal adenocarcinoma: Smad activation is crucial for both the tumor suppressive and prometastatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-treatment with Vactosertib, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vactosertib potently improves anti-tumor properties of 5-FU for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.yeniyuzyil.edu.tr [dspace.yeniyuzyil.edu.tr]
- 11. Inhibition of TGF-β signalling in combination with nal-IRI plus 5-Fluorouracil/Leucovorin suppresses invasion and prolongs survival in pancreatic tumour mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-treatment with vactosertib, a novel, orally bioavailable activin receptor-like kinase 5 inhibitor, suppresses radiotherapy-induced epithelial-to-mesenchymal transition, cancer cell stemness, and lung metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Vactosertib not inhibiting TGF-beta signaling pathway
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Vactosertib in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of Vactosertib and accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Vactosertib?
A1: Vactosertib, also known as EW-7197, is a potent, orally active, and ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5)[1][2][3][4]. By inhibiting ALK5, Vactosertib blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby preventing the nuclear translocation of the Smad complex and the subsequent regulation of target gene transcription[1][4][5]. Vactosertib also shows inhibitory activity against ALK2 and ALK4[1][6].
Q2: What are the typical effective concentrations of Vactosertib in cell culture experiments?
A2: The effective concentration of Vactosertib can vary depending on the cell line and the duration of treatment. However, studies have shown that Vactosertib can inhibit TGF-β-induced Smad2/3 phosphorylation at nanomolar concentrations, with IC50 values reported to be around 12.9 nM for ALK5[1][4]. In various cell lines, concentrations ranging from 10 nM to 1 µM have been shown to be effective. For instance, 100 nM of Vactosertib completely suppressed TGF-β1 induced p-Smad2 in mouse and human osteosarcoma cells[7].
Q3: Is Vactosertib soluble in aqueous solutions?
A3: Vactosertib is soluble in DMSO but not in water[4]. For in vitro experiments, it is recommended to prepare a stock solution in fresh, high-quality DMSO and then dilute it to the final working concentration in cell culture medium[8]. Moisture-absorbing DMSO can reduce solubility[8].
Q4: How should Vactosertib be stored?
A4: For long-term storage, solid Vactosertib should be stored at -20°C for up to three years[9]. Stock solutions in DMSO can be stored at -80°C for up to a year[8]. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles[8][9].
Troubleshooting Guide: Vactosertib Not Inhibiting TGF-β Signaling Pathway
If you are observing a lack of inhibition of the TGF-β signaling pathway in your experiments with Vactosertib, please consult the following troubleshooting guide.
| Observation | Potential Cause | Recommended Action |
| No decrease in pSmad2/3 levels after Vactosertib treatment. | 1. Vactosertib Degradation: Improper storage or handling may have led to the degradation of the compound. | 1. Ensure Vactosertib has been stored correctly at -20°C (solid) or -80°C (DMSO stock)[8][9]. Prepare fresh dilutions from a new stock solution. |
| 2. Suboptimal Concentration: The concentration of Vactosertib may be too low for the specific cell line or experimental conditions. | 2. Perform a dose-response experiment to determine the optimal concentration. Start with a range from 10 nM to 1 µM[7]. | |
| 3. Insufficient Pre-incubation Time: The cells may not have been exposed to Vactosertib for a sufficient duration before TGF-β stimulation. | 3. Pre-incubate the cells with Vactosertib for at least 30 minutes to 1 hour before adding the TGF-β ligand[1][10]. | |
| 4. Cell Line Insensitivity: The cell line may have mutations in the TGF-β receptor or downstream signaling components, rendering it insensitive to ALK5 inhibition. | 4. Verify the expression and functionality of ALK5 and other key pathway components in your cell line. Consider using a positive control cell line known to be responsive to Vactosertib. | |
| 5. High Endogenous TGF-β Signaling: The cell culture medium, particularly serum, may contain high levels of active TGF-β, overwhelming the inhibitory capacity of Vactosertib. | 5. Culture cells in low-serum or serum-free medium for a period before the experiment to reduce background signaling. | |
| No change in the expression of TGF-β target genes (e.g., PAI-1, SNAI1). | 1. All causes listed above. | 1. Address all the potential causes for the lack of pSmad2/3 inhibition. |
| 2. Delayed Gene Expression Response: The time point for measuring gene expression may be too early. | 2. Perform a time-course experiment (e.g., 6, 12, 24 hours) after TGF-β stimulation to capture the peak of target gene expression. | |
| 3. Non-canonical TGF-β Signaling: The observed phenotype may be regulated by Smad-independent (non-canonical) TGF-β pathways that are not targeted by Vactosertib. | 3. Investigate the involvement of other signaling pathways (e.g., MAPK, PI3K/Akt) that can be activated by TGF-β[11]. | |
| Inconsistent or variable results between experiments. | 1. Reagent Variability: Inconsistent quality of Vactosertib, TGF-β ligand, or other reagents. | 1. Use high-quality, validated reagents from a reputable supplier. Aliquot reagents to minimize variability. |
| 2. Cell Culture Conditions: Variations in cell passage number, confluency, or serum batches. | 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent confluency at the time of treatment. | |
| 3. Experimental Technique: Inconsistent timing of reagent addition or sample collection. | 3. Standardize all experimental steps and ensure precise timing, especially for short incubations. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for Vactosertib against its primary targets.
| Target | IC50 (nM) | Cell Line/Assay | Reference |
| ALK5 (TGF-βRI) | 12.9 | Recombinant ALK5 | [1][4] |
| ALK5 (TGF-βRI) | 11 | Not Specified | [8] |
| ALK4 | 13 | Not Specified | [8] |
| ALK2 | 17.3 | Not Specified | [1] |
| pSmad3 | 10-30 | 4T1 cells | [1] |
| TGF-β1-induced luciferase activity | 12.1 | 4T1 (3TP-luc) cells | [8] |
| TGF-β1-induced luciferase activity | 16.5 | HaCaT (3TP-luc) cells | [8] |
| Cell Growth | 0.79-2.1 µM | Mouse and human osteosarcoma cells | [12] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Smad2 (pSmad2) Inhibition
This protocol details the steps to assess the inhibitory effect of Vactosertib on TGF-β-induced Smad2 phosphorylation.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): Once cells are attached and have reached the desired confluency, replace the growth medium with low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours to reduce basal signaling.
-
Vactosertib Pre-treatment: Treat the cells with varying concentrations of Vactosertib (e.g., 0, 10, 50, 100, 500 nM) for 1 hour. Include a vehicle control (DMSO) at the same final concentration as the highest Vactosertib dose.
-
TGF-β Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to the wells (except for the unstimulated control). Incubate for 1 hour at 37°C[10][12].
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSmad2, total Smad2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: qPCR for TGF-β Target Gene Expression
-
Cell Treatment: Follow steps 1-4 from the Western Blot protocol, but extend the TGF-β stimulation time to 6-24 hours, depending on the target gene.
-
RNA Extraction: Wash the cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and gene-specific primers for your target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualizations
Caption: Canonical TGF-β signaling pathway and the inhibitory action of Vactosertib on ALK5.
Caption: General experimental workflow for assessing Vactosertib efficacy.
Caption: Logical troubleshooting flow for experiments where Vactosertib fails to show activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vactosertib | C22H18FN7 | CID 54766013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vactosertib - My Cancer Genome [mycancergenome.org]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Vactosertib | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Oral transforming growth factor‐beta receptor 1 inhibitor vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected phenotypes in Vactosertib-treated cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Vactosertib. The information is designed to address specific issues that may arise during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vactosertib?
Vactosertib is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1] By inhibiting ALK5, Vactosertib blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[2]
Q2: What is the expected outcome of Vactosertib treatment on cancer cells?
The outcome of Vactosertib treatment is highly context-dependent, due to the dual role of TGF-β in cancer. In early-stage cancers or certain cell types, TGF-β can act as a tumor suppressor, inducing cell cycle arrest and apoptosis.[3] In late-stage cancers, TGF-β often promotes tumor progression, epithelial-to-mesenchymal transition (EMT), invasion, and immunosuppression.[3][4] Therefore, Vactosertib is expected to inhibit these pro-tumorigenic effects in responsive late-stage cancer cell lines. It can also enhance anti-tumor immunity by modulating the tumor microenvironment.[1][5]
Q3: What are the recommended in vitro concentrations of Vactosertib?
The optimal concentration of Vactosertib is cell-line dependent. For many cancer cell lines, a concentration range of 10 nM to 10 µM has been used in published studies.[5] For example, in osteosarcoma cell lines, an IC50 for growth inhibition was observed between 0.8 and 2.1 µM, while complete suppression of TGF-β-induced p-Smad2 was achieved at 100 nM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare Vactosertib for in vitro use?
Vactosertib is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilutions should be made in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiments is consistent across all conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.1%).
Troubleshooting Unexpected Phenotypes
Issue 1: Vactosertib treatment is increasing, not decreasing, cell proliferation in my cancer cell line.
Possible Cause 1: Dual Role of TGF-β Signaling
The TGF-β pathway can have opposing effects on cell proliferation depending on the cellular context and the stage of cancer. In some epithelial cells and early-stage cancers, TGF-β is cytostatic. By inhibiting this anti-proliferative signal with Vactosertib, you may paradoxically observe an increase in cell growth.
Troubleshooting Steps:
-
Characterize your cell line: Determine if your cell line is known to be growth-inhibited by TGF-β. You can test this by treating the cells with recombinant TGF-β and assessing proliferation.
-
Consider the cancer stage: The effects of TGF-β can switch from tumor-suppressive to pro-tumorigenic during cancer progression. Your cell line may represent an earlier stage where TGF-β is still a negative regulator of growth.
Possible Cause 2: Non-Canonical TGF-β Signaling
Vactosertib primarily targets the canonical SMAD-dependent pathway. If TGF-β is signaling through non-canonical pathways (e.g., MAPK/ERK, PI3K/AKT) to suppress proliferation in your cell line, Vactosertib may not be effective or could lead to unexpected results.
Troubleshooting Steps:
-
Investigate non-canonical pathways: Assess the activation of key non-canonical pathway members (e.g., p-ERK, p-AKT) in response to TGF-β in your cell line.
Issue 2: I am not seeing a decrease in p-Smad2/3 levels after Vactosertib treatment in my Western blot.
Possible Cause 1: Insufficient Drug Concentration or Incubation Time
The concentration of Vactosertib may be too low, or the incubation time may be too short to effectively inhibit ALK5 kinase activity.
Troubleshooting Steps:
-
Perform a dose-response and time-course experiment: Treat cells with a range of Vactosertib concentrations and for different durations to determine the optimal conditions for inhibiting Smad2/3 phosphorylation.
-
Confirm with a positive control: Ensure your TGF-β stimulation is working by observing a robust increase in p-Smad2/3 in your positive control (TGF-β treatment alone).
Possible Cause 2: Issues with Sample Preparation
The loss of phosphorylation signal can occur if samples are not handled properly.
Troubleshooting Steps:
-
Use phosphatase inhibitors: It is crucial to include serine/threonine phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate) in your cell lysis buffer to preserve the phosphorylation of Smad2/3.[6]
-
Sonication: For maximal and consistent recovery of nuclear-localized p-Smad2/3, sonicate the cell lysates.[6]
Issue 3: My experimental results with Vactosertib are highly variable between experiments.
Possible Cause 1: Cell Density Dependent Effects
The cellular response to TGF-β can be influenced by cell density. At high cell densities, cell-cell contacts can lead to the polarization of epithelial cells, which may restrict the access of TGF-β to its receptors, thereby altering the signaling outcome.[7][8]
Troubleshooting Steps:
-
Standardize seeding density: Ensure that you are seeding the same number of cells for each experiment and that the cells are in a similar state of confluence when you begin your treatment.
-
Be mindful of confluency: Note the confluency of your cells at the time of treatment and harvesting, as this can be a critical variable.
Possible Cause 2: Serum Concentration
Serum contains various growth factors, including TGF-β, which can interfere with your experimental results.
Troubleshooting Steps:
-
Serum starvation: Consider serum-starving your cells for a period (e.g., 18-22 hours) before treatment to reduce baseline TGF-β signaling.[6]
-
Use low-serum media: If serum starvation is not feasible, perform your experiments in low-serum media and ensure the serum concentration is consistent across all experiments.
Data Summary
Table 1: In Vitro Efficacy of Vactosertib in Osteosarcoma Cell Lines
| Cell Line | IC50 for Growth Inhibition (µM) |
|---|---|
| K7M2 (murine) | ~1.5 |
| SAOS2 (human) | ~2.1 |
| mOS493 (murine) | ~0.8 |
| mOS482 (murine) | ~1.2 |
| M132 (human) | ~0.79 |
Data adapted from a study on osteosarcoma cell lines, where growth was measured over a 4-day period.[5][9]
Experimental Protocols
1. Western Blot for Phospho-Smad2
This protocol is for detecting the phosphorylation of Smad2 in response to TGF-β and its inhibition by Vactosertib.
Materials:
-
Cell culture reagents
-
Vactosertib
-
Recombinant TGF-β1
-
Ice-cold PBS
-
Cell Lysis Buffer (containing protease and phosphatase inhibitors, e.g., sodium pyrophosphate and beta-glycerophosphate)
-
Sonicator
-
BCA or other compatible protein assay reagent
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Smad2 (Ser465/467), anti-total Smad2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve cells for 18-22 hours.[6]
-
Pre-treat cells with the desired concentration of Vactosertib or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with recombinant TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Sonicate the lysate three times for 15 seconds each on ice.[6]
-
Clarify the lysate by centrifugation at 12,000 rpm for 15-20 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Denature 20-30 µg of protein per lane by boiling in SDS sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-Smad2 at 1:1000 dilution) overnight at 4°C.[10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Smad2 and a loading control (e.g., GAPDH or β-actin).
2. Cell Proliferation Assay (SRB Assay)
This protocol provides a method for assessing cell proliferation.
Materials:
-
96-well plates
-
Cell culture reagents
-
Vactosertib
-
10% Trichloroacetic acid (TCA)
-
0.4% Sulforhodamine B (SRB) in 1% acetic acid
-
1% Acetic acid
-
10 mM Tris buffer (pH 10.5)
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of Vactosertib or vehicle.
-
Incubate for the desired period (e.g., 72 hours).
-
Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with water and allow it to air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Solubilize the bound dye with 10 mM Tris buffer.
-
Measure the absorbance at 570 nm.
3. Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
Materials:
-
6-well plates
-
Cell culture reagents
-
Vactosertib
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with Vactosertib or vehicle for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Canonical TGF-β signaling pathway and the inhibitory action of Vactosertib.
Caption: Experimental workflow for p-Smad2 Western blotting.
Caption: Troubleshooting logic for unexpected pro-proliferative effects.
References
- 1. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-treatment with Vactosertib, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TGF-β: An emerging player in drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 7. Cell Density Sensing Alters TGF-β Signaling in a Cell-Type-Specific Manner, Independent from Hippo Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell density sensing alters TGF-β signaling in a cell-type-specific manner, independent from Hippo pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral transforming growth factor‐beta receptor 1 inhibitor vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Vactosertib Technical Support Center: Troubleshooting Batch-to-Batch Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance to address potential batch-to-batch variability of Vactosertib (also known as TEW-7197), a selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5).[1][2] Consistent performance of Vactosertib is critical for reproducible experimental results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to inconsistent outcomes that may arise from different batches of the compound.
Frequently Asked Questions (FAQs)
1. My Vactosertib from a new batch is showing lower potency (higher IC50) than the previous one. What are the possible causes?
Several factors can contribute to apparent changes in potency between batches of Vactosertib. These can be broadly categorized into issues with the compound itself, its handling and storage, or the experimental setup.
-
Compound Quality:
-
Purity: The presence of impurities can interfere with the activity of Vactosertib. Even small percentages of impurities may have an inhibitory or competing effect, leading to a higher apparent IC50.[3][4]
-
Solubility: Incomplete solubilization of Vactosertib will result in a lower effective concentration in your assay, leading to reduced potency.
-
Stability: Degradation of the compound due to improper storage or handling can significantly impact its activity.
-
-
Handling and Storage:
-
Storage Conditions: Vactosertib powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to a year. Avoid repeated freeze-thaw cycles.[5][6]
-
Solvent Quality: The quality of the solvent (e.g., DMSO) is critical. Use anhydrous, high-purity DMSO, as moisture can reduce the solubility of Vactosertib.[6]
-
-
Experimental Procedure:
-
Assay Conditions: Variations in cell density, passage number, serum concentration, or incubation times can all affect experimental outcomes.
-
ATP Concentration (for in vitro kinase assays): Since Vactosertib is an ATP-competitive inhibitor, variations in the ATP concentration in your kinase assay will directly impact the IC50 value.[7][8]
-
2. How can I verify the quality and activity of a new batch of Vactosertib?
It is good practice to perform quality control checks on new batches of any small molecule inhibitor.
-
Review the Certificate of Analysis (CoA): The CoA provides crucial information about the specific batch, including its purity (typically determined by HPLC), identity (confirmed by mass spectrometry and/or NMR), and sometimes, solubility and appearance.[9][10]
-
Analytical Chemistry Verification (Optional but Recommended):
-
Biological Activity Confirmation:
-
In Vitro Kinase Assay: Directly measure the inhibitory activity of Vactosertib against recombinant ALK5.
-
Cell-Based Assay: Confirm the on-target effect of Vactosertib in a relevant cell line. A common method is to measure the inhibition of TGF-β-induced phosphorylation of Smad2/3 via Western blot or a reporter assay.[13][14]
-
3. What should I look for on the Certificate of Analysis (CoA) for Vactosertib?
The CoA is a key document for assessing batch quality. Here are the critical parameters:
| Parameter | What to Look For | Why It's Important |
| Identity | Confirmation by ¹H-NMR and/or Mass Spectrometry. The data should be consistent with the known structure of Vactosertib. | Ensures you have the correct compound. |
| Purity | Typically determined by HPLC. Look for a purity value of ≥98%. Note the method used for purity assessment. | Higher purity minimizes the risk of off-target effects or interference from impurities.[2][3] |
| Appearance | Should be a solid (e.g., white to off-white powder). | Any deviation from the expected appearance could indicate degradation or contamination. |
| Solubility | Information on solubility in common solvents like DMSO. Vactosertib is soluble in DMSO and Ethanol but not in water.[1] | Crucial for preparing accurate stock solutions. |
| Storage Conditions | Recommended storage temperature for the solid compound. | Ensures the long-term stability of the compound.[5][6] |
4. My Vactosertib powder won't dissolve properly in DMSO. What should I do?
Incomplete dissolution is a common source of error.
-
Use High-Quality DMSO: Ensure you are using anhydrous, research-grade DMSO. Moisture can significantly hinder the solubility of many small molecules.[6]
-
Sonication: Gentle sonication can aid in dissolving the compound.[5]
-
Warming: Gently warming the solution (e.g., to 37°C) can also help. However, avoid excessive heat, which could degrade the compound.
-
Check Concentration: Ensure you are not trying to prepare a stock solution at a concentration higher than its reported solubility (e.g., >60 mg/mL in DMSO).[5]
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving issues with batch-to-batch variability.
Diagram: Troubleshooting Workflow for Vactosertib Variability
Caption: A stepwise guide to troubleshooting inconsistent experimental results with different batches of Vactosertib.
Experimental Protocols
Protocol 1: Preparation of Vactosertib Stock Solution
Objective: To prepare a concentrated stock solution of Vactosertib in DMSO for use in cell culture and biochemical assays.
Materials:
-
Vactosertib powder (specific batch)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Allow the Vactosertib vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of Vactosertib powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Vactosertib is soluble in DMSO up to approximately 150 mM.[5]
-
Vortex the tube until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[6]
Protocol 2: Western Blot for pSmad2/3 Inhibition
Objective: To confirm the biological activity of a Vactosertib batch by assessing its ability to inhibit TGF-β-induced phosphorylation of Smad2/3 in a responsive cell line (e.g., HaCaT, 4T1).[5][13]
Materials:
-
Responsive cell line (e.g., HaCaT)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
Vactosertib stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSmad2/3, anti-Smad2/3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the medium with low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
Vactosertib Pre-treatment: Pre-treat the cells with various concentrations of Vactosertib (e.g., 0, 10, 30, 100, 300 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
TGF-β Stimulation: Add TGF-β1 (e.g., 5 ng/mL) to the wells (except for the unstimulated control) and incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for pSmad2/3 and normalize to total Smad2/3 and the loading control. A dose-dependent decrease in pSmad2/3 levels with Vactosertib treatment confirms its biological activity.
Diagram: Vactosertib Mechanism of Action in the TGF-β Signaling Pathway
Caption: Vactosertib acts as a competitive inhibitor of the ALK5 kinase domain, preventing the phosphorylation of Smad2/3 and subsequent downstream signaling.
By following these guidelines and protocols, researchers can more effectively troubleshoot issues related to the batch-to-batch variability of Vactosertib, ensuring the reliability and reproducibility of their experimental data.
References
- 1. medkoo.com [medkoo.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of impurity on kinetic estimates from transport and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vactosertib | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. blog.ciklab.com [blog.ciklab.com]
- 11. pharmtech.com [pharmtech.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Vactosertib Technical Support Center: Navigating Pharmacokinetic and Pharmacodynamic Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Vactosertib, a selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase (ALK5). Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during in vitro and in vivo experimentation, with a focus on understanding and mitigating pharmacokinetic (PK) and pharmacodynamic (PD) variability.
I. Pharmacokinetic (PK) Variability: Troubleshooting and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the typical pharmacokinetic profile of Vactosertib in human subjects?
A1: Vactosertib is rapidly absorbed following oral administration, with the time to reach maximum plasma concentration (Tmax) typically observed between 1.2 to 1.5 hours.[1] It also has a relatively short terminal half-life of approximately 3.0 to 3.2 hours.[1] Vactosertib's pharmacokinetics have been shown to be dose-proportional within the tested dose range, with negligible accumulation after repeated once-daily doses.[1]
Q2: We are observing high inter-individual variability in Vactosertib plasma concentrations in our study. What are the potential contributing factors?
A2: High inter-individual variability is a known characteristic of Vactosertib's pharmacokinetics. A population pharmacokinetic analysis has shown inter-individual variability in apparent clearance (CL/F) and volume of the central compartment (Vc/F).[2] Key factors that may contribute to this variability include:
-
Body Mass Index (BMI): BMI has been identified as a significant covariate affecting the volume of the central compartment (Vc/F) of Vactosertib.[2]
-
Gastrointestinal (GI) Conditions: The absorption of Vactosertib can be influenced by the subject's gastrointestinal health. Uncommon GI conditions may lead to distinct absorption profiles compared to the typical population.[2]
-
Drug-Drug Interactions: While a study of Vactosertib in combination with imatinib showed no clinically significant pharmacokinetic interactions, the potential for interactions with other co-administered drugs, particularly those metabolized by cytochrome P450 (CYP) enzymes, should be considered.[3] Although specific CYP isoforms involved in Vactosertib metabolism are not definitively identified in the provided search results, many kinase inhibitors are metabolized by CYP enzymes.[4]
-
Genetic Factors: While not specifically detailed for Vactosertib in the provided results, genetic polymorphisms in drug-metabolizing enzymes and transporters are a common source of pharmacokinetic variability for many drugs.
Q3: How should blood samples be collected and processed for pharmacokinetic analysis of Vactosertib?
A3: Proper sample handling is critical for accurate PK analysis. Based on protocols from clinical trials, the following steps are recommended:
-
Collection: Collect whole blood samples in K2EDTA tubes.
-
Processing: Centrifuge the blood samples at approximately 1500g for 10 minutes at 4°C to separate plasma.
-
Storage: Immediately freeze the separated plasma samples at -70°C or lower until analysis. It is crucial to record the exact time of the Vactosertib dose and the precise time of all blood collections to ensure accurate pharmacokinetic parameter calculations.[5]
Troubleshooting Guide: Unexpected PK Results
| Observed Issue | Potential Cause | Recommended Action |
| Lower than expected Vactosertib plasma concentrations | Issues with drug formulation or administration; Unexpectedly rapid metabolism or clearance; Poor absorption due to individual patient factors (e.g., GI condition). | Verify formulation integrity and administration protocol. Investigate potential co-medications that could induce metabolizing enzymes. Assess patient's GI health and history. |
| Higher than expected Vactosertib plasma concentrations | Co-administration of inhibitor drugs; Impaired drug clearance (e.g., renal or hepatic impairment). | Review patient's concomitant medications for potential inhibitors of drug metabolism. Evaluate patient's renal and hepatic function. |
| High variability in plasma concentrations between subjects | Differences in Body Mass Index (BMI); Undiagnosed gastrointestinal conditions; Genetic differences in drug metabolism. | Record and analyze data stratified by BMI. Screen for and document any gastrointestinal abnormalities. Consider exploratory genetic analysis of drug metabolizing enzymes if variability persists and is unexplained. |
II. Pharmacodynamic (PD) Variability: Troubleshooting and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vactosertib and how can we measure its activity?
A1: Vactosertib is a potent and selective inhibitor of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[2] Inhibition of ALK5 blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway. The most common method to measure the pharmacodynamic activity of Vactosertib is to quantify the levels of phosphorylated SMAD2 (pSMAD2) in relevant biological samples, such as peripheral blood mononuclear cells (PBMCs) or tumor biopsies. A reduction in pSMAD2 levels following Vactosertib treatment indicates target engagement and pathway inhibition.[6]
Q2: We are not observing a consistent decrease in pSMAD2 levels in our tumor biopsies after Vactosertib treatment. What could be the reason?
A2: Inconsistent pSMAD2 reduction can be due to several factors:
-
Timing of Biopsy: The inhibition of pSMAD2 may be transient. The timing of the post-treatment biopsy relative to the Vactosertib dose is critical.
-
Assay Variability: Immunohistochemistry (IHC) for pSMAD2 can be variable. Ensure that the protocol is standardized and validated, including antibody selection, fixation, antigen retrieval, and scoring methodology.
-
Tumor Heterogeneity: The level of TGF-β pathway activation can vary within a tumor and between different tumors.
-
Biological Redundancy: Other signaling pathways might be compensating for the inhibition of the TGF-β pathway.
-
Suboptimal Drug Exposure: Ensure that the Vactosertib dose and schedule are sufficient to achieve adequate tumor penetration and target inhibition.
Q3: Are there other biomarkers besides pSMAD2 that can be used to assess Vactosertib's pharmacodynamic effects?
A3: Yes, in addition to pSMAD2, researchers can investigate other downstream markers of the TGF-β signaling pathway and its effects on the tumor microenvironment. These can include:
-
Gene Expression Signatures: Analyze changes in the expression of TGF-β target genes in tumor tissue or circulating tumor cells.
-
Immune Cell Infiltration: Vactosertib can modulate the tumor immune microenvironment. Changes in the number and activity of immune cells, such as CD8+ T cells and regulatory T cells (Tregs), can be assessed by flow cytometry or IHC.
-
Cytokine Levels: Measure the levels of TGF-β and other relevant cytokines in plasma or the tumor microenvironment.
Troubleshooting Guide: Inconsistent PD Results
| Observed Issue | Potential Cause | Recommended Action |
| No change in pSMAD2 levels post-treatment | Insufficient drug exposure at the target site; Incorrect timing of sample collection; Technical issues with the pSMAD2 assay. | Confirm adequate Vactosertib plasma concentrations. Optimize the timing of post-dose sample collection. Validate the pSMAD2 IHC or ELISA protocol with appropriate positive and negative controls. |
| Variable pSMAD2 staining within a tumor sample | Intratumoral heterogeneity in TGF-β signaling. | Score multiple regions of the tumor section to get a more representative assessment. |
| Discordance between pSMAD2 levels and clinical response | pSMAD2 may not be the sole determinant of response; Activation of alternative signaling pathways. | Investigate other potential biomarkers and resistance mechanisms. Analyze downstream gene expression profiles to get a broader view of the signaling network. |
III. Experimental Protocols and Data
Quantitative Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters of Vactosertib from a Phase 1 study in patients with advanced solid tumors.
| Parameter | Median Value (Interquartile Range) |
| Tmax (first dose) | 1.2 h (0.8–1.8 h) |
| Tmax (repeated doses) | 1.5 h |
| Terminal half-life (t½) (first dose) | 3.2 h (2.2–4.2 h) |
| Terminal half-life (t½) (repeated doses) | 3.0 h |
| Apparent Clearance (CL/F) | 29 L/h (21–44 L/h) |
| Volume of Distribution (Vd/F) | 133 L (77–222 L) |
| Accumulation Ratio (Day 5) | 0.87 (0.69–1.07) |
Data from a study where patients received a fixed dose of Vactosertib ranging from 30 mg to 340 mg once daily under fasted conditions.[1]
Detailed Methodologies
1. Quantification of Vactosertib in Rat Plasma by LC-MS/MS
This method has been validated for the quantification of Vactosertib in a preclinical setting and can serve as a basis for developing a method for human plasma.
-
Instrumentation: Waters LC-MS/MS system.
-
Column: Agilent XDB C18 (50 × 2.1 mm, 5 μm).
-
Mobile Phase: 0.2% formic acid and acetonitrile (70:30, v/v).
-
Flow Rate: 0.8 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MRM Transitions:
-
Vactosertib: m/z 400.23 → 289.19
-
Internal Standard (Cabozantinib): m/z 502.13 → 323.07
-
-
Linearity Range: 1.0 to 1000.0 ng/mL.[7]
2. Immunohistochemistry (IHC) Protocol for Phosphorylated SMAD2 (pSMAD2)
This is a general protocol that can be adapted for staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%, 50%; 5 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with a validated primary antibody against pSMAD2 (e.g., rabbit anti-p-Smad2) overnight at 4°C.
-
-
Detection:
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate and mount with a permanent mounting medium.[8]
-
IV. Visualizations
References
- 1. Pharmacokinetic characteristics of vactosertib, a new activin receptor-like kinase 5 inhibitor, in patients with advanced solid tumors in a first-in-human phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Activity of TGF-β Inhibitor Vactosertib in Combination with Imatinib in Desmoid Tumors: A Multicenter Phase Ib/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The TGFβ type I receptor kinase inhibitor vactosertib in combination with pomalidomide in relapsed/refractory multiple myeloma: a phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. Co-treatment with Vactosertib, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Vactosertib an Inhibitor of TGFBR1 by LC-MS/MS in Rat Plasma and Its Pharmacokinetic Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Interpreting unexpected Vactosertib side effects in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during preclinical evaluation of Vactosertib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Vactosertib?
Vactosertib is an orally bioavailable small molecule that selectively inhibits the serine/threonine kinase activity of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1] By inhibiting ALK5, Vactosertib blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby preventing the canonical TGF-β signaling pathway.[1] This pathway is often dysregulated in cancer, leading to immunosuppression, metastasis, and fibrosis.
Q2: What are the expected on-target effects of Vactosertib in preclinical cancer models?
Based on its mechanism of action, the expected on-target effects of Vactosertib include:
-
Inhibition of tumor growth and metastasis: Vactosertib has been shown to reduce cancer cell migration, invasion, and metastasis in various animal models.[1][2]
-
Modulation of the tumor microenvironment (TME): By blocking TGF-β signaling, Vactosertib can alleviate immunosuppression within the TME. This includes increasing the infiltration and activity of anti-tumor immune cells like CD8+ T-cells and Natural Killer (NK) cells, while reducing the prevalence of immunosuppressive cells such as regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2]
-
Anti-fibrotic activity: Vactosertib has demonstrated anti-fibrotic effects in preclinical models of liver, kidney, and pulmonary fibrosis.[3]
Q3: Are there any known unexpected or off-target side effects associated with TGF-β pathway inhibition in preclinical models?
Yes, while Vactosertib itself has been reported to have a favorable safety profile in some preclinical studies, the broader class of TGF-β inhibitors has been associated with certain on-target and off-target toxicities in animal models.[1][4] The most notable of these is cardiovascular toxicity, including valvulopathies (thickening and degeneration of heart valves), which has been observed in rodents and non-human primates with some ALK5 inhibitors.[5] Other potential, less common, findings could include skin lesions and alterations in hematopoietic or immune cell homeostasis due to the pleiotropic role of TGF-β.[6][7]
Q4: Vactosertib has been reported to have a better safety profile regarding cardiotoxicity compared to other ALK5 inhibitors. Why might this be?
Some preclinical studies have indicated that Vactosertib exhibits limited toxicity and does not cause the cardiac toxicities seen with other ALK5 inhibitors like galunisertib.[1] The precise reasons for this improved profile are not fully elucidated but could be related to its specific chemical structure, kinase selectivity profile, pharmacokinetic properties, or a more favorable on-target to off-target activity ratio.
Troubleshooting Unexpected Side Effects
This section provides guidance on how to approach unexpected findings during your in vivo studies with Vactosertib.
Scenario 1: Unexpected Cardiovascular Findings
Issue: You observe signs of cardiac distress in your animal models (e.g., lethargy, edema) or histopathological analysis reveals unexpected cardiac abnormalities such as valvular thickening or inflammation.
Troubleshooting Steps:
-
Confirm the Finding:
-
Increase the cohort size to ensure the finding is reproducible and not an anomaly.
-
Have a board-certified veterinary pathologist review the histopathology slides.
-
-
Investigate the Mechanism:
-
On-Target Effect vs. Off-Target Toxicity:
-
On-Target: The observed cardiotoxicity could be an "on-target" effect of inhibiting TGF-β signaling, which is known to be crucial for maintaining cardiovascular homeostasis.
-
Off-Target: The toxicity could be due to Vactosertib inhibiting other kinases.
-
-
Experimental Approach:
-
Perform a kinase profiling assay to assess Vactosertib's activity against a broad panel of kinases at the concentrations used in your study.
-
Conduct a dose-response study to see if the cardiac effects are dose-dependent. A steep dose-response curve might suggest a specific off-target effect.
-
Evaluate cardiac function in more detail using non-invasive methods like echocardiography or cardiac MRI in a dedicated satellite group of animals.
-
-
-
Review Your Experimental Protocol:
-
Ensure the vehicle used for Vactosertib administration is not contributing to the observed toxicity.
-
Review animal handling and dosing procedures to rule out any experimental artifacts.
-
Scenario 2: Significant Body Weight Loss
Issue: Animals treated with Vactosertib show a significant (>10-15%) loss in body weight that was not anticipated based on initial dose-ranging studies.
Troubleshooting Steps:
-
Rule out Secondary Causes:
-
Monitor food and water intake daily. A decrease in consumption is a common cause of weight loss and can be a secondary effect of the drug making the animals feel unwell.[8]
-
Perform a thorough clinical examination of the animals to check for other signs of toxicity, such as gastrointestinal distress (diarrhea, Piloerection) or dehydration.
-
-
Investigate Potential Mechanisms:
-
Gastrointestinal Toxicity: TGF-β is important for gut homeostasis. Inhibition of this pathway could potentially lead to inflammation or other GI issues affecting nutrient absorption.[9]
-
Action: Perform a detailed histopathological examination of the entire gastrointestinal tract.
-
-
Metabolic Changes: The drug could be altering metabolic processes.
-
Action: Analyze blood chemistry for markers of metabolic function (e.g., glucose, lipids).
-
-
-
Protocol Refinement:
-
Consider if the formulation or route of administration is causing local irritation or stress.
-
If decreased food intake is the primary driver, consider providing a more palatable or calorie-dense diet to support the animals.
-
Scenario 3: Unexpected Hematological or Immunological Changes
Issue: Complete blood count (CBC) analysis reveals significant and unexpected changes in blood cell populations (e.g., severe anemia, neutropenia, or lymphopenia) beyond mild, expected immunomodulatory effects.
Troubleshooting Steps:
-
Confirm and Characterize the Changes:
-
Repeat CBC analysis on a fresh cohort to confirm the findings.
-
Perform a more detailed analysis of immune cell populations in the blood, spleen, and bone marrow using flow cytometry. This can help distinguish between effects on different lineages.
-
-
Investigate the Mechanism:
-
On-Target Myelosuppression: TGF-β is involved in hematopoiesis. Strong inhibition could potentially suppress the production of certain blood cell lineages.
-
Immunotoxicity: The drug could be causing direct toxicity to immune cells or disrupting immune homeostasis in an unexpected way.
-
Action:
-
Conduct a histopathological examination of the bone marrow and lymphoid organs (spleen, thymus, lymph nodes).
-
Consider in vitro assays to assess the direct cytotoxicity of Vactosertib on hematopoietic progenitor cells or mature immune cells.
-
-
Data on Preclinical Toxicology of TGF-β Inhibitors
| Parameter | Vehicle Control | Low Dose (e.g., 10 mg/kg) | Mid Dose (e.g., 30 mg/kg) | High Dose (e.g., 100 mg/kg) |
| Clinical Observations | No abnormalities | No abnormalities | No abnormalities | No abnormalities |
| Body Weight Change (%) | +10% | +8% | +5% | -5% |
| Food Consumption ( g/day ) | 20 | 19 | 18 | 15 |
| Hematology | ||||
| Hemoglobin (g/dL) | 14.5 | 14.2 | 13.5 | 12.0 |
| Neutrophils (x10^3/µL) | 2.5 | 2.4 | 2.1 | 1.5 |
| Clinical Chemistry | ||||
| ALT (U/L) | 40 | 42 | 45 | 55 |
| AST (U/L) | 80 | 85 | 90 | 110 |
| Organ Weights | ||||
| Heart (% of body weight) | 0.40 | 0.41 | 0.45 | 0.50 |
| Histopathology | ||||
| Heart | No abnormalities | No abnormalities | Minimal valve thickening | Moderate valve thickening |
Note: This table is a hypothetical representation for illustrative purposes and does not represent actual data for Vactosertib.
Experimental Protocols
General In Vivo Rodent Toxicology Study (28-Day Repeated Dose)
Objective: To assess the potential toxicity of Vactosertib when administered daily for 28 days.
Methodology:
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with equal numbers of males and females per group (n=10/sex/group is recommended).[4]
-
Dose Groups: Include a vehicle control group and at least three dose levels of Vactosertib (low, mid, high). Doses should be selected based on prior dose-range finding studies.
-
Administration: Administer Vactosertib and vehicle daily via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (changes in posture, activity, etc.) and mortality.
-
Weekly: Record body weight and food consumption.[10]
-
-
Clinical Pathology: Collect blood samples (e.g., on day 14 and day 28) for hematology and clinical chemistry analysis.
-
Terminal Procedures: At the end of the 28-day period, euthanize all animals.
-
Perform a full necropsy, and record the weights of major organs (heart, liver, kidneys, spleen, etc.).
-
Collect a comprehensive set of tissues for histopathological examination. Tissues should be fixed in 10% neutral buffered formalin.
-
Western Blot for Phospho-SMAD2/3 Inhibition
Objective: To confirm the on-target activity of Vactosertib by measuring the inhibition of TGF-β-induced SMAD2/3 phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Culture a cell line known to be responsive to TGF-β (e.g., HeLa, NIH/3T3).
-
Pre-treat cells with various concentrations of Vactosertib or vehicle for 1-2 hours.
-
Stimulate the cells with a known concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to reduce non-specific antibody binding.[11]
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-SMAD2 (Ser465/467) or phospho-SMAD3.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal.
-
Image the blot using a digital imager.
-
-
Normalization:
-
Strip the membrane and re-probe with an antibody for total SMAD2/3 to confirm equal protein loading.
-
Alternatively, run a parallel gel and blot for a loading control like β-actin or GAPDH.
-
Visualizations
Caption: Canonical TGF-β signaling pathway and the inhibitory action of Vactosertib.
Caption: Workflow for troubleshooting unexpected preclinical side effects.
Caption: Relationship between on-target and potential off-target effects.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vactosertib potently improves anti-tumor properties of 5-FU for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of reduced food intake on toxicity study parameters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 11. TGF-β Signaling in Liver, Pancreas, and Gastrointestinal Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Vactosertib vs. Galunisertib: A Preclinical Comparative Guide for TGF-β Pathway Inhibitors
In the landscape of cancer therapeutics, the transforming growth factor-beta (TGF-β) signaling pathway has emerged as a critical target. Its role in promoting tumor growth, metastasis, and immune evasion has spurred the development of inhibitors aimed at disrupting this cascade. Among these, vactosertib (TEW-7197) and galunisertib (LY2157299) have been the subject of extensive preclinical investigation. This guide provides an objective comparison of these two prominent TGF-β receptor I (TGFβRI) inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
Both vactosertib and galunisertib are orally bioavailable small molecule inhibitors that selectively target the serine/threonine kinase activity of TGFβRI, also known as activin receptor-like kinase 5 (ALK5).[1][2] By binding to the ATP-binding site of ALK5, these inhibitors prevent the phosphorylation and activation of downstream mediators, primarily SMAD2 and SMAD3.[3][4] This blockade of the canonical TGF-β/SMAD signaling pathway ultimately suppresses the transcription of target genes involved in a wide array of pro-tumorigenic processes.[5][6]
The TGF-β signaling pathway plays a dual role in cancer. In the early stages, it can act as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. However, in advanced cancers, tumor cells often become resistant to these cytostatic effects and instead exploit the pathway to their advantage.[7] Elevated TGF-β levels in the tumor microenvironment are associated with enhanced cancer cell proliferation, migration, invasion, and the suppression of anti-tumor immune responses.[1][7] Both vactosertib and galunisertib aim to counteract these effects by inhibiting the central signaling node of the pathway.[8][9]
Comparative Efficacy in Preclinical Models
Preclinical studies have demonstrated the anti-tumor activity of both vactosertib and galunisertib across a range of cancer models. A key differentiator highlighted in the literature is the relative potency of the two inhibitors.
In Vitro Potency and Cellular Effects
Direct comparative studies have indicated that vactosertib exhibits greater potency in inhibiting ALK5 than galunisertib. One study reported an IC50 value of 11 nM for vactosertib, which is approximately 10 times lower than the 110 nM IC50 value for galunisertib.[3][10] Another study in osteosarcoma cell lines also showed vactosertib to be more potent, with an IC50 of 12 µM for galunisertib.[11]
| Inhibitor | Target | IC50 | Reference |
| Vactosertib | ALK5 | 11 nM | [3] |
| Galunisertib | ALK5 | 110 nM | [3] |
| Vactosertib | Osteosarcoma Cell Lines | 0.79-2.1 µM | [11] |
| Galunisertib | SAOS2 Osteosarcoma Cells | 12 µM | [11] |
| Table 1: Comparative in vitro potency of Vactosertib and Galunisertib. |
Both inhibitors have been shown to effectively suppress the phosphorylation of SMAD2 in a dose-dependent manner.[3][12] In various cancer cell lines, including those from breast, lung, and pancreatic cancers, treatment with either vactosertib or galunisertib has been shown to inhibit cell migration, invasion, and the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[12][13][14][15]
In Vivo Anti-Tumor Activity
In animal models, both vactosertib and galunisertib have demonstrated significant anti-tumor efficacy, both as monotherapies and in combination with other agents.
Vactosertib has shown single-agent activity in a syngeneic multiple myeloma mouse model, where it inhibited tumor progression and prolonged survival.[8] In an orthotopic mouse model of pancreatic cancer, the combination of vactosertib with gemcitabine resulted in synergistic anti-tumor activity and a significant suppression of tumor growth.[14] In osteosarcoma models, vactosertib treatment at 50 mg/kg significantly inhibited tumor growth.[13]
Galunisertib has also been extensively evaluated in vivo. In breast cancer xenograft models (MX1) and syngeneic models (4T1), galunisertib administered at 75 mg/kg twice daily resulted in significant tumor growth delay.[12][16] In a glioblastoma model, galunisertib in combination with lomustine led to a significant reduction in tumor volume compared to either agent alone.[12] Furthermore, galunisertib has been shown to reverse TGF-β-mediated immune suppression in the tumor microenvironment, leading to enhanced anti-tumor immunity.[9]
| Inhibitor | Cancer Model | Dosing Regimen | Observed Effects | Reference |
| Vactosertib | Multiple Myeloma (5T33MM) | Not specified | Inhibited tumor progression, prolonged survival | [8] |
| Vactosertib | Pancreatic Cancer (Orthotopic) | Not specified | Synergistic anti-tumor activity with gemcitabine | [14] |
| Vactosertib | Osteosarcoma (K7M2) | 50 mg/kg, 5 days/week | Significantly inhibited tumor growth | [13] |
| Galunisertib | Breast Cancer (MX1, 4T1) | 75 mg/kg, twice daily | Significant tumor growth delay | [12][16] |
| Galunisertib | Glioblastoma (U87MG) | Not specified | Significant tumor volume reduction with lomustine | [12] |
| Galunisertib | Breast Cancer (4T1-LP) | Not specified | Inhibition of tumor growth, complete regressions, CD8+ T cell-dependent | [9] |
| Table 2: Summary of in vivo preclinical efficacy of Vactosertib and Galunisertib. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols frequently employed in the evaluation of vactosertib and galunisertib.
Western Blot for Phospho-SMAD2
This assay is fundamental to confirming the on-target activity of TGFβRI inhibitors.
-
Cell Culture and Treatment: Cancer cells are seeded and allowed to attach overnight. The following day, cells are serum-starved for a few hours before being pre-treated with various concentrations of vactosertib or galunisertib for a specified time (e.g., 1 hour).
-
TGF-β Stimulation: Recombinant human TGF-β1 (e.g., 5 ng/mL) is then added to the media to stimulate the signaling pathway.
-
Protein Extraction: After a short incubation period (e.g., 1 hour), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification and Electrophoresis: Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-SMAD2, total SMAD2, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Tumor Xenograft/Syngeneic Models
These models are essential for evaluating the in vivo efficacy of the inhibitors.
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used for human cancer cell line xenografts, while immunocompetent mice (e.g., BALB/c) are used for syngeneic models.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.
-
Drug Administration: Vactosertib or galunisertib is administered orally at a predetermined dose and schedule (e.g., 50 mg/kg, daily). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a certain size or at a predetermined time point. Tumors are then excised, weighed, and may be used for further analysis such as immunohistochemistry for biomarkers.
Conclusion
Both vactosertib and galunisertib are potent and selective inhibitors of the TGF-β signaling pathway with demonstrated anti-tumor activity in a variety of preclinical models. The available data suggests that vactosertib may have a higher in vitro potency compared to galunisertib. Both compounds have shown efficacy in reducing tumor growth and metastasis, as well as modulating the tumor microenvironment. The choice between these inhibitors for further investigation may depend on the specific cancer type, the therapeutic window, and the potential for combination with other therapies. This guide provides a foundational comparison to aid researchers in their ongoing efforts to target the TGF-β pathway for cancer treatment.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase 2 Study of Galunisertib (TGF-β1 Receptor Type I Inhibitor) and Sorafenib in Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Vactosertib potently improves anti-tumor properties of 5-FU for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Oral transforming growth factor‐beta receptor 1 inhibitor vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Blockade of TGF-β inhibits mammary tumor cell viability, migration, and metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Live Cell Imaging of the TGF- β/Smad3 Signaling Pathway In Vitro and In Vivo Using an Adenovirus Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
Vactosertib in Focus: A Comparative Analysis of ALK5 Inhibitor Efficacy
For Immediate Release
[City, State] – [Date] – In the landscape of cancer and fibrosis research, the inhibition of Activin receptor-like kinase 5 (ALK5), a key mediator of the TGF-β signaling pathway, has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of Vactosertib (TEW-7197), a potent and selective ALK5 inhibitor, with other notable ALK5 inhibitors, including Galunisertib (LY2157299) and RepSox. The following analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy based on available preclinical and clinical data.
The TGF-β/ALK5 Signaling Axis: A Critical Therapeutic Target
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is a hallmark of various pathologies, most notably cancer and fibrotic diseases. In the context of cancer, TGF-β can act as a tumor suppressor in the early stages, but paradoxically promotes tumor progression, invasion, and metastasis in advanced stages.[1][2] This dual role underscores the complexity of targeting this pathway.
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. Small molecule inhibitors targeting the ATP-binding site of the ALK5 kinase domain effectively block this signaling cascade.
dot
Caption: Canonical TGF-β/ALK5 Signaling Pathway and the Point of Inhibition by Vactosertib.
Comparative Efficacy of ALK5 Inhibitors
The efficacy of ALK5 inhibitors is primarily assessed through their inhibitory concentration (IC50) and binding affinity (Ki). A lower IC50 value indicates a higher potency of the inhibitor.
| Inhibitor | Target | IC50 (Kinase Assay) | Ki | Reference(s) |
| Vactosertib (TEW-7197) | ALK5 | 11 nM | - | [3] |
| Galunisertib (LY2157299) | ALK5 | 51 nM (autophosphorylation) | 86 nM | [4] |
| ALK5 | 110 nM | - | [3] | |
| RepSox | ALK5 | 4 nM (autophosphorylation) | - | [5][6][7][8] |
| ALK5 | 23 nM (binding) | - | [5][7][8] |
Note: IC50 values can vary depending on the specific assay conditions.
Based on available data, Vactosertib demonstrates high potency with an IC50 of 11 nM for ALK5.[3] One study directly comparing Vactosertib and Galunisertib reported that Vactosertib is approximately 10 times more potent than Galunisertib.[3] RepSox also exhibits high potency, with reported IC50 values for ALK5 autophosphorylation as low as 4 nM.[5][6][7][8]
Preclinical and Clinical Insights
Vactosertib
Preclinical studies have consistently demonstrated the anti-tumor and anti-fibrotic effects of Vactosertib. In various cancer models, including osteosarcoma, breast cancer, and melanoma, Vactosertib has been shown to inhibit tumor cell growth, migration, and invasion.[3][9] In a mouse model of osteosarcoma, Vactosertib significantly inhibited tumor proliferation in a dose-dependent manner, with an IC50 ranging from 0.8 to 2.1 μM in different cell lines.[3] Furthermore, Vactosertib has shown the ability to enhance anti-tumor immunity.[3]
Clinically, Vactosertib has been evaluated in several Phase I and II trials for various cancers, including gastric, colorectal, and pancreatic cancer, as well as multiple myeloma.[1][10][11] When combined with pomalidomide in relapsed/refractory multiple myeloma, Vactosertib demonstrated a manageable safety profile and induced durable responses.[1]
Galunisertib
Galunisertib has also undergone extensive preclinical and clinical evaluation. Preclinical studies have shown its ability to inhibit tumor growth and metastasis in models of breast, colon, and lung cancer.[12] In a glioblastoma model, the combination of galunisertib and lomustine resulted in a significant reduction in tumor volume compared to either treatment alone.[4]
In the clinical setting, Galunisertib has been investigated in patients with various solid tumors, including hepatocellular carcinoma (HCC), pancreatic cancer, and glioblastoma.[8] In a Phase 2 study for advanced HCC, Galunisertib in combination with sorafenib showed an acceptable safety profile and a prolonged overall survival outcome.[6] Another Phase 2 study in HCC patients with low serum alpha-fetoprotein reported a median overall survival of 16.8 months.[4]
RepSox
RepSox has been widely used as a research tool to study the effects of TGF-β inhibition. In preclinical studies, RepSox has been shown to suppress osteosarcoma cell proliferation and metastasis by inhibiting the JNK/Smad3 signaling pathway.[13] It has also been demonstrated to induce the transdifferentiation of enteric glial cells into neurons in adult mice, suggesting its potential in regenerative medicine.[14] While highly effective in vitro and in animal models, the clinical development of RepSox for cancer or fibrotic diseases is less advanced compared to Vactosertib and Galunisertib.
Experimental Methodologies
The evaluation of ALK5 inhibitors relies on a variety of standardized experimental protocols to assess their efficacy and mechanism of action.
dot
Caption: General Experimental Workflow for Evaluating ALK5 Inhibitors.
Kinase Inhibition Assay
The potency of ALK5 inhibitors is typically determined using a kinase inhibition assay. This can be performed using various formats, such as a radiometric assay or a fluorescence resonance energy transfer (FRET)-based assay.
Principle: A recombinant ALK5 kinase domain is incubated with a substrate (e.g., a peptide derived from Smad2) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the inhibitor's IC50 value.
Example Protocol Outline:
-
Prepare a reaction mixture containing the ALK5 enzyme, a specific peptide substrate, and ATP in a suitable buffer.
-
Add serial dilutions of the ALK5 inhibitor to the reaction mixture.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction and detect the amount of phosphorylated substrate using methods like radioactivity measurement (e.g., with [γ-³³P]-ATP) or luminescence (e.g., ADP-Glo™ Kinase Assay).[15]
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Western Blot Analysis of Smad Phosphorylation
This assay is crucial to confirm that the inhibitor is acting on the intended target within the cell.
Principle: Cells are treated with TGF-β to induce Smad2/3 phosphorylation. The effect of the ALK5 inhibitor on this phosphorylation event is then assessed by Western blotting using antibodies specific to the phosphorylated forms of Smad2 and Smad3.
Example Protocol Outline:
-
Culture cells to a suitable confluency and then serum-starve them to reduce basal signaling.
-
Pre-treat the cells with the ALK5 inhibitor for a specified time.
-
Stimulate the cells with TGF-β1 for a short period (e.g., 30-60 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phospho-Smad2 and phospho-Smad3, as well as total Smad2/3 as a loading control.[13][14][16]
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.[17]
In Vivo Tumor Models
The in vivo efficacy of ALK5 inhibitors is evaluated using animal models of cancer.
Orthotopic Tumor Models: These models involve implanting tumor cells into the corresponding organ of origin in an immunocompromised animal (e.g., implanting breast cancer cells into the mammary fat pad).[18][19][20] This provides a more clinically relevant tumor microenvironment compared to subcutaneous models.
Example Protocol Outline:
-
Surgically implant cancer cells into the organ of origin in mice.
-
Allow the tumors to establish and reach a palpable size.
-
Randomize the animals into treatment and control groups.
-
Administer the ALK5 inhibitor (e.g., via oral gavage) according to a predetermined dosing schedule.
-
Monitor tumor growth over time using methods like caliper measurements or in vivo imaging (e.g., bioluminescence).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, Western blotting).[18][21]
Conclusion
Vactosertib stands out as a highly potent ALK5 inhibitor with a growing body of preclinical and clinical evidence supporting its therapeutic potential in oncology. Its superior potency compared to Galunisertib, as suggested by some studies, warrants further investigation in head-to-head clinical trials. RepSox remains a valuable tool for preclinical research, offering high potency for in vitro and in vivo studies. The continued development and comparative evaluation of these and other ALK5 inhibitors are crucial for advancing targeted therapies for cancer and fibrotic diseases. The detailed experimental protocols provided in this guide serve as a foundational resource for researchers in this dynamic field.
References
- 1. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Co-treatment with Vactosertib, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vactosertib | C22H18FN7 | CID 54766013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 15. Efficacy of ALK5 inhibition in myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Creating Orthotopic Cancer Models for Safety and Efficacy Assessment [anilocus.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]
Vactosertib's Synergistic Dance with Paclitaxel: A Comparative Guide for Researchers
For Immediate Release
In the intricate choreography of cancer therapeutics, the combination of vactosertib, a potent TGF-β receptor I inhibitor, and the widely-used chemotherapeutic agent paclitaxel, is demonstrating a promising synergistic effect. This guide provides a comprehensive comparison of their combined performance, supported by available preclinical and clinical data, to inform researchers, scientists, and drug development professionals.
Unveiling the Synergy: Preclinical and Clinical Insights
The strategic pairing of vactosertib and paclitaxel is rooted in their distinct yet complementary mechanisms of action. Vactosertib targets the transforming growth factor-beta (TGF-β) signaling pathway, a key player in tumor progression, immune evasion, and the development of chemotherapy resistance.[1] Paclitaxel, a microtubule stabilizer, induces mitotic arrest and apoptosis in rapidly dividing cancer cells.[2] The combination aims to simultaneously attack the tumor cells directly with paclitaxel while dismantling the protective mechanisms orchestrated by TGF-β with vactosertib.
Preclinical Evidence: A Focus on Breast Cancer
A pivotal preclinical study investigated the synergistic effects of vactosertib (EW-7197) and paclitaxel in a breast cancer model. The combination therapy demonstrated a significant reduction in cancer stem cell (CSC) populations, which are often implicated in tumor recurrence and metastasis.
| Efficacy Metric | Paclitaxel | Vactosertib + Paclitaxel | Fold Change |
| Mammosphere Formation Efficiency (%) | ~18 | ~8 | ~2.25-fold decrease |
| ALDH-positive Cells (%) | ~15 | ~5 | 3-fold decrease |
| CD44+/CD24- Population (%) | ~30 | ~10 | 3-fold decrease |
| In Vivo Lung Metastasis (Normalized Photon Flux) | High | Significantly Reduced | - |
Data summarized from a study in a breast cancer xenograft model. The combination of vactosertib and paclitaxel significantly reduced markers associated with cancer stem cells and suppressed lung metastasis compared to paclitaxel alone.
Clinical Snapshot: Gastric Adenocarcinoma
A phase 1b clinical trial (NCT03698825) evaluated the safety and preliminary efficacy of vactosertib in combination with paclitaxel in patients with metastatic gastric adenocarcinoma.[3][4]
| Clinical Endpoint | Vactosertib (200/300 mg BID) + Paclitaxel |
| Overall Response Rate (ORR) | 16.7% |
| Disease Control Rate (DCR) at 12 weeks | 83.3% |
Preliminary results from the dose-finding part of the study in 6 evaluable patients show promising anti-tumor activity.[3]
Delving into the Mechanisms: A Signaling Pathway Perspective
The synergy between vactosertib and paclitaxel can be visualized through their impact on key signaling pathways. Vactosertib's inhibition of the TGF-β receptor I (ALK5) disrupts the downstream SMAD signaling cascade, thereby mitigating TGF-β-induced epithelial-to-mesenchymal transition (EMT), immunosuppression, and cancer stem cell maintenance. Paclitaxel's stabilization of microtubules leads to mitotic arrest and the induction of apoptosis.
Experimental Protocols: A Guide for Replication
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the synergistic effects of vactosertib and paclitaxel.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of vactosertib, paclitaxel, and their combination. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Protocol Steps:
-
Cell Treatment: Culture and treat cells with vactosertib, paclitaxel, or the combination for the desired time.
-
Cell Harvesting: Gently harvest the cells, including any floating cells, and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the different cell populations.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of the drug combination in a living organism.
Protocol Steps:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231 for breast cancer) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment Groups: Randomize mice into different treatment groups: vehicle control, vactosertib alone, paclitaxel alone, and the combination of vactosertib and paclitaxel.
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting). For metastasis studies, organs like the lungs can be harvested and analyzed.
Conclusion and Future Directions
The combination of vactosertib and paclitaxel presents a compelling strategy for overcoming chemotherapy resistance and improving therapeutic outcomes. Preclinical data strongly suggest a synergistic effect, particularly in targeting cancer stem cell populations. While early clinical data in gastric cancer are encouraging, further research is needed to validate these findings in larger patient cohorts and across different cancer types. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and build upon the promising synergy of this therapeutic combination.
References
Vactosertib: A Head-to-Head Comparison with Other Kinase Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Vactosertib (TEW-7197) is an oral, potent, and selective small-molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[3] In the context of cancer, TGF-β signaling can act as a tumor suppressor in the early stages but often switches to a tumor-promoting role in advanced malignancies, facilitating immune evasion, metastasis, and fibrosis.[3] Vactosertib's mechanism of action involves blocking the kinase activity of ALK5, thereby inhibiting the downstream phosphorylation of Smad2/3 and disrupting the canonical TGF-β signaling cascade.[4] This guide provides a comprehensive head-to-head comparison of Vactosertib with other kinase inhibitors, supported by experimental data, to aid researchers in their drug development and discovery efforts.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
Vactosertib specifically targets the ATP-binding site of the TGF-β type I receptor (ALK5), preventing its phosphorylation and subsequent activation.[4] This targeted inhibition effectively blocks the downstream signaling cascade mediated by Smad proteins, which are key transcription factors for TGF-β responsive genes. The result is a multifaceted anti-tumor effect, including the direct inhibition of tumor cell growth and the modulation of the tumor microenvironment to enhance anti-tumor immunity.[4][5]
Quantitative Comparison of Kinase Inhibitory Potency
Vactosertib has demonstrated superior potency in preclinical studies when compared to other TGF-β receptor inhibitors, most notably Galunisertib (LY2157299).
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay | Reference |
| Vactosertib | ALK5 | 11 | Kinase Assay | [6] |
| ALK5 | 13 | Kinase Assay | [6] | |
| ALK2/4 | 17.3 | Kinase Assay | [7] | |
| TGF-β induced luciferase | 12.1 | 4T1 cells | [6] | |
| TGF-β induced luciferase | 16.5 | HaCaT cells | [6] | |
| Cell Growth | 800 - 2100 | Osteosarcoma cell lines | [4] | |
| Galunisertib | TGF-βRI | 56 | Kinase Assay | [8][9] |
| ALK5 | 172 | Kinase Assay | [10] | |
| ALK4 | 77.7 | Kinase Assay | [10] | |
| Cell Proliferation | 100,000 - 400,000 | Ovarian cancer cell lines | [11] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
One study directly reported that Vactosertib has 10 times the potency of Galunisertib (IC50 = 11 nM vs. 110 nM) in the 4T1 breast cancer cell line.[4] Furthermore, in SAOS2 osteosarcoma cells, Vactosertib was shown to be more effective at suppressing the phosphorylation of Smad2, a downstream effector of TGF-β signaling, compared to Galunisertib.[1]
Preclinical In Vivo Efficacy
In vivo animal models have corroborated the potent anti-tumor activity of Vactosertib.
| Inhibitor | Tumor Model | Dosing | Outcome | Reference |
| Vactosertib | Osteosarcoma (K7M2) | 50 mg/kg, p.o., 5 days/week | Significant inhibition of tumor growth and reduction in lung metastasis. | [1][5] |
| Galunisertib | Breast Cancer (MX1, 4T1), Lung Cancer (Calu6) | 75 mg/kg, p.o., BID | Significant tumor growth delay. | [8][12] |
p.o. (per os) refers to oral administration; BID (bis in die) means twice a day.
Clinical Trial Highlights
Vactosertib is being evaluated in numerous clinical trials, primarily in combination with other anti-cancer agents, and has shown promising results.
| Cancer Type | Combination Agent | Phase | Key Findings | Reference |
| Desmoid Tumors | Imatinib | Ib/II | 25.9% Partial Response (PR) | [13][14] |
| Multiple Myeloma | Pomalidomide | Ib | 82% 6-month Progression-Free Survival (PFS) | [15][16] |
| Non-Small Cell Lung Cancer (NSCLC) | Durvalumab | Ib/IIa | Median Overall Survival (mOS) of 41.9 months in patients with high PD-L1 expression. | [17] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure for assessing the effect of kinase inhibitors on cancer cell viability.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of Vactosertib or other kinase inhibitors.
-
Incubation: Cells are incubated with the compounds for 72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells, and IC50 values are determined by non-linear regression analysis.[18]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of kinase inhibitors in a mouse model.
Methodology:
-
Cell Implantation: 5 x 10^6 cancer cells are suspended in 100 µL of a 1:1 mixture of PBS and Matrigel and injected subcutaneously into the flank of 6-8 week old female athymic nude mice.
-
Tumor Growth and Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Vactosertib (e.g., 50 mg/kg) or a vehicle control is administered orally once daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length x width²)/2.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.[19]
Conclusion
Vactosertib emerges as a highly potent and selective inhibitor of the TGF-β signaling pathway with a compelling preclinical and clinical profile. Head-to-head comparisons, particularly with Galunisertib, highlight its superior potency in inhibiting ALK5 and downstream signaling. The in vivo data and promising results from combination therapy trials in various cancers underscore its potential as a valuable therapeutic agent. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and compare the efficacy of Vactosertib and other kinase inhibitors in their specific research contexts.
References
- 1. Oral transforming growth factor‐beta receptor 1 inhibitor vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. vactosertib - My Cancer Genome [mycancergenome.org]
- 4. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MedPacto's vactosertib shows positive results in US osteosarcoma pre-clinical trial < Pharma < Article - KBR [koreabiomed.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Galunisertib | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Clinical Activity of TGF-β Inhibitor Vactosertib in Combination with Imatinib in Desmoid Tumors: A Multicenter Phase Ib/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validate User [ashpublications.org]
- 16. The TGFβ type I receptor kinase inhibitor vactosertib in combination with pomalidomide in relapsed/refractory multiple myeloma: a phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ichor.bio [ichor.bio]
Vactosertib's Anti-Metastatic Efficacy: A Comparative Analysis
A deep dive into the preclinical and clinical data surrounding the anti-metastatic properties of Vactosertib, a potent and selective inhibitor of the TGF-β type I receptor (ALK5). This guide provides a comparative analysis of Vactosertib against other TGF-β inhibitors and its effects in combination with standard cancer therapies, supported by experimental data and detailed protocols.
Vactosertib (TEW-7197) has emerged as a promising therapeutic agent in the fight against cancer metastasis. By targeting the transforming growth factor-beta (TGF-β) signaling pathway, a critical driver of tumor progression and dissemination, Vactosertib has demonstrated significant anti-metastatic effects in a variety of preclinical models. This guide synthesizes the available data on its efficacy, provides a comparative look at its performance against other therapies, and details the experimental methodologies used to evaluate its action.
Comparative Efficacy of Vactosertib
Vactosertib distinguishes itself from other TGF-β inhibitors with its high potency and favorable safety profile. Preclinical studies have consistently shown its ability to inhibit cancer cell migration, invasion, and the formation of distant metastases.
Potency and Selectivity
Vactosertib is a highly selective and potent inhibitor of ALK5. In comparative in vitro assays, Vactosertib exhibited a 10-fold greater potency than Galunisertib (LY2157299), another ALK5 inhibitor, with an IC50 of 11 nM versus 110 nM for Galunisertib.[1][2] Furthermore, Vactosertib has shown a more favorable safety profile, with limited toxicity and an absence of the cardiac toxicities that have been associated with high doses of Galunisertib.[1]
Preclinical Anti-Metastatic Effects
In preclinical cancer models, Vactosertib has demonstrated robust anti-metastatic activity. In a mouse model of osteosarcoma, Vactosertib significantly inhibited pulmonary metastasis.[1] Similarly, in a breast cancer model, co-treatment with Vactosertib and radiation significantly reduced the number of lung metastatic nodules compared to radiation alone.[3][4][5] Studies have also indicated that Vactosertib inhibits metastasis in breast cancer models more effectively than Galunisertib in both in vitro and in vivo settings.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data on the anti-metastatic effects of Vactosertib from preclinical studies.
| Cancer Type | Model System | Treatment | Key Findings | Reference |
| Osteosarcoma | K7M2-Luc orthotopic mouse model | Vactosertib (25 mg/kg or 50 mg/kg, oral) | Dose-dependent inhibition of tumor growth and lung metastasis. | [1] |
| Osteosarcoma | Human osteosarcoma cell lines (SAOS2, M132) | Vactosertib | Inhibition of cell growth with an IC50 of 0.8–2.1 μM. | [1] |
| Osteosarcoma | Mouse and human osteosarcoma cell lines | Vactosertib | Complete suppression of TGF-β1-induced p-Smad2 at 100 nM; significant inhibition at 10 nM. | [1] |
| Breast Cancer | 4T1-Luc allografted BALB/c syngeneic mouse model | Vactosertib (2.5 mg/kg) + Radiation (4 Gy x 3) | Significant reduction in lung metastatic nodules compared to radiation alone. | [3][4][5] |
Mechanism of Action: Targeting the TGF-β Signaling Pathway
Vactosertib exerts its anti-metastatic effects by inhibiting the TGF-β signaling pathway, which plays a pivotal role in the later stages of cancer by promoting epithelial-mesenchymal transition (EMT), immunosuppression, and metastasis.
Vactosertib specifically inhibits the kinase activity of ALK5, preventing the phosphorylation of downstream mediators Smad2 and Smad3.[6] This blockade of the canonical Smad pathway is a key mechanism behind its anti-metastatic effects. Furthermore, evidence suggests that Vactosertib also impacts non-canonical TGF-β signaling, such as the generation of reactive oxygen species (ROS), which are also implicated in promoting metastasis.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the experimental protocols used in key studies evaluating the anti-metastatic effects of Vactosertib.
In Vivo Osteosarcoma Metastasis Model
-
Cell Line: K7M2-Luc murine osteosarcoma cells.
-
Animal Model: BALB/c mice.
-
Tumor Induction: Intravenous injection of K7M2-Luc cells to establish lung metastases.
-
Treatment: Vactosertib administered orally at doses of 25 mg/kg or 50 mg/kg, typically 5 days a week.
-
Metastasis Assessment: Bioluminescence imaging (BLI) to monitor the progression of lung metastases.
-
Endpoint Analysis: Quantification of metastatic burden through BLI signal intensity and/or histological analysis of lung tissue.
In Vitro Wound Healing (Scratch) Assay
-
Cell Lines: Breast cancer cell lines (e.g., 4T1-Luc, MDA-MB-231).
-
Procedure:
-
Cells are grown to a confluent monolayer in a culture plate.
-
A "scratch" or "wound" is created in the monolayer using a sterile pipette tip.
-
The cells are washed to remove debris and fresh media containing Vactosertib or a vehicle control is added.
-
The closure of the scratch is monitored and imaged at regular intervals (e.g., 0, 12, 24 hours).
-
-
Analysis: The rate of cell migration is quantified by measuring the change in the width of the scratch over time.
Conclusion
The available data strongly support the anti-metastatic efficacy of Vactosertib. Its high potency, favorable safety profile, and robust preclinical activity, both as a monotherapy and in combination with other treatments, position it as a compelling candidate for further clinical investigation in the management of metastatic cancers. The detailed experimental protocols provided herein offer a foundation for the continued and reproducible evaluation of Vactosertib and other TGF-β inhibitors in the quest to combat cancer metastasis.
References
- 1. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral transforming growth factor‐beta receptor 1 inhibitor vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-treatment with Vactosertib, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-treatment with vactosertib, a novel, orally bioavailable activin receptor-like kinase 5 inhibitor, suppresses radiotherapy-induced epithelial-to-mesenchymal transition, cancer cell stemness, and lung metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. radioloncol.com [radioloncol.com]
- 6. researchgate.net [researchgate.net]
Validating the role of Vactosertib in overcoming chemoresistance
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of chemoresistance remains a formidable obstacle in oncology, limiting the efficacy of standard cytotoxic agents and leading to treatment failure. In the intricate tumor microenvironment, the Transforming Growth Factor-beta (TGF-β) signaling pathway has been identified as a key driver of this resistance. Vactosertib (TEW-7197), a potent and selective small molecule inhibitor of the TGF-β type I receptor (ALK5), is at the forefront of therapeutic strategies designed to counteract this phenomenon. This guide provides a comprehensive comparison of Vactosertib's performance with other strategies, supported by experimental data, to validate its role in overcoming chemoresistance.
Mechanism of Action: Reversing TGF-β-Mediated Chemoresistance
Vactosertib functions by inhibiting the kinase activity of ALK5, thereby blocking the phosphorylation of downstream mediators SMAD2 and SMAD3.[1] This intervention effectively disrupts the canonical TGF-β signaling cascade, which, in advanced cancers, promotes a host of pro-tumorigenic processes that contribute to chemoresistance. These include:
-
Epithelial-to-Mesenchymal Transition (EMT): A process that endows cancer cells with migratory and invasive properties, and is strongly associated with drug resistance.[2]
-
Cancer Stem Cell (CSC) Generation: TGF-β signaling can induce and maintain a subpopulation of CSCs, which are notoriously resistant to conventional chemotherapies.[3]
-
Immunosuppressive Tumor Microenvironment: TGF-β is a potent immunosuppressive cytokine that can shield tumor cells from immune-mediated killing, a mechanism that can also contribute to chemoresistance.[4][5]
-
Extracellular Matrix (ECM) Remodeling: TGF-β stimulates the production of a dense ECM that can act as a physical barrier to drug delivery.[6]
By inhibiting these processes, Vactosertib aims to resensitize cancer cells to the cytotoxic effects of chemotherapy.
Preclinical and Clinical Evidence: Vactosertib in Combination Therapy
Vactosertib has demonstrated significant promise in preclinical and clinical studies when used in combination with various chemotherapeutic agents across a range of cancer types.
Pancreatic Cancer: Synergizing with Gemcitabine
In preclinical models of pancreatic ductal adenocarcinoma (PDAC), a malignancy characterized by a dense, TGF-β-rich stroma, Vactosertib has been shown to enhance the efficacy of gemcitabine.[6][7] The combination of Vactosertib and gemcitabine synergistically inhibits the viability of pancreatic cancer cells and significantly suppresses tumor growth in orthotopic mouse models.[6][7] This enhanced effect is attributed to the Vactosertib-mediated reduction of ECM components, leading to increased apoptosis and inhibition of metastasis.[6]
Breast Cancer: Overcoming Paclitaxel and Radio-resistance
In models of breast cancer, Vactosertib has been shown to suppress paclitaxel-induced EMT and CSC characteristics, leading to attenuated lung metastasis.[3] Furthermore, in combination with radiotherapy, Vactosertib weakens radiation-induced CSC properties and EMT, suggesting a role in preventing recurrence and metastasis following radiation treatment.[6]
Multiple Myeloma: A Corticosteroid-Free Approach with Pomalidomide
A phase 1b clinical trial (NCT03143985) evaluated Vactosertib in combination with pomalidomide for relapsed/refractory multiple myeloma.[5][8][9] The combination was well-tolerated and demonstrated promising clinical activity, with a 6-month progression-free survival (PFS-6) of 82%, a significant improvement over historical controls for pomalidomide alone.[5][8] In vitro experiments from this study showed that the combination synergistically reduced the viability of myeloma cell lines and patient tumor cells and enhanced the cytotoxic activity of CD8+ T-cells.[5]
Comparative Analysis: Vactosertib vs. Other TGF-β Inhibitors
Several TGF-β inhibitors are in various stages of clinical development. A direct comparison with Galunisertib (LY2157299), another ALK5 inhibitor, highlights some of Vactosertib's potential advantages.
| Feature | Vactosertib (TEW-7197) | Galunisertib (LY2157299) |
| Potency (IC50 for ALK5) | 11 nM[10] | 110 nM[10] |
| Preclinical Combinations | Gemcitabine, Paclitaxel, Pomalidomide, Durvalumab, Pembrolizumab[5][6][9] | Gemcitabine, Sorafenib, Nivolumab[3][11] |
| Reported Side Effects | Generally well-tolerated, manageable adverse events.[5][8] | Reports of cardiac toxicities at high doses in preclinical models.[10] |
Table 1: Comparison of Vactosertib and Galunisertib.
Vactosertib exhibits a tenfold higher potency in inhibiting ALK5 compared to Galunisertib.[10] While both have shown promise in combination with chemotherapy, concerns about cardiac toxicity have been raised for Galunisertib in preclinical studies at high doses, a side effect not prominently reported for Vactosertib.[10]
Experimental Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Vactosertib.
| Cancer Type | Combination Agent | Model | Key Findings | Reference |
| Pancreatic Cancer | Gemcitabine | In vitro (PANC-1, MIA PaCa-2 cells), In vivo (Orthotopic mouse model) | Synergistic inhibition of cell viability; Significant suppression of tumor growth; Reduction in ECM components. | [6][7] |
| Breast Cancer | Paclitaxel | In vivo (Mouse model) | Inhibition of paclitaxel-induced EMT and CSCs; Attenuation of lung metastasis. | [3] |
| Breast Cancer | Radiotherapy | In vitro (4T1-Luc, MDA-MB-231 cells), In vivo (4T1-Luc allograft mouse model) | Attenuation of radiation-induced EMT and CSC properties; Suppression of breast to lung metastasis. | [6] |
| Multiple Myeloma | Pomalidomide | In vitro (MM cell lines, patient tumor cells) | Synergistic reduction in cell viability; Increased CD8+ T-cell cytotoxic activity. | [5] |
| Osteosarcoma | Monotherapy | In vitro (mOS and hOS cells), In vivo (Mouse models) | Dose-dependent inhibition of cell growth (IC50: 0.8–2.1 μM); Inhibition of c-Myc expression; Increased anti-tumor immunity. | [10] |
Table 2: Summary of Preclinical Data for Vactosertib in Combination Therapy.
| Cancer Type | Combination Agent | Phase | Key Efficacy Endpoints | NCT Identifier | Reference |
| Multiple Myeloma | Pomalidomide | 1b | 6-month Progression-Free Survival (PFS-6): 82% | NCT03143985 | [5][8] |
| Desmoid Tumors | Imatinib | 1b/2 | Objective Response Rate: 25.9%; 2-year Progression-Free Rate: 77.8% | NCT03802084 | |
| NSCLC (PD-L1+) | Durvalumab | 1b/2a | Median Overall Survival (mOS) for PD-L1≥25%: 41.9 months | NCT03732274 |
Table 3: Summary of Clinical Trial Data for Vactosertib in Combination Therapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are overviews of key experimental protocols used in the evaluation of Vactosertib.
In Vitro Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of Vactosertib, the chemotherapeutic agent, or a combination of both. Control wells receive vehicle only.
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).
-
Reagent Addition: MTT or MTS reagent is added to each well and incubated for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at the appropriate wavelength.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control.
Orthotopic Pancreatic Cancer Mouse Model
-
Cell Preparation: Human or murine pancreatic cancer cells are harvested and resuspended in a suitable medium (e.g., Matrigel).
-
Surgical Procedure: Anesthetized immunodeficient mice undergo a small laparotomy to expose the pancreas.
-
Tumor Cell Implantation: A small volume of the cell suspension is injected into the tail of the pancreas.
-
Closure: The abdominal wall and skin are sutured.
-
Tumor Growth Monitoring: Tumor growth is monitored over time using methods such as bioluminescence imaging (for luciferase-expressing cells) or high-frequency ultrasound.
-
Treatment: Once tumors are established, mice are randomized into treatment groups (e.g., vehicle, chemotherapy alone, Vactosertib alone, combination therapy).
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis.
Breast Cancer Lung Metastasis Model
-
Primary Tumor Induction: Murine breast cancer cells (e.g., 4T1-Luc) are injected into the mammary fat pad of syngeneic mice.
-
Treatment: Mice are treated with the respective therapies as the primary tumor grows.
-
Metastasis Assessment: At a predetermined endpoint, mice are euthanized, and the lungs are harvested.
-
Metastasis Quantification: Lungs are inflated and fixed. Surface metastatic nodules can be visualized and counted after staining with India ink.
-
Histological Confirmation: Metastatic lesions can be further confirmed by histological analysis of lung sections.
Visualizing the Science: Signaling Pathways and Workflows
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: TGF-β signaling pathway and the inhibitory action of Vactosertib.
Caption: A generalized experimental workflow for preclinical validation.
Conclusion
Vactosertib represents a promising strategy to overcome chemoresistance by targeting the multifaceted role of TGF-β signaling in the tumor microenvironment. Its high potency and favorable safety profile, combined with encouraging preclinical and clinical data in combination with various cytotoxic and targeted agents, position it as a strong candidate for further development. The provided data and experimental frameworks offer a valuable resource for researchers and drug development professionals seeking to validate and build upon the therapeutic potential of Vactosertib in dismantling chemoresistance and improving patient outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. TGF-β Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? [frontiersin.org]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Co-treatment with Vactosertib, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. A Phase 2 Study of Galunisertib (TGF-β1 Receptor Type I Inhibitor) and Sorafenib in Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Vactosertib: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Malignancies
For Researchers, Scientists, and Drug Development Professionals
Vactosertib (TEW-7197), a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), is under active investigation for its therapeutic potential across a spectrum of cancer types. This guide provides a comparative analysis of Vactosertib's efficacy, supported by experimental data from preclinical and clinical studies, to offer a comprehensive overview for researchers and drug development professionals.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
Vactosertib functions by inhibiting the serine/threonine kinase activity of TGF-β receptor type 1 (TGFBR1), also known as activin receptor-like kinase 5 (ALK5).[1][2] This blockade prevents the downstream signaling cascade mediated by TGF-β, a multifunctional cytokine that plays a crucial role in tumor progression by promoting cell proliferation, invasion, metastasis, and suppressing the host immune response.[3][4] By inhibiting TGFBR1, Vactosertib aims to reverse the immunosuppressive tumor microenvironment and impede tumor growth.
Comparative Efficacy in Clinical Trials
Vactosertib has been evaluated in various clinical trials, both as a monotherapy and in combination with other anti-cancer agents. The following tables summarize the key efficacy data across different cancer types.
Solid Tumors
| Cancer Type | Treatment Combination | Phase | Key Efficacy Results | Reference |
| Desmoid Tumor | Vactosertib + Imatinib | Ib/II | Objective Response Rate (ORR): 25.9% (7/27 patients with confirmed partial response). Progression-Free Rate (PFR) at 16 weeks: 96.3%. PFR at 1 year: 81.0%. | [5][6][7] |
| Metastatic Colorectal Cancer (MSS) | Vactosertib + Pembrolizumab | II | ORR: 15.2% (5 partial responses in 33 patients). Clinical Benefit Rate: 33.3%. | [8][9] |
| Metastatic Gastric Adenocarcinoma | Vactosertib + Paclitaxel | Ib | ORR: 16.7% (1 partial response in 6 evaluable patients). Disease Control Rate (DCR) at 12 weeks: 83.3%. | [10] |
| Metastatic Pancreatic Ductal Adenocarcinoma | Vactosertib + FOLFOX | Ib | ORR: 23.1% (3 partial responses in 13 patients). Clinical Benefit Rate: 61.5%. Median Progression-Free Survival (PFS): 5.6 months. | [11] |
| Osteosarcoma (recurrent, refractory, or progressive) | Vactosertib Monotherapy | I | ORR: 36.4% (1 complete and 3 partial responses in 11 evaluable patients). Median PFS: 1.9 months. Median Overall Survival (OS): 6.8 months. | [12] |
Hematologic Malignancies
| Cancer Type | Treatment Combination | Phase | Key Efficacy Results | Reference |
| Relapsed/Refractory Multiple Myeloma | Vactosertib + Pomalidomide | Ib | Progression-Free Survival at 6 months (PFS-6): 80%. | [3] |
Preclinical Evidence Across Cancer Models
In vitro and in vivo preclinical studies have provided a strong rationale for the clinical investigation of Vactosertib.
| Cancer Type | Model | Key Findings | Reference |
| Osteosarcoma | In vitro (human and mouse OS cell lines) & In vivo (mouse models) | Significantly inhibited OS cell proliferation in a dose-dependent manner (IC50 of 0.8–2.1 μM). Increased immune effectors (IFNγ+CD8+ cells and NK cells) and inhibited immune suppressors in the tumor microenvironment. | [13] |
| Colon Cancer | In vitro (CT-26 cell line) & In vivo (BALB/c mice) | Decreased cell proliferation, induced apoptosis, and enhanced the anti-tumor effects of 5-FU. | [14][15] |
| Pancreatic Cancer | In vivo (orthotopic mouse models) | In combination with gemcitabine, synergistically inhibited tumor growth and metastasis by inhibiting the TGF-β/Smad2 pathway. | [16] |
| Breast Cancer | In vitro & In vivo models | Attenuated radiation-induced epithelial-to-mesenchymal transition (EMT) and cancer cell stemness, thereby inhibiting lung metastasis. | [17] |
| Multiple Myeloma | In vitro (human and murine MM cells) & In vivo (syngeneic 5T3MM mouse model) | Attenuated the growth and viability of MM cells by inducing apoptosis and inhibited MM progression as a single agent. | [18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for some of the key studies cited.
Phase Ib/II Study in Desmoid Tumors (NCT03802084)
-
Study Design: Investigator-initiated, open-label, multicenter, phase Ib/II trial.
-
Patient Population: Patients with desmoid tumors not amenable to locoregional therapies or with disease progression following at least one treatment.
-
Treatment: Vactosertib administered orally twice daily for 5 days on and 2 days off, in combination with 400 mg of imatinib daily. The recommended phase II dose (RP2D) of Vactosertib was determined to be 200 mg BID.
-
Primary Endpoints: Safety and RP2D in Phase Ib; Progression-Free Rate (PFR) at 16 weeks in Phase II.
-
Secondary Endpoints: Anti-tumor activity by RECIST v1.1, pharmacokinetics, and biomarker analysis.[5][6][19]
Phase II Study in Metastatic Colorectal Cancer (NCT03724851)
-
Study Design: Open-label, phase II trial.
-
Patient Population: Patients with microsatellite stable (MSS) metastatic colorectal cancer who had disease progression after standard therapies.
-
Treatment: Vactosertib (300 mg BID, 5 days on / 2 days off) in combination with pembrolizumab (200 mg, every 3 weeks).
-
Primary Objective: Evaluate the safety and efficacy (Objective Response Rate per RECIST v1.1).[8]
Conclusion
Vactosertib has demonstrated promising anti-tumor activity across a range of cancers, both as a monotherapy and in combination with chemotherapy and immunotherapy. Its mechanism of targeting the immunosuppressive TGF-β pathway holds significant therapeutic potential. The comparative data presented in this guide highlights the varying degrees of efficacy in different tumor types, underscoring the importance of biomarker-driven patient selection and the continued exploration of rational combination strategies to maximize clinical benefit. Further investigation in ongoing and future clinical trials will be critical to fully define the role of Vactosertib in the oncology treatment landscape.
References
- 1. Vactosertib by MedPacto for Osteosarcoma: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Vactosertib by MedPacto for Metastatic Colorectal Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Clinical Activity of TGF-β Inhibitor Vactosertib in Combination with Imatinib in Desmoid Tumors: A Multicenter Phase Ib/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vactosertib potently improves anti-tumor properties of 5-FU for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vactosertib potently improves anti-tumor properties of 5-FU for colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vactosertib, TGF-β receptor I inhibitor, augments the sensitization of the anti-cancer activity of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Co-treatment with Vactosertib, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. ascopubs.org [ascopubs.org]
A Comparative Guide to Predictive Biomarkers for Vactosertib Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potential biomarkers for predicting response to Vactosertib, a selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor. We will explore the mechanism of action, present supporting experimental data from key studies, contrast biomarker strategies with alternative therapies, and provide detailed experimental protocols.
Introduction to Vactosertib and its Mechanism of Action
Vactosertib (also known as TEW-7197) is an orally bioavailable small molecule that potently and selectively inhibits the serine/threonine kinase activity of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] In the tumor microenvironment, TGF-β is a key cytokine that plays a dual role. While it can act as a tumor suppressor in the early stages of cancer, in advanced malignancies, it often switches to a tumor-promoting role.[3][4][5] High levels of TGF-β are associated with poor prognosis, metastasis, and resistance to chemotherapy and immunotherapy.[4]
Vactosertib blocks the TGF-β signaling pathway at a critical juncture, thereby aiming to:
-
Inhibit cancer cell proliferation and metastasis.[2]
-
Suppress the generation of cancer stem cells.
-
Reduce TGF-β-induced fibrosis, which can act as a barrier to immune cell infiltration.
-
Enhance anti-tumor immunity by activating the cytotoxic functions of T-cells and Natural Killer (NK) cells and preventing T-cell exhaustion.
Due to its immune-modulating effects, Vactosertib is frequently investigated in combination with immune checkpoint inhibitors (ICIs) and other anti-cancer agents.[6][7]
The TGF-β Signaling Pathway
Understanding the TGF-β pathway is crucial for identifying relevant biomarkers. The canonical signaling cascade proceeds as follows:
-
Ligand Binding: The TGF-β ligand binds to the TGF-β type II receptor (TβRII), a constitutively active kinase.[8][9]
-
Receptor Complex Formation: This complex recruits and phosphorylates the TGF-β type I receptor (TβRI/ALK5).[8][10]
-
SMAD Phosphorylation: The activated TβRI kinase then phosphorylates the downstream effector proteins SMAD2 and SMAD3 (Receptor-regulated SMADs or R-SMADs).[11]
-
SMAD Complex Formation: Phosphorylated SMAD2/3 (pSMAD2/3) forms a complex with SMAD4 (a common-mediator SMAD).[11]
-
Nuclear Translocation & Gene Transcription: This SMAD complex translocates to the nucleus, where it binds to DNA and regulates the transcription of target genes involved in cell growth, differentiation, and immune response.[8][11]
Vactosertib directly inhibits the kinase activity of TβRI, preventing the phosphorylation of SMAD2 and SMAD3 and thereby blocking the entire downstream signaling cascade.
Potential Biomarkers for Predicting Vactosertib Response
Several biomarkers are under investigation to identify patients most likely to benefit from Vactosertib. These primarily focus on measuring the activity of the TGF-β pathway.
-
Phosphorylated SMAD2/3 (pSMAD2/3): As the direct downstream targets of TβRI, the levels of nuclear pSMAD2/3 serve as a robust pharmacodynamic biomarker of pathway activity. High baseline levels of pSMAD2/3 in tumor or stromal cells may indicate a dependency on TGF-β signaling, suggesting potential sensitivity to Vactosertib.[12] Conversely, a decrease in pSMAD2/3 levels post-treatment confirms target engagement.
-
TGF-β Responsive Signature (TBRS): This refers to a specific gene expression pattern associated with an active TGF-β pathway. Analysis of tumor tissue via RNA-sequencing can identify a TBRS. A high TBRS, particularly within the tumor stroma (fibroblast-TBRS or F-TBRS), has been linked to poor prognosis and may identify tumors that are "addicted" to TGF-β signaling, making them prime candidates for Vactosertib therapy.[13]
-
Immune Cell Infiltration and Phenotype: Given TGF-β's immunosuppressive role, the tumor immune microenvironment is a critical area for biomarker discovery. Vactosertib has been shown to increase the presence of CD8+ T-cells and NK cells while inhibiting suppressive cells like M2-like macrophages.[14] In some studies, Vactosertib treatment has led to a reduction in the expression of immune checkpoint molecules like PD-1 on T-cells.[15] Therefore, baseline immune profiles and their changes on-treatment could predict response, especially in combination with immunotherapy.
Quantitative Data from Clinical Investigations
The clinical development of Vactosertib is ongoing, with several trials providing preliminary data on its efficacy and associated biomarkers.
Table 1: Summary of Clinical Trial Data for Vactosertib
| Clinical Trial ID | Cancer Type | Combination Therapy | Key Biomarker Findings & Efficacy | Reference |
|---|---|---|---|---|
| NCT03724851 | Metastatic Colorectal Cancer (mCRC) / Gastric Cancer (GC) | Pembrolizumab | In MSS mCRC patients (N=6), the combination showed promising anti-tumor activity with 2 partial responses. | [6] |
| NCT03143985 | Relapsed/Refractory Multiple Myeloma (RRMM) | Pomalidomide | Combination was well-tolerated and induced durable responses (80% PFS at 6 months). Vactosertib reduced PD-1 expression on patient CD8+ T-cells. | [15] |
| NCT03802084 | Desmoid Tumors | Imatinib | Combination was well-tolerated with a 25.9% partial response rate and 96.3% disease control rate. Exploratory analysis showed TGF-β pathways were enriched in responders. | [16] |
| NCT02160106 | Advanced Solid Tumors | Monotherapy | Vactosertib showed excellent safety. Patients with stable disease (35.3%) had higher baseline Fibroblast-TBRS (F-TBRS) levels than those with progressive disease. |[13] |
Comparison with Alternative Biomarker Strategies
Vactosertib is often combined with immune checkpoint inhibitors (ICIs). The most established predictive biomarker for ICIs is the expression of Programmed death-ligand 1 (PD-L1). Comparing the biomarker strategies for Vactosertib and ICIs highlights how they may guide combination therapy.
Table 2: Comparison of Predictive Biomarker Strategies
| Feature | Vactosertib Biomarkers (Investigational) | ICI Biomarker (Established) |
|---|---|---|
| Primary Analyte(s) | pSMAD2/3 (protein), TGF-β Responsive Signature (mRNA) | PD-L1 Protein Expression |
| What It Measures | Activity of the immunosuppressive TGF-β signaling pathway. | A key mechanism of immune evasion by tumor cells. |
| Methodology | Immunohistochemistry (IHC), RNA-Sequencing (RNA-Seq) | Immunohistochemistry (IHC) |
| Predictive Hypothesis | High pSMAD or TBRS suggests a tumor microenvironment dependent on TGF-β, which can be reversed by Vactosertib to "unleash" an anti-tumor immune response. | High PD-L1 expression suggests pre-existing T-cell inflammation that is being suppressed; blocking the PD-1/PD-L1 axis can restore this anti-tumor activity. |
| Clinical Utility | To identify patients whose tumors are driven by TGF-β and who may respond to Vactosertib, particularly those resistant to ICIs alone. | To select patients for anti-PD-1/PD-L1 monotherapy or combination therapies. |
Experimental Protocols
Detailed and standardized protocols are essential for reliable biomarker assessment.
This protocol outlines the key steps for detecting nuclear pSMAD2/3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Heat slides at 60°C for 20-30 minutes.
-
Immerse in Xylene (or a substitute like Histoclear) for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol: 100% (2 x 5 min), 95% (1 x 3 min), 70% (1 x 3 min).
-
Rinse in distilled water for 5 minutes.[17]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER).
-
Immerse slides in a Sodium Citrate buffer (10mM, pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 30 minutes).
-
-
Blocking and Staining:
-
Wash slides in PBS.
-
Block endogenous peroxidase activity with 0.3% Hydrogen Peroxide (H₂O₂) for 15 minutes.[17]
-
Wash in PBS.
-
Block non-specific binding with 5-10% normal serum (from the same species as the secondary antibody) for 1 hour.
-
Incubate with primary antibody (e.g., rabbit anti-pSMAD2/3) diluted in blocking buffer overnight at 4°C in a humidified chamber. Crucially, phosphatase inhibitors should be included in buffers when working with phospho-proteins. [18]
-
Wash slides 3x in PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.[17]
-
Wash slides 3x in PBS.
-
Incubate with an avidin-horseradish peroxidase (HRP) complex for 30 minutes.[17]
-
-
Visualization and Counterstaining:
-
Develop the signal using a DAB (3,3'-Diaminobenzidine) solution until a brown precipitate is visible.
-
Wash slides in distilled water.
-
Counterstain nuclei with Hematoxylin.
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
-
Analysis:
-
Score the percentage of tumor/stromal cells with positive nuclear staining and the intensity of the staining (e.g., 0, 1+, 2+, 3+).
-
This protocol provides a general workflow for TBRS discovery and profiling.[19][20]
-
Sample Collection & RNA Extraction:
-
Collect tumor biopsies (fresh-frozen is ideal, but FFPE protocols are available).
-
Extract total RNA using a suitable kit (e.g., RNeasy FFPE Kit).
-
Assess RNA integrity using a Bioanalyzer to obtain an RNA Integrity Number (RIN). A higher RIN indicates better quality.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA.
-
Fragment the remaining RNA.
-
Synthesize first and second-strand cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
-
Sequencing:
-
Perform paired-end sequencing on a high-throughput platform (e.g., Illumina). Paired-end sequencing is recommended to improve alignment and detect other features like gene fusions.[21]
-
-
Bioinformatic Analysis:
-
Quality Control: Check the quality of raw sequencing reads.
-
Alignment: Align reads to a human reference genome.
-
Quantification: Count the number of reads mapping to each gene to determine expression levels.
-
Normalization: Normalize counts to account for differences in sequencing depth between samples.
-
Signature Identification: In a discovery cohort of Vactosertib-treated patients, perform differential expression analysis between responders and non-responders to identify a consistent set of genes that are up- or down-regulated with response. This set of genes becomes the TBRS.
-
Biomarker Application: For new patients, measure the expression of the genes in the TBRS and use a computational algorithm to calculate a single signature score, which can then be used to classify the patient as likely responder or non-responder.
-
Conclusion
Vactosertib is a promising therapeutic agent that targets the pro-tumorigenic effects of the TGF-β pathway. The development of predictive biomarkers is critical to maximizing its clinical benefit and selecting appropriate patient populations. Direct measures of pathway activity, such as pSMAD2/3 levels by IHC and gene expression signatures (TBRS) by RNA-Seq, are the most promising candidates currently under investigation.[7]
While PD-L1 remains the standard for ICI therapy, biomarkers like TBRS may identify a distinct population of patients with TGF-β-driven immune suppression who could benefit from Vactosertib, especially in cases of primary resistance to checkpoint blockade. Future clinical trials that prospectively incorporate these advanced biomarker analyses are essential to validate their clinical utility and advance the integration of TGF-β inhibitors into frontline cancer treatment.[7]
References
- 1. Facebook [cancer.gov]
- 2. vactosertib - My Cancer Genome [mycancergenome.org]
- 3. TGF-β as Predictive Marker and Pharmacological Target in Lung Cancer Approach [mdpi.com]
- 4. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 5. Roles of TGF-β in cancer hallmarks and emerging onco-therapeutic design | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 6. medpacto.com [medpacto.com]
- 7. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Switching Roles of TGF-β in Cancer Development: Implications for Therapeutic Target and Biomarker Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - GE [thermofisher.com]
- 18. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 19. RNA Biomarker Analysis for Drug Development | RNA-Seq for drug response studies [illumina.com]
- 20. RNA Sequencing as a Tool in the Search for Cancer Biomarkers [elucidata.io]
- 21. illumina.com [illumina.com]
Vactosertib's Impact on T-Cell Fitness: A Comparative Analysis with Other Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, enhancing T-cell fitness is a cornerstone of developing more effective treatments. Vactosertib, a small molecule inhibitor of the TGF-β type I receptor kinase (ALK5), has emerged as a promising agent for reinvigorating T-cell function within the tumor microenvironment. This guide provides a comparative assessment of Vactosertib's impact on T-cell fitness against other prominent immunotherapies, supported by experimental data.
Mechanism of Action: Releasing the Brakes on T-Cell Activity
Vactosertib's primary mechanism involves the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway.[1] TGF-β is a pleiotropic cytokine that plays a crucial role in promoting an immunosuppressive tumor microenvironment, thereby hindering the anti-tumor activity of T-cells.[2] By blocking the TGF-β receptor I (ALK5), Vactosertib prevents the phosphorylation of downstream mediators SMAD2 and SMAD3, effectively disrupting the signaling cascade that leads to T-cell suppression.[1] This blockade results in a more favorable tumor microenvironment for T-cell function, characterized by reduced expression of inhibitory receptors and enhanced cytotoxic capabilities.
dot
Comparative Analysis of T-Cell Fitness Markers
The efficacy of immunotherapies can be gauged by their ability to modulate key T-cell fitness markers. The following tables summarize the quantitative effects of Vactosertib and other immunotherapies on the expression of critical inhibitory receptors on CD8+ T-cells.
| Vactosertib (in combination with Pomalidomide) | |||
| T-Cell Marker | Baseline Expression (%) | Post-treatment Expression (%) | Percentage Reduction (%) |
| PD-1 | Varies by patient | Varies by patient | up to 40% |
| TIM-3 | Varies by patient | Varies by patient | up to 65% |
| BTLA | Varies by patient | Varies by patient | Reduction observed |
| CTLA-4 | Varies by patient | Varies by patient | Reduction observed |
| Checkpoint Inhibitors (Anti-PD-1/PD-L1 & Anti-CTLA-4) | |||
| Therapy | T-Cell Marker | Effect on Expression | Quantitative Data |
| Pembrolizumab (Anti-PD-1) | PD-1 | Reduction in receptor occupancy | Significant reduction in detectable PD-1 on T-cells post-treatment. |
| Pembrolizumab (Anti-PD-1) | TIM-3 | No significant change | The percentage of TIM-3-expressing T-cells did not significantly change. |
| Pembrolizumab (Anti-PD-1) | TIGIT | Increased expression | Post-treatment T-cells showed increased expression of TIGIT. |
| Ipilimumab (Anti-CTLA-4) | CTLA-4 | Higher intracellular expression | Expanded T-cells from treated patients had a higher proportion of cells expressing intracellular CTLA-4. |
| Ipilimumab (Anti-CTLA-4) | TIM-3 | Higher expression | A significant trend towards a higher proportion of CD4+ T-cells expressing TIM-3. |
| Ipilimumab (Anti-CTLA-4) | LAG-3 | Higher expression | Significantly higher median expression of LAG-3 in CD8+ T-cells. |
| Other Small Molecule Inhibitors | |||
| Therapy | T-Cell Marker | Effect on Expression | Quantitative Data |
| Ibrutinib (BTK inhibitor) | PD-1 | Reduction | Reduced PD-1 expression on CD8+ T-cells. |
| Ibrutinib (BTK inhibitor) | TIM-3, LAG-3, TIGIT, CD160 | Reduction | Lowered expression of these inhibitory receptors. |
| Lenalidomide | PD-1 | Reduction | Decreased PD-1 expression on T-cells. |
| Lenalidomide | CTLA-4 | Reduction | Decreased CTLA-4 expression on T-cells. |
| Dasatinib (Tyrosine kinase inhibitor) | PD-1, TIM-3, LAG-3 | Lower expression | T-cells generated in the presence of dasatinib showed significantly lower levels of these exhaustion markers. |
| Ruxolitinib (JAK1/2 inhibitor) | PD-1 | Blunted induction | Significantly lower PD-1 levels on activated CD8+ T-cells. |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication.
Assessment of T-Cell Fitness Markers by Flow Cytometry
This protocol outlines the general steps for analyzing the expression of T-cell exhaustion markers.
Conclusion
Vactosertib demonstrates a significant impact on T-cell fitness by directly targeting the immunosuppressive TGF-β pathway, leading to a broad reduction in the expression of key exhaustion markers. This mechanism is distinct from checkpoint inhibitors, which block specific receptor-ligand interactions at the cell surface, and other small molecule inhibitors that modulate different intracellular signaling pathways. The available data suggests that Vactosertib's multifaceted effect on T-cell exhaustion may offer a complementary or synergistic approach when combined with other immunotherapies. Further head-to-head clinical trials with comprehensive and standardized T-cell fitness assessments are warranted to definitively position Vactosertib in the therapeutic armamentarium against cancer.
References
Vactosertib Clinical Trials: A Meta-Analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial outcomes for Vactosertib, a potent and selective small molecule inhibitor of the TGF-β type I receptor kinase (ALK5). By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Performance Comparison of Vactosertib in Clinical Trials
Vactosertib has been evaluated in multiple clinical trials across a range of malignancies, primarily in combination with other anti-cancer agents. The following tables summarize the key efficacy and safety outcomes from these studies, comparing them with relevant alternative treatments.
Table 1: Vactosertib in Relapsed/Refractory Multiple Myeloma
| Treatment Arm | Clinical Trial | N | Overall Response Rate (ORR) | 6-Month Progression-Free Survival (PFS-6) | Key Grade ≥3 Adverse Events |
| Vactosertib + Pomalidomide | NCT03143985 (Phase Ib)[1][2] | 15 | Not Reported | 80%[2] | Renal failure (1 patient), hematologic AE (3 patients)[1] |
| Pomalidomide (Historical Control) | Richardson et al., 2014 | - | Not Reported | 20%[2] | Not Applicable |
| Pomalidomide + Corticosteroids (Historical Control) | Richardson et al., 2014 | - | Not Reported | 40%[2] | Not Applicable |
| Pomalidomide + Dexamethasone (Doublet Regimen) | Meta-analysis (31 trials)[3] | 4776 | 33.3% (95% CI: 27-39%) | Median PFS: 8.29 months (95% CI: 7.27-9.31) | Neutropenia (41%), Anemia (20%), Pneumonia (14%), Infection/Febrile Neutropenia (14%)[3] |
Table 2: Vactosertib in Advanced Desmoid Tumors
| Treatment Arm | Clinical Trial | N | Objective Response Rate (ORR) | 1-Year Progression-Free Rate (PFR) | Key Grade ≥3 Adverse Events |
| Vactosertib + Imatinib | NCT03802084 (Phase Ib/II)[4][5] | 27 | 25.9%[4][5] | 81.0%[4][5] | Neutropenia (22.2%), Anemia (18.5%)[4][5] |
| Imatinib Monotherapy | Fayette et al., 2007 | 40 | PR: 8%, CR: 2% | 2-Year PFS: 55% | Not specified in abstract[6] |
Table 3: Vactosertib in PD-L1 Positive Non-Small Cell Lung Cancer (NSCLC)
| Treatment Arm | Patient Subgroup | Clinical Trial | N | Objective Response Rate (ORR) | Median Overall Survival (mOS) | Median Progression-Free Survival (mPFS) | Key Grade ≥3 Adverse Events |
| Vactosertib + Durvalumab | PD-L1 ≥25% | Phase Ib/IIa[7] | 24 | 45.8% (95% CI: 25.6–67.2) | 41.9 months (95% CI: 3.3-NE) | 2.6 months (95% CI: 1.0–11.1) | Interstitial lung disease (6.7%), Toxic epidermal necrolysis (3.3%)[7] |
| Vactosertib + Durvalumab | PD-L1 <25% | Phase Ib/IIa[7] | 36 | 22.2% (95% CI: 10.1–39.2) | 11.2 months (95% CI: 5.8-NE) | 3.0 months (95% CI: 1.8–5.6) | Itching (38.5%), Skin rash (34.6%) - No Grade ≥3 reported for these[8] |
Table 4: Vactosertib in Metastatic Pancreatic Cancer (Second-Line)
| Treatment Arm | Clinical Trial | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| Vactosertib + FOLFOX | NCT03666832 (Phase Ib) | 13 (DL 1) | 23.1% | 61.5% | 5.6 months (95% CI: 2.27–8.93) |
| FOLFIRINOX (vs. other regimens) | Meta-analysis (6 studies)[9] | 858 | HR: 0.43 (95% CI: 0.23, 0.80) | HR: 0.71 (95% CI: 0.58, 0.88) | HR: 0.68 (95% CI: 0.52, 0.89) |
| FOLFIRI (vs. FOLFOX) | Retrospective analysis[10] | 20 | Not Reported | Not Reported | 3 months (95% CI: 3-4) - No significant difference |
| FOLFOX (vs. FOLFIRI) | Retrospective analysis[10] | 11 | Not Reported | Not Reported | 3 months (95% CI: 3-4) - No significant difference |
Table 5: Vactosertib in Recurrent, Refractory, or Progressive Osteosarcoma
| Treatment Arm | Clinical Trial | N (evaluable) | Objective Response Rate (ORR) | Median Overall Survival (mOS) | Median Progression-Free Survival (mPFS) |
| Vactosertib Monotherapy | NCT05588648 (Phase I/II) | 11 | 36.4% (95% CI: 10.9–69.2) | 6.8 months (95% CI: 2.4-NE) | 1.9 months (95% CI: 1.2-NE) |
Experimental Protocols
This section details the methodologies for key experiments cited in the Vactosertib clinical trials.
RECIST 1.1 for Tumor Response Evaluation
The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is a standardized methodology for assessing tumor response in clinical trials.[11]
-
Baseline Assessment:
-
Target Lesions: Up to five of the largest, most reproducible lesions are selected as target lesions, with a maximum of two per organ. The longest diameter (LD) of each is measured.
-
Non-Target Lesions: All other lesions are identified as non-target lesions and are assessed qualitatively.
-
-
Follow-up Assessment:
-
The LD of all target lesions is measured at each follow-up. The sum of the LDs is calculated and compared to the baseline sum.
-
Non-target lesions are assessed for unequivocal progression.
-
-
Response Categories:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of the LD of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of the LD of target lesions, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Pharmacokinetic (PK) Analysis
Pharmacokinetic studies in Phase I trials of Vactosertib aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug.
-
Sample Collection: Blood samples are collected at multiple time points pre- and post-dose to capture the drug's concentration-time profile.[12]
-
Bioanalytical Method: Drug concentrations in plasma are typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis:
-
Non-compartmental analysis (NCA): Used to calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2).[13]
-
Population PK modeling: May be used to identify sources of variability in drug exposure among patients.[14]
-
PD-L1 Immunohistochemistry (IHC) Testing
In the Vactosertib trial for NSCLC, PD-L1 expression was a key biomarker.
-
Assay: The specific antibody clone and staining platform are crucial for reproducibility. For instance, the Dako 22C3 pharmDx assay is used for pembrolizumab, while the Ventana SP263 assay is used for durvalumab.[15][16]
-
Scoring:
-
Sample Handling: Proper tissue fixation and processing are critical for accurate PD-L1 assessment. Cytology samples may be used if validated.[18]
Mandatory Visualizations
TGF-β Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of tumor progression in later stages.[19][20] Vactosertib targets the TGF-β type I receptor (ALK5), inhibiting the downstream signaling cascade.[2]
Caption: The canonical TGF-β signaling pathway and the mechanism of action of Vactosertib.
Clinical Trial Workflow for a Phase Ib/II Study
The following diagram illustrates a typical workflow for a Phase Ib/II clinical trial, such as those conducted for Vactosertib.
Caption: A generalized workflow for a Phase Ib/II clinical trial.
RECIST 1.1 Assessment Workflow
This diagram outlines the decision-making process for assessing tumor response according to RECIST 1.1 criteria.
Caption: Decision workflow for tumor response assessment using RECIST 1.1.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Vactosertib plus pomalidomide without corticosteroids for relapsed multiple myeloma [multiplemyelomahub.com]
- 3. Pomalidomide combined with dexamethasone for the treatment of relapsed/refractory multiple myeloma: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Clinical Activity of TGF-β Inhibitor Vactosertib in Combination with Imatinib in Desmoid Tumors: A Multicenter Phase Ib/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Efficacy and safety of FOLFIRINOX as second-line chemotherapy for advanced pancreatic cancer after gemcitabine-based therapy: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. datapharmaustralia.com [datapharmaustralia.com]
- 13. Dose‐finding methods for Phase I clinical trials using pharmacokinetics in small populations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of Pharmacometrics in Phase 1 Studies - Simulations Plus [simulations-plus.com]
- 15. Current PD-L1 immunohistochemistry for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PD-L1 immunohistochemistry in patients with non-small cell lung cancer - Jotatsu - Journal of Thoracic Disease [jtd.amegroups.org]
- 17. PD-L1 Testing in Non-small Cell Lung Cancer: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ilcn.org [ilcn.org]
- 19. academic.oup.com [academic.oup.com]
- 20. mdpi.com [mdpi.com]
Independent Validation of Vactosertib Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vactosertib's performance with alternative therapies, supported by experimental data from published research. All quantitative data is summarized in structured tables for easy comparison, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Mechanism of Action: Targeting the TGF-β Pathway
Vactosertib is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway plays a dual role in cancer. In early stages, it can act as a tumor suppressor, however, in advanced cancers, it often promotes tumor growth, metastasis, and immunosuppression. By inhibiting the TGF-β receptor I, Vactosertib blocks the signaling cascade, thereby aiming to restore anti-tumor immune responses and inhibit tumor progression.
Vactosertib Performance in Clinical Trials: A Comparative Analysis
Vactosertib has been evaluated in various clinical trials, both as a monotherapy and in combination with other anti-cancer agents. The following tables summarize the key efficacy and safety data from these studies and compare them with alternative treatments.
Desmoid Tumors
Vactosertib in combination with imatinib has shown promising activity in patients with progressive desmoid tumors.
| Treatment Regimen | Trial Phase | Number of Patients | Objective Response Rate (ORR) | Progression-Free Rate (PFR) at 1 Year | Key Grade 3/4 Adverse Events |
| Vactosertib + Imatinib | Ib/II | 27 | 25.9% | 81.0% | Neutropenia (22.2%), Anemia (18.5%) |
| Imatinib Monotherapy | II | 36 | 13.9% (CR+PR) | 55% (2-year PFS) | Neutropenia (8.3%), Rash (8.3%) |
Relapsed/Refractory Multiple Myeloma
In heavily pretreated multiple myeloma patients, Vactosertib combined with pomalidomide demonstrated encouraging results compared to historical data for pomalidomide alone.
| Treatment Regimen | Trial Phase | Number of Patients | 6-Month Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Key Grade 3/4 Adverse Events |
| Vactosertib + Pomalidomide | Ib | 21 | 82% | Not Reported | Neutropenia (19%), Elevated Bilirubin (5%), Elevated Lipase (5%) |
| Pomalidomide + Low-Dose Dexamethasone | III (MM-003) | 302 | ~50% (at 4 months) | 31% | Neutropenia (49%), Anemia (33%), Infections (33%) |
| Pomalidomide Monotherapy | I | 44 | Not Reported | 52% | Not specified in detail |
Non-Small Cell Lung Cancer (NSCLC)
The combination of Vactosertib with the immune checkpoint inhibitor durvalumab has been investigated in patients with advanced NSCLC.
| Treatment Regimen | Patient Population | Median Overall Survival (OS) | Objective Response Rate (ORR) | Key Grade 3/4 Adverse Events |
| Vactosertib + Durvalumab | PD-L1 ≥25% | 41.9 months | 33.3% | Interstitial Lung Disease (6.7%), Toxic Epidermal Necrolysis (3.3%) |
| Vactosertib + Durvalumab | PD-L1 <25% | 11.2 months | 11.1% | As above |
| Durvalumab Monotherapy | PD-L1 ≥25% | 16.3 months | 23.2% - 30.0% | Pneumonia (Grade 5, one patient) |
Metastatic Colorectal Cancer (mCRC) - Microsatellite Stable (MSS)
Vactosertib in combination with pembrolizumab has been studied in patients with MSS mCRC, a population with limited effective immunotherapy options.
| Treatment Regimen | Trial Phase | Number of Patients | Objective Response Rate (ORR) | Key Grade 3/4 Adverse Events |
| Vactosertib + Pembrolizumab | II | 33 | 15.2% | Pneumonitis (3%), Nausea (3%), Vomiting (3%) |
| Pembrolizumab Monotherapy (MSI-H/dMMR) | III (KEYNOTE-177) | 153 | 43.8% | Not directly comparable population |
Note: Data for pembrolizumab monotherapy is in a different patient population (MSI-H/dMMR) where it is highly effective and serves as a standard of care. There is no established effective immunotherapy monotherapy for MSS mCRC.
Experimental Protocols
Preclinical In Vitro and In Vivo Studies
Cell Lines:
-
Colon Cancer: CT-26
-
Multiple Myeloma: RPMI8226, U266, 5T33MM
-
Osteosarcoma: K7M2, SAOS2
Animal Models:
-
Colon Cancer: BALB/c mice with CT-26 tumor cell implantation.
-
Multiple Myeloma: Syngeneic 5T33MM murine mouse model.
-
Osteosarcoma: BALB/c mice with K7M2-Luc cell inoculation for pulmonary metastasis studies.
Key Assays:
-
Cell Viability and Proliferation: Assessed using standard assays like MTT or IncuCyte live-cell imaging.
-
Apoptosis: Measured by flow cytometry using Annexin V and propidium iodide staining.
-
Gene and Protein Expression: Analyzed by Real-Time PCR and Western blotting for key markers in the TGF-β pathway (e.g., p-SMAD2/3) and markers of epithelial-mesenchymal transition (EMT) like E-cadherin.
-
Enzyme Activity: Zymography for matrix metalloproteinase (MMP) activity.
-
In Vivo Tumor Growth: Monitored by caliper measurements for subcutaneous tumors and bioluminescence imaging for metastatic models.
-
Immunophenotyping: Flow cytometry analysis of immune cell populations within the tumor microenvironment.
Clinical Trial Design: Example of a Phase Ib/II Study
The following diagram illustrates a typical design for a Phase Ib/II clinical trial investigating Vactosertib in combination with another agent.
Conclusion
The available data suggests that Vactosertib, particularly in combination with other therapies, holds promise in various oncology indications. Its mechanism of targeting the immunosuppressive tumor microenvironment via TGF-β inhibition provides a strong rationale for its use with immunotherapy and other targeted agents. The clinical trial results summarized in this guide demonstrate encouraging efficacy signals in desmoid tumors, multiple myeloma, and NSCLC, often with manageable safety profiles.
Direct comparative data from head-to-head phase III trials will be crucial to definitively establish the position of Vactosertib-based regimens in the treatment landscape. The ongoing and future clinical studies will further clarify its role and potential to improve outcomes for cancer patients. Researchers and drug development professionals should consider the presented data in the context of the specific patient populations and lines of therapy to inform their research and development strategies.
Safety Operating Guide
Vactosertib Hydrochloride: A Comprehensive Guide to Safe Disposal
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Vactosertib Hydrochloride, a potent ATP-competitive activin receptor-like kinase 5 (ALK5) inhibitor.[1][2][3][4] Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] Therefore, stringent adherence to safety protocols is mandatory during handling and disposal.
Table 1: Summary of Hazards
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Skin and Body Protection | Impervious clothing, lab coat |
| Respiratory Protection | Suitable respirator if dust or aerosols are generated |
Always ensure adequate ventilation and have an accessible safety shower and eye wash station.[5]
Step-by-Step Disposal Procedure
Disposal of this compound must be in accordance with all applicable local, state, and federal regulations. The following is a general procedural guide based on best laboratory practices.
Experimental Workflow for Disposal
Caption: A logical workflow for the safe disposal of this compound.
Detailed Protocol:
-
Personal Protective Equipment (PPE): Before handling any waste materials, ensure all required PPE as specified in Table 2 is correctly worn.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE (gloves, disposable lab coats) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
-
-
Decontamination of Work Surfaces and Equipment:
-
Following any handling or disposal procedures, thoroughly decontaminate all work surfaces and non-disposable equipment.
-
A recommended decontamination procedure involves scrubbing with alcohol.[5]
-
-
Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Ensure adequate ventilation.[5]
-
Wear full PPE.
-
For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[5]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[5]
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with alcohol.[5]
-
-
Packaging and Labeling:
-
All waste containers must be securely sealed to prevent leakage.
-
Label each container clearly with "Hazardous Waste" and the specific contents, including "this compound."
-
-
Storage:
-
Final Disposal:
Vactosertib Signaling Pathway
Understanding the mechanism of action of Vactosertib is crucial for appreciating its biological impact and the importance of proper disposal. Vactosertib is an inhibitor of the TGF-β signaling pathway.
Caption: Vactosertib inhibits the TGF-β signaling pathway by targeting ALK5.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
